molecular formula C8H13NO3 B054411 Ethyl 2-oxopyrrolidine-1-acetate CAS No. 61516-73-2

Ethyl 2-oxopyrrolidine-1-acetate

Cat. No.: B054411
CAS No.: 61516-73-2
M. Wt: 171.19 g/mol
InChI Key: AQZWKPDVWWJWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxopyrrolidine-1-acetate is a high-purity chemical intermediate of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key synthetic precursor in the development of novel nootropic and neuroprotective agents, particularly those belonging to the racetam family (e.g., piracetam, aniracetam). Its molecular structure, featuring a pyrrolidone nucleus and an ester-functionalized acetamide side chain, is integral to interactions with central nervous system targets. Researchers utilize this compound to study structure-activity relationships (SAR) and to synthesize new chemical entities designed to modulate cholinergic and glutamatergic neurotransmission. The ethyl ester group enhances the compound's lipophilicity, facilitating blood-brain barrier permeability in experimental models, making it a valuable tool for in vitro and in vivo pharmacological studies aimed at understanding cognitive enhancement and neuroprotection mechanisms. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-oxopyrrolidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)6-9-5-3-4-7(9)10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZWKPDVWWJWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057785
Record name Ethyl 2-oxopyrrolidin-2-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61516-73-2
Record name Ethyl (2-oxo-1-pyrrolidinyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61516-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-oxopyrrolidine-1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061516732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-oxopyrrolidin-2-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-oxopyrrolidine-1-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-OXOPYRROLIDINE-1-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U66HEM72LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on Ethyl 2-oxopyrrolidine-1-acetate (CAS Number: 61516-73-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-oxopyrrolidine-1-acetate, registered under CAS number 61516-73-2, is a pivotal chemical intermediate primarily recognized for its role in the synthesis of nootropic compounds, commonly referred to as "smart drugs"[1]. These agents are sought after for their potential to enhance cognitive functions such as memory, creativity, and motivation[1][2]. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis methodologies, analytical characterization, and its significant applications in pharmaceutical research, particularly in the development of cognitive enhancers. Additionally, it outlines crucial safety and handling protocols to ensure its proper use in a laboratory setting.

Core Chemical and Physical Properties

This compound is a derivative of pyrrolidone, presenting as a colorless to pale yellow oil[3]. A clear understanding of its physicochemical characteristics is fundamental for its application in research and synthesis.

PropertyValue
IUPAC Name ethyl 2-(2-oxopyrrolidin-1-yl)acetate[4]
Synonyms 1-Pyrrolidineacetic acid, 2-oxo-, ethyl ester; Ethyl 2-oxo-1-pyrrolidineacetate[5]
Molecular Formula C8H13NO3[4]
Molecular Weight 171.19 g/mol [4]
Boiling Point 195-200 °C at 760 mmHg[3]
Density Approximately 1.1 g/cm³[6]
Solubility Soluble in common organic solvents like ethyl acetate and tetrahydrofuran[3].
Refractive Index ~1.477[6]

This data is compiled from various chemical databases and supplier specifications.[4][6]

Synthesis and Mechanism

The synthesis of this compound is a cornerstone for the production of a class of nootropics known as racetams. The most common synthetic route involves the N-alkylation of 2-pyrrolidone.

Synthesis Protocol: N-Alkylation of 2-Pyrrolidone

The underlying principle of this synthesis is a nucleophilic substitution reaction. 2-pyrrolidone, after being deprotonated by a strong base, acts as a nucleophile and attacks the electrophilic carbon of an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.

Step-by-Step Methodology:

  • Deprotonation: In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen or argon), 2-pyrrolidone is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF). A strong base, commonly sodium hydride (NaH), is then added portion-wise at a controlled temperature (often 0 °C) to deprotonate the nitrogen atom of the pyrrolidone ring. The completion of this step is indicated by the cessation of hydrogen gas evolution.

  • Alkylation: Following deprotonation, ethyl chloroacetate (or a similar alkylating agent) is added dropwise to the reaction mixture, still under controlled temperature. The reaction is then typically allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

  • Work-up and Purification: The reaction is quenched by the careful addition of a proton source, such as water or a saturated ammonium chloride solution. The organic product is then extracted using a suitable solvent (e.g., ethyl acetate), washed to remove inorganic salts, dried over an anhydrous drying agent (like sodium sulfate), and the solvent is removed under reduced pressure. The crude product is often purified by vacuum distillation to yield the final, high-purity this compound.

Caption: Synthetic workflow for this compound.

Role in Nootropic Drug Development

This compound is a crucial precursor in the synthesis of several nootropic agents, most notably piracetam, the first clinically used nootropic drug.[7][8]

From Precursor to Piracetam: An Experimental Workflow

The conversion of this compound to piracetam is achieved through an amidation reaction.

Protocol:

  • Reaction Setup: this compound is reacted with an excess of ammonia. This can be in the form of aqueous ammonia or a solution of ammonia in an alcohol like methanol. The reaction is typically carried out in a sealed vessel to maintain the concentration of the volatile ammonia.

  • Heating and Conversion: The reaction mixture is heated to facilitate the nucleophilic acyl substitution, where ammonia displaces the ethoxy group of the ester to form the primary amide, piracetam.

  • Isolation and Purification: After the reaction is complete, the solvent and excess ammonia are removed. The crude piracetam is then purified, commonly by recrystallization from a suitable solvent, to obtain the final product as a crystalline solid.

G This compound This compound Amidation (with Ammonia) Amidation (with Ammonia) This compound->Amidation (with Ammonia) Nucleophilic Acyl Substitution Piracetam Piracetam Amidation (with Ammonia)->Piracetam Final Product

Caption: Transformation of the precursor to the nootropic Piracetam.

Beyond its role as a synthetic intermediate, this compound is also investigated for its potential anticonvulsant activities.[9][10] It serves as a reagent in the preparation of N-substituted-2-oxopyrrolidinylacetamides which have shown anticonvulsant properties[9][10].

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

    • Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, particularly the ester and lactam carbonyl groups.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]

  • Chromatographic Techniques:

    • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These methods are essential for assessing the purity of the compound.

Broader Applications in Research

While its primary application is in the pharmaceutical industry, this compound also finds use in other areas of chemical research. It serves as a building block for agrochemicals with fungicidal properties and has been explored in metal coordination chemistry for creating luminescent sensors[3]. The pyrrolidinone ring system is also valuable in the formation of metal-organic frameworks (MOFs) for gas storage applications[3].

Safety, Handling, and Storage

Adherence to standard laboratory safety protocols is crucial when working with this compound.[11]

  • Handling: Should be handled in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[6][11] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[11][12]

  • First Aid: In case of skin contact, wash the affected area thoroughly with soap and water.[11] If it comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[11] If inhaled, move the individual to fresh air.[11]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and bases.[3][11][13] It is sensitive to hydrolysis and should be protected from moisture[3].

  • Fire Safety: In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[11]

Conclusion

This compound is more than just a chemical compound; it is a gateway to the synthesis of a class of drugs that have significantly impacted the field of cognitive science. Its well-defined synthesis and versatile chemical nature make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in advancing pharmaceutical research.

References

Ethyl 2-oxopyrrolidine-1-acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-oxopyrrolidine-1-acetate for Researchers and Drug Development Professionals

Introduction

This compound, a derivative of the pyrrolidinone ring system, is a versatile chemical intermediate with significant applications across various scientific disciplines. While it may appear as a simple heterocyclic compound, its unique structural features make it a valuable building block in the synthesis of a wide range of functional molecules. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, key applications, and essential safety protocols, tailored for professionals in research and drug development. Its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its importance in modern chemistry.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow oil under standard conditions.[1] Its physicochemical properties are crucial for its application in synthesis, determining factors like solvent choice, reaction conditions, and purification methods. The compound is soluble in common organic solvents such as ethyl acetate and tetrahydrofuran but is reported to be insoluble in water.[1][2] It is also noted to be sensitive to hydrolysis, necessitating storage in dry conditions.[1]

A summary of its key quantitative data is presented below:

PropertyValueSource(s)
Molecular Formula C₈H₁₃NO₃[2][3][4][5]
Molecular Weight 171.19 g/mol [1][3][4][6]
IUPAC Name ethyl 2-(2-oxopyrrolidin-1-yl)acetate[3][7]
CAS Number 61516-73-2[1][3][8]
Boiling Point 195-200 °C @ 760 mmHg[1]
Density ~1.138 g/cm³[8]
Appearance Colorless to pale yellow oil[1]

Molecular Structure

The structure of this compound features a five-membered lactam (pyrrolidinone) ring N-substituted with an ethyl acetate group. This combination of a polar lactam and a reactive ester functional group is central to its utility in organic synthesis.

References

An In-depth Technical Guide to the Solubility of Ethyl 2-oxopyrrolidine-1-acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-oxopyrrolidine-1-acetate (CAS No. 61516-73-2), a key intermediate and a member of the racetam family of compounds. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available qualitative solubility data, explores the physicochemical principles governing its solubility, and presents a robust, step-by-step experimental protocol for precise quantitative determination. While extensive quantitative data is not widely published, this guide equips researchers with the theoretical foundation and practical methodology to assess its solubility in various organic solvents, a critical parameter for synthesis, purification, formulation, and analytical method development.

Introduction: Understanding the Molecule

This compound, also known as 2-Oxo-1-pyrrolidineacetic acid ethyl ester, is a derivative of 2-pyrrolidone.[1] Its molecular structure, featuring a polar lactam ring, an ester group, and a short ethyl chain, dictates its solubility behavior. The presence of both polar (the amide and ester carbonyls) and non-polar (the aliphatic ring and ethyl group) regions suggests a nuanced solubility profile across a spectrum of organic solvents.[2] Understanding these interactions is paramount for its application in both research and industrial settings.

Key Physicochemical Properties:

  • Molecular Formula: C₈H₁₃NO₃[1]

  • Molecular Weight: 171.19 g/mol [1][2]

  • Appearance: Colorless to Yellow Oil or Neat Liquid[1][3]

  • Density: Approximately 1.138 - 1.227 g/cm³[4][5]

The principle of "like dissolves like" is the cornerstone of predicting solubility. The polarity, hydrogen bonding capability, and dielectric constant of the solvent will determine its ability to overcome the intermolecular forces of the this compound solute.

Qualitative Solubility Overview

Publicly available data on the solubility of this compound is primarily qualitative. The following table summarizes the existing information, which should be treated as a preliminary guide. It is important to note that terms like "slightly soluble" can be subjective and may vary between sources.

Solvent ClassSolventReported SolubilitySource(s)
Polar Protic MethanolSlightly Soluble[3][4]
EthanolSoluble[4]
Polar Aprotic AcetoneSlightly Soluble[4]
ChloroformSlightly Soluble[3][4]
Ethyl AcetateSlightly Soluble[3]
Ethers Diethyl EtherSoluble[4]
Aqueous WaterInsoluble[4]

This data suggests that while the compound has some affinity for polar solvents, its solubility is limited, particularly in highly polar protic solvents like methanol. The ester group and the overall molecular structure likely contribute to its solubility in moderately polar to non-polar environments like diethyl ether. The insolubility in water is a key characteristic.[4]

For context, the related compound Piracetam, which has a primary amide instead of an ethyl ester, is freely soluble in water and soluble in ethanol.[6][7] The replacement of the amide with the less polar ester group in this compound significantly reduces its aqueous solubility and alters its profile in organic solvents.

Theoretical Framework for Solubility

The solubility of this compound can be rationalized by examining its molecular structure in the context of solute-solvent interactions:

  • Lactam Core: The five-membered pyrrolidone ring with its amide group is a polar entity capable of acting as a hydrogen bond acceptor at the carbonyl oxygen.[8]

  • Ester Group: The ethyl acetate moiety adds further polarity and another hydrogen bond acceptor site.

  • Aliphatic Portions: The -(CH₂)₃- part of the ring and the ethyl group (-CH₂CH₃) are non-polar.

This duality means that solvents that can effectively interact with both the polar and non-polar regions of the molecule will be the most effective.

Logical Flow for Solvent Selection:

G A Start: this compound B Assess Polarity Requirements A->B C Polar Aprotic Solvents (e.g., Acetone, DCM, THF, Ethyl Acetate) B->C Primary Choice D Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol) B->D Secondary Choice E Non-Polar Solvents (e.g., Toluene, Hexane) B->E Tertiary Choice F High Solubility Expected (Good solvation of lactam and ester) C->F G Moderate to Low Solubility (H-bonding competition) D->G H Very Low Solubility Expected (Weak interactions) E->H

Caption: Logical workflow for selecting appropriate solvents.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid or oil in a solvent.[9]

Materials and Equipment
  • This compound (purity >95%)[10]

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatic shaker or water bath with orbital shaking

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a series of vials. The goal is to have undissolved solute present at equilibrium.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24-48 hours. The long equilibration time is crucial to ensure saturation is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solute to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Solvent Evaporation: Place the vial with the filtered saturated solution in a vacuum oven at a moderate temperature until the solvent has completely evaporated, leaving behind the dissolved solute.

  • Gravimetric Analysis: Once the solute is completely dry, weigh the vial again. The difference in mass corresponds to the amount of this compound that was dissolved in the known volume of the solvent.

  • Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) * 100

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal and place in thermostatic shaker (e.g., 24-48h at 25°C) D Settle and collect supernatant C->D E Filter with 0.22µm syringe filter D->E F Collect in pre-weighed vial E->F G Evaporate solvent to dryness F->G H Reweigh vial and calculate solubility G->H cluster_prep cluster_prep cluster_prep->C

Caption: Workflow for the isothermal shake-flask solubility determination method.

Implications for Research and Development

The solubility of this compound is a critical parameter that influences:

  • Reaction Media Selection: Choosing an appropriate solvent for its synthesis or subsequent reactions is crucial for yield and purity.[11]

  • Purification: Solubility data guides the selection of solvent systems for crystallization, which is a primary method for purification.

  • Formulation: For any potential application, understanding its solubility is the first step in developing a stable and effective formulation.

  • Analytical Chemistry: The choice of mobile phase in chromatographic techniques like HPLC depends on the analyte's solubility.

Conclusion

While a comprehensive quantitative public dataset for the solubility of this compound in organic solvents is currently unavailable, this guide provides a foundational understanding based on its physicochemical properties and existing qualitative reports. The provided experimental protocol offers a robust framework for researchers to generate reliable, quantitative solubility data tailored to their specific needs. Such data is invaluable for optimizing processes in synthesis, purification, and formulation, ultimately accelerating research and development timelines.

References

An In-Depth Technical Guide to Ethyl 2-oxopyrrolidine-1-acetate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-oxopyrrolidine-1-acetate, a key intermediate in modern medicinal chemistry, represents a versatile scaffold for the development of a wide range of therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, purification, and analytical characterization. Furthermore, it delves into its significant applications, particularly in the synthesis of nootropic and anticonvulsant drugs, offering insights for researchers, scientists, and professionals in drug development. The pyrrolidinone core is a privileged structure in medicinal chemistry, and understanding the nuances of this essential building block is paramount for innovation in the field.[1][2]

Chemical Identity and Synonyms

A clear and unambiguous identification of a chemical entity is the foundation of reproducible scientific research. This compound is known by several synonyms and is cataloged under various chemical registry numbers. This section aims to provide a comprehensive list of these identifiers to facilitate seamless information retrieval from chemical databases and literature.

Nomenclature and Chemical Identifiers

The systematic IUPAC name for this compound is ethyl 2-(2-oxopyrrolidin-1-yl)acetate.[3] However, it is frequently referred to by other names in commercial and academic contexts. A consolidated list of its identifiers is presented in Table 1.

Table 1: Chemical Identifiers for this compound

Identifier TypeValue
IUPAC Name ethyl 2-(2-oxopyrrolidin-1-yl)acetate
CAS Number 61516-73-2
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol [3]
EINECS Number 262-828-0
PubChem CID 109094[3]
SMILES CCOC(=O)CN1CCCC1=O
InChI InChI=1S/C8H13NO3/c1-2-12-8(11)6-9-5-3-4-7(9)10/h2-6H2,1H3
Common Synonyms

In scientific literature and chemical catalogs, a variety of synonyms are used interchangeably. Familiarity with these names is crucial for a thorough literature search.

  • 1-Pyrrolidineacetic acid, 2-oxo-, ethyl ester[3]

  • Ethyl 2-oxo-1-pyrrolidineacetate[3]

  • (2-Oxo-1-pyrrolidinyl)acetic acid ethyl ester

  • 1-(Ethoxycarbonylmethyl)-2-pyrrolidone

  • Piracetam Impurity C (EP)

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the N-alkylation of 2-pyrrolidone with an appropriate ethyl haloacetate, typically ethyl chloroacetate.[4] This reaction is a classic example of a nucleophilic substitution where the deprotonated nitrogen of the lactam acts as the nucleophile.

Synthesis Workflow

The synthesis process can be visualized as a two-step sequence: deprotonation of 2-pyrrolidone followed by nucleophilic attack on ethyl chloroacetate.

G cluster_synthesis Synthesis Workflow 2-Pyrrolidone 2-Pyrrolidone Deprotonation Deprotonation 2-Pyrrolidone->Deprotonation Base Base Base->Deprotonation Pyrrolidone Anion Pyrrolidone Anion Deprotonation->Pyrrolidone Anion SN2 Reaction SN2 Reaction Pyrrolidone Anion->SN2 Reaction Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->SN2 Reaction Crude Product Crude Product SN2 Reaction->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product

Caption: A flowchart illustrating the synthesis and purification of this compound.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials:

  • 2-Pyrrolidone

  • Sodium methoxide

  • Anhydrous Toluene (or another suitable solvent)

  • Ethyl chloroacetate

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Deprotonation of 2-Pyrrolidone:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 2-pyrrolidone (1.0 eq).

    • Dissolve the 2-pyrrolidone in anhydrous toluene.

    • Add sodium methoxide (1.05 eq) portion-wise at room temperature. The choice of a strong base like sodium methoxide is crucial to ensure complete deprotonation of the relatively weakly acidic N-H of the lactam.

    • Heat the mixture to reflux for 2-3 hours to form the sodium salt of 2-pyrrolidone. The reaction can be monitored by the cessation of methanol evolution.[4]

  • N-Alkylation:

    • Cool the reaction mixture to 50-70°C.

    • Add ethyl chloroacetate (1.0 eq) dropwise via the dropping funnel over 30 minutes. This exothermic reaction should be controlled to prevent side reactions.

    • After the addition is complete, maintain the temperature and stir for an additional 3-5 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium chloride.

    • Wash the filtrate with saturated sodium bicarbonate solution to neutralize any remaining acidic impurities.

    • Separate the organic layer and wash it with brine to remove any residual water-soluble components.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Flash Column Chromatography

The crude product is typically purified by flash column chromatography to yield the pure this compound.

Procedure:

  • Column Preparation:

    • Pack a glass column with silica gel in a slurry of hexanes. The amount of silica gel should be approximately 50 times the weight of the crude product for effective separation.[5]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a colorless to pale yellow oil.[6]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of this compound.

¹H NMR (Proton NMR):

  • Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

  • Expected Chemical Shifts (δ) and Multiplicities:

    • ~4.2 ppm (quartet, 2H): Corresponds to the -O-CH₂- protons of the ethyl group, split by the adjacent methyl group.[7]

    • ~3.9 ppm (singlet, 2H): Represents the -N-CH₂- protons of the acetate moiety. The singlet nature indicates no adjacent protons.

    • ~3.4 ppm (triplet, 2H): Attributed to the -N-CH₂- protons within the pyrrolidinone ring.

    • ~2.4 ppm (triplet, 2H): Corresponds to the -CH₂-C=O protons in the pyrrolidinone ring.

    • ~2.0 ppm (multiplet, 2H): Represents the central -CH₂- group of the pyrrolidinone ring.

    • ~1.3 ppm (triplet, 3H): Corresponds to the -CH₃ protons of the ethyl group, split by the adjacent methylene group.[7]

¹³C NMR (Carbon-13 NMR):

  • Expected Chemical Shifts (δ):

    • ~175 ppm: Carbonyl carbon of the lactam (-N-C=O).

    • ~169 ppm: Carbonyl carbon of the ester (-O-C=O).[7]

    • ~61 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).[7]

    • ~48 ppm: Methylene carbon attached to the nitrogen of the acetate group (-N-CH₂-).

    • ~45 ppm: Methylene carbon attached to the nitrogen within the ring (-N-CH₂-).

    • ~31 ppm: Methylene carbon adjacent to the lactam carbonyl (-CH₂-C=O).

    • ~18 ppm: Central methylene carbon of the pyrrolidinone ring.

    • ~14 ppm: Methyl carbon of the ethyl group (-CH₃).[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and to confirm its molecular weight.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as ethyl acetate.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms) is suitable.

    • Injection: Split injection mode is typically used.

    • Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of the compound.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Expected Results:

  • Gas Chromatogram: A single major peak indicating a high degree of purity.

  • Mass Spectrum: The molecular ion peak [M]⁺ should be observed at m/z 171. Characteristic fragment ions would include those corresponding to the loss of the ethoxy group (m/z 126), and cleavage of the acetate side chain.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorption Bands (cm⁻¹):

  • ~1740-1750 cm⁻¹: Strong absorption due to the C=O stretching of the ester.

  • ~1680-1700 cm⁻¹: Strong absorption from the C=O stretching of the tertiary amide (lactam).

  • ~1200-1250 cm⁻¹: C-O stretching of the ester.

  • ~2850-2980 cm⁻¹: C-H stretching of the aliphatic methylene and methyl groups.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceuticals, most notably in the racetam family of nootropics and in the development of anticonvulsant agents.[8]

Precursor to Nootropic Drugs (Racetams)

The most prominent application of this compound is as a direct precursor to Piracetam (2-oxo-1-pyrrolidine acetamide), the first-in-class nootropic drug.[9]

Synthesis of Piracetam from this compound:

G cluster_piracetam_synthesis Piracetam Synthesis This compound This compound Aminolysis Aminolysis This compound->Aminolysis Ammonia Ammonia Ammonia->Aminolysis Piracetam Piracetam Aminolysis->Piracetam Ethanol Ethanol Aminolysis->Ethanol by-product

Caption: Reaction scheme for the synthesis of Piracetam.

This reaction is an aminolysis of the ester, where ammonia acts as a nucleophile, displacing the ethoxy group to form the primary amide, Piracetam.

The mechanism of action of Piracetam and other racetams is multifaceted, believed to involve the modulation of neurotransmitter systems such as the cholinergic and glutamatergic systems.[10][11] They are also thought to enhance cell membrane fluidity, which can improve neuronal communication.[11]

Scaffold for Anticonvulsant Agents

The pyrrolidinone scaffold is present in several anticonvulsant drugs. This compound serves as a starting material for the synthesis of novel derivatives with potential antiepileptic activity.[12][13] The rationale behind this is often to create analogues of GABA, the primary inhibitory neurotransmitter in the central nervous system.[12]

Derivatives are synthesized by modifying the acetate side chain, for instance, by converting the ester to various amides or other functional groups. These modifications aim to enhance properties such as blood-brain barrier penetration and binding affinity to target receptors like the GABA-A receptor.[14]

Intermediate for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The pyrrolidine ring system is also found in some non-steroidal anti-inflammatory drugs. This compound can be used as an intermediate to construct more complex molecules that exhibit inhibitory activity against cyclooxygenase (COX) enzymes.[6][15]

Safety and Handling

According to available safety data, this compound is not classified as a hazardous substance under GHS. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

  • Handling: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. The compound is sensitive to hydrolysis.[6]

  • Hazards: May cause skin irritation.[6]

Conclusion

This compound is a cornerstone intermediate in the synthesis of a variety of biologically active compounds. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. This guide has provided a detailed overview of its chemical identity, synthesis, purification, and characterization, along with its key applications in drug discovery. A thorough understanding of these aspects will empower researchers to effectively utilize this compound in the development of novel therapeutics.

References

An In-depth Technical Guide to the Characterization of Piracetam Impurity C

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the identification, quantification, and structural elucidation of Piracetam Impurity C. As drug development professionals and researchers, we understand that a thorough characterization of impurities is not merely a regulatory hurdle but a fundamental component of ensuring the safety and efficacy of an Active Pharmaceutical Ingredient (API). This document moves beyond rote procedures to explain the scientific rationale behind the analytical strategies employed, offering a self-validating system for the robust characterization of this specific impurity.

Introduction: The Imperative of Impurity Profiling in Piracetam

Piracetam (2-oxo-1-pyrrolidine acetamide), a foundational nootropic agent, is synthesized and formulated globally.[1] During its synthesis or upon degradation, structurally related impurities can emerge.[2] The presence of these impurities, even at trace levels, can impact the API's stability, safety, and therapeutic effect. Regulatory bodies and pharmacopeias, therefore, mandate strict control over these substances.[3] Piracetam Impurity C is a specified impurity in the European Pharmacopoeia (EP), making its accurate characterization a critical aspect of quality control for Piracetam drug substance and product manufacturers.[4][5]

This guide will detail an integrated, multi-technique approach to fully characterize Piracetam Impurity C, ensuring both scientific rigor and regulatory compliance.

Section 1: Chemical Identity of Piracetam Impurity C

The foundational step in any impurity analysis is the unambiguous identification of the molecule . Piracetam Impurity C is a process-related impurity that arises during the manufacturing of Piracetam.[2]

dot graph { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

// Define nodes for structures piracetam [label="Piracetam\n(2-oxo-1-pyrrolidine acetamide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; impurity_c [label="Piracetam Impurity C\n(ethyl 2-(2-oxopyrrolidin-1-yl)acetate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible node for centering center_node [style=invis, width=0, height=0, label=""];

// Edges to show relationship piracetam -- center_node [label=" Structurally Related to ", style=invis]; center_node -- impurity_c [style=invis]; } dot Figure 1: Structural Relationship between Piracetam and Impurity C.

The core chemical and physical properties are summarized below for easy reference.

PropertyValueSource(s)
IUPAC Name ethyl 2-(2-oxopyrrolidin-1-yl)acetate[6][7][8]
Synonyms Ethyl (2-oxo-1-pyrrolidinyl)acetate, 2-Oxo-1-pyrrolidineacetic acid ethyl ester[7][8]
CAS Number 61516-73-2[6][7][9][10]
Molecular Formula C₈H₁₃NO₃[6][8][10]
Molecular Weight 171.20 g/mol [6][7][8]

This fundamental data serves as the basis for all subsequent spectroscopic and chromatographic analyses. The molecular formula and weight are the primary targets for mass spectrometric confirmation, while the functional groups (ester, lactam) provide key signatures for IR and NMR spectroscopy.

Section 2: Chromatographic Characterization: The Quantitative Workhorse

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for separating and quantifying Piracetam and its related substances due to its precision, robustness, and sensitivity. The polarity differences between Piracetam (amide) and Impurity C (ester) allow for excellent chromatographic resolution on a C18 stationary phase.

Expertise & Causality: Why This HPLC Method Works

The selection of a C18 column is deliberate; its nonpolar nature provides sufficient retention for the moderately polar analytes, while a polar-modified C18 could also be considered to enhance peak shape. The mobile phase, a buffered aqueous-organic mixture, is critical. The use of a phosphate buffer at a pH of ~6.0-6.5 ensures that any acidic or basic functional groups (like the potential hydrolysis product, Impurity D) are in a consistent ionization state, preventing peak tailing and drift in retention time.[4][5][11] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency at lower wavelengths. A detection wavelength of 205 nm is selected because it provides high sensitivity for compounds like Piracetam and its impurities which lack a strong chromophore at higher wavelengths.[4][5][11][12]

Experimental Protocol: RP-HPLC for Piracetam Impurity C Quantification

This protocol is a robust starting point, synthesized from validated methods described in pharmacopeias and scientific literature.[4][5][12][13]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions:

ParameterConditionRationale
Column End-capped Octadecylsilyl Silica Gel (C18), 5 µm, 4.6 x 250 mmStandard for resolving moderately polar compounds. End-capping minimizes peak tailing.
Mobile Phase Acetonitrile and 1.0 g/L Dipotassium Hydrogen Phosphate (pH adjusted to 6.0 with phosphoric acid) in a 10:90 (v/v) ratio.Buffered aqueous-organic phase ensures reproducible retention times.[4][5]
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable run times for a 250 mm column.
Detection UV Spectrophotometer at 205 nmMaximizes sensitivity for the pyrrolidone-based structure.[4][5][11]
Column Temp. Ambient or 30°CControlled temperature ensures retention time stability.
Injection Vol. 20 µLStandard volume for analytical scale HPLC.
Run Time ~8 times the retention time of PiracetamEnsures elution of all specified impurities, including the later-eluting Impurity C.[4][5]
  • Solution Preparation:

    • Diluent: Mobile phase or a mixture of water and acetonitrile (90:10 v/v).

    • Reference Standard Solution: Prepare a solution of qualified Piracetam Impurity C reference standard in diluent at a concentration corresponding to the specification limit (e.g., 0.1% of the nominal test concentration).

    • Test Solution: Prepare a solution of the Piracetam API in diluent at a specified concentration (e.g., 0.5 mg/mL).

  • Analysis & System Suitability:

    • Inject the diluent (blank), followed by the reference solution (six replicates) and the test solution.

    • System Suitability Test (SST): As per the European Pharmacopoeia, a resolution of minimum 3.0 between Piracetam and Impurity A is required. The symmetry factor for the Piracetam peak should be a maximum of 2.0.[4][5] The relative standard deviation (RSD) for replicate injections of the Impurity C reference standard should be ≤ 5.0%.

    • Calculation: Quantify Impurity C in the test sample by comparing its peak area to the mean peak area of the reference standard.

Based on this method, the typical relative retention time (RRT) for Impurity C with respect to Piracetam (retention time ~4 min) is approximately 6.3.[4][5]

Section 3: Spectroscopic Elucidation: Confirming the Structure

While HPLC provides quantitative data, it does not confirm molecular structure. A combination of spectroscopic techniques is required for definitive structural elucidation, which is essential for impurity identification and the qualification of reference standards.

G

Mass Spectrometry (MS)
  • Causality: MS is the first line of defense for structural analysis. It provides the molecular weight of the impurity, which is a critical piece of the puzzle. When coupled with HPLC (LC-MS), it allows for the direct mass analysis of the peak eluting at the RRT of Impurity C.

  • Protocol:

    • Perform LC-MS analysis using the HPLC conditions described above.

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Scan for a mass range that includes the expected molecular weight (e.g., m/z 100-300).

  • Expected Result: A prominent ion at m/z 172.1 [M+H]⁺ corresponding to the protonated molecule (C₈H₁₃NO₃ + H⁺). This provides strong evidence for the assigned molecular formula.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR reveals the proton environment and connectivity, while ¹³C NMR shows the number and type of carbon atoms.

  • Protocol (on isolated impurity):

    • Isolate a sufficient quantity of the impurity using preparative HPLC.

    • Dissolve the isolated material in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H, ¹³C, and, if necessary, 2D spectra (COSY, HSQC).

  • Expected Spectral Data: The structure of ethyl 2-(2-oxopyrrolidin-1-yl)acetate would yield characteristic signals. While specific shifts depend on the solvent, the key features are:[14][15]

    • ¹H NMR: A triplet and quartet for the ethyl group (-O-CH₂-CH₃), a singlet for the methylene group adjacent to the nitrogen (-N-CH₂-COO-), and multiplets for the three methylene groups of the pyrrolidone ring.

    • ¹³C NMR: Resonances for two carbonyl carbons (one ester, one lactam), four methylene carbons, and one methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Causality: FTIR is a rapid and effective technique for identifying key functional groups, confirming the presence of the ester and lactam moieties that differentiate Impurity C from Piracetam.[16][17][18]

  • Protocol:

    • Acquire the spectrum of the isolated impurity or a reference standard, typically using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Expected Result:

    • Strong carbonyl (C=O) stretching band for the ester around 1740-1750 cm⁻¹ .

    • Strong carbonyl (C=O) stretching band for the tertiary amide (lactam) around 1680-1700 cm⁻¹ .

    • C-O stretching vibrations for the ester group.

Section 4: Toxicological Considerations and Regulatory Limits

The toxicological profile of an impurity is a critical consideration. Currently, there is limited publicly available toxicological data specific to Piracetam Impurity C.[19] In the absence of such data, pharmacopeial limits are established at levels considered safe based on general principles for non-mutagenic impurities.

The European Pharmacopoeia sets a limit for specified impurities, including Impurity C, at not more than 0.1% with respect to the Piracetam API.[4][5] The total of all impurities is generally limited to 0.3%.[4][5] Adherence to these limits is mandatory for products marketed in regions that follow the EP.

Conclusion

The comprehensive characterization of Piracetam Impurity C is a multi-faceted process that relies on an integrated analytical strategy. RP-HPLC serves as the primary tool for separation and quantification, providing the robust data required for routine quality control. This is underpinned by a suite of spectroscopic techniques—MS, NMR, and FTIR—that together provide an unambiguous confirmation of the impurity's chemical structure. This self-validating system of analysis, rooted in sound scientific principles, ensures not only regulatory compliance but also the fundamental safety and quality of the Piracetam API.

References

The Strategic Role of Ethyl 2-oxopyrrolidine-1-acetate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-oxopyrrolidine-1-acetate, a versatile N-substituted lactam, has emerged as a cornerstone building block in synthetic organic chemistry. Its unique structural features, combining a reactive ester functionality with the stable pyrrolidinone core, render it an invaluable precursor for a diverse array of bioactive molecules and complex organic frameworks. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound. We will delve into the mechanistic nuances of its preparation, detail its transformations into key pharmaceutical agents, and present robust protocols for its use, offering researchers and drug development professionals a comprehensive resource to leverage this powerful synthetic intermediate.

Introduction and Physicochemical Profile

This compound (CAS No. 61516-73-2) is a colorless to pale yellow oil at room temperature.[1] The molecule's architecture, featuring a five-membered lactam ring N-functionalized with an ethyl acetate group, provides a unique combination of chemical handles for synthetic manipulation. The lactam nitrogen is rendered non-basic due to the delocalization of its lone pair into the adjacent carbonyl group, while the ester moiety offers a site for nucleophilic attack and enolate formation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₃NO₃[2][3]
Molecular Weight 171.19 g/mol [2][4]
Appearance Colorless to pale yellow oil[4]
Boiling Point 108-113 °C (1-2 Torr)[5]
Density ~1.1 g/cm³[5]
Solubility Soluble in common organic solvents (e.g., ethyl acetate, THF)[4]
SMILES CCOC(=O)CN1CCCC1=O[2][3]
InChIKey AQZWKPDVWWJWRY-UHFFFAOYSA-N[2][3]

For safe handling, it is recommended to use standard laboratory personal protective equipment, including gloves and safety glasses, as the compound may cause skin irritation.[4] It should be stored in a tightly sealed container in a cool, dry place, protected from moisture, as it is sensitive to hydrolysis.[4]

Synthesis of this compound: Mechanism and Protocol

The most prevalent and efficient method for the synthesis of this compound is the N-alkylation of 2-pyrrolidinone with an ethyl haloacetate, typically ethyl chloroacetate. This reaction is a classic example of nucleophilic substitution at an sp³-hybridized carbon.

Mechanistic Rationale

The reaction proceeds via the deprotonation of 2-pyrrolidinone to form the corresponding lactam anion. Although the amide proton of a lactam is not highly acidic (pKa ≈ 24.5), a strong base is required for complete deprotonation to drive the reaction forward.[6] Sodium hydride (NaH) or sodium methoxide are commonly employed for this purpose in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or toluene.[5][6]

The resulting pyrrolidinone anion is an ambident nucleophile, meaning it has two potential sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation). The N-alkylation pathway leads to the desired product, this compound, while O-alkylation results in the formation of the isomeric 2-ethoxy-1-pyrroline-1-acetate. The ratio of N- to O-alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the electrophile. Generally, polar aprotic solvents and "soft" electrophiles like ethyl chloroacetate favor the desired N-alkylation.[6]

Phase-transfer catalysis (PTC) offers an alternative, milder approach, often providing high selectivity for N-alkylation by facilitating the transfer of the lactam anion from a solid or aqueous phase to the organic phase where the alkylating agent resides.[6]

N_Alkylation_Mechanism Pyrrolidinone 2-Pyrrolidinone Anion Pyrrolidinone Anion Pyrrolidinone->Anion Deprotonation Base Base (e.g., NaH) Chloroacetate Ethyl Chloroacetate Product This compound NaCl NaCl Anion->Product SN2 Attack (N-Alkylation)

Figure 1: General mechanism for the N-alkylation of 2-pyrrolidinone.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol provides a robust method for the synthesis of this compound using sodium hydride as the base.

Materials:

  • 2-Pyrrolidinone (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl chloroacetate (1.1 eq)

  • Hexane (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend sodium hydride (1.1 eq) in anhydrous DMF. To remove the mineral oil, wash the NaH with anhydrous hexane (3x) under a nitrogen atmosphere, allowing the solid to settle and decanting the hexane wash each time. Resuspend the washed NaH in fresh anhydrous DMF.

  • Deprotonation: Cool the NaH suspension to 0 °C using an ice bath. Dissolve 2-pyrrolidinone (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases. The formation of the sodium salt should result in a clear or slightly hazy solution.[6]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl chloroacetate (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.[5]

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation (108-113 °C at 1-2 Torr) to yield pure this compound as a colorless oil.[5] A typical yield for this reaction is around 86%.[7]

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, and its reactivity is centered around the ester group and the α-protons of the acetate moiety.

Reactions at the Ester Carbonyl
  • Amidation (Aminolysis): The most significant reaction of this type is the aminolysis of the ester to form amides. This is the key step in the synthesis of several nootropic drugs of the racetam family.

  • Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(2-oxopyrrolidine-1-yl)acetic acid.[1]

  • Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can be used to exchange the ethyl group for other alkyl groups.[1]

Reactions Involving the α-Protons

The methylene protons adjacent to the ester carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions. While less common than reactions at the ester, this reactivity opens pathways to more complex structures.

Key Applications in the Synthesis of Bioactive Molecules

The primary role of this compound in organic synthesis is as a reliable and efficient precursor to a range of biologically active compounds.

Synthesis of Racetam Nootropics: The Piracetam Case Study

This compound is the direct precursor to Piracetam (2-oxo-1-pyrrolidineacetamide), the prototypical nootropic drug used to enhance cognitive function.[8]

Piracetam_Synthesis Start This compound Piracetam Piracetam Start->Piracetam Aminolysis Ammonia Ammonia (NH₃) Ethanol Ethanol

Figure 2: Synthesis of Piracetam from this compound.

Experimental Protocol: Synthesis of Piracetam

  • Reaction Setup: Charge a pressure vessel with this compound and a solvent such as methanol.

  • Amination: Cool the solution and introduce anhydrous ammonia gas while stirring. Seal the vessel and heat the reaction mixture. The reaction is typically stirred for several hours.

  • Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid is then recrystallized from a suitable solvent (e.g., isopropanol) to yield pure Piracetam. Yields are often reported in the range of 76%.[6]

This straightforward and high-yielding conversion underscores the industrial importance of this compound.

Precursor for Novel Anticonvulsant Agents

The pyrrolidinone and related succinimide scaffolds are well-established pharmacophores in anticonvulsant drugs. This compound serves as a reagent in the preparation of N-substituted-2-oxopyrrolidinylacetamides, which have shown promising anticonvulsant activities.[8][9] By first converting the title compound to 2-(2-oxopyrrolidin-1-yl)acetyl chloride (using, for example, thionyl chloride), and then reacting this intermediate with various substituted amines (like 4-phenylpiperazines), a library of new chemical entities can be generated for screening. Several such derivatives have shown potent activity in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[10]

Intermediate for NSAIDs and Agrochemicals

Literature suggests that this compound is a valuable intermediate for the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals, particularly fungicides.[4] The pyrrolidinone core can enhance the bioavailability of the final active molecule.[4] For agrochemicals, it can be used as a building block for urea derivatives with fungicidal properties.[4] While specific, widely published synthetic routes from this compound to commercial NSAIDs or fungicides are less common, its structural similarity to known bioactive scaffolds makes it a compound of high interest for the development of novel analogues in these fields.

Conclusion

As a Senior Application Scientist, it is my assessment that this compound is a highly valuable and underutilized building block in many areas of organic synthesis. While its role as a precursor to Piracetam is well-established, its potential extends far beyond this single application. The straightforward, high-yielding synthesis and the presence of two distinct reactive sites make it an ideal starting point for the generation of diverse molecular libraries targeting a range of biological endpoints, from neurological disorders to inflammatory conditions and agricultural applications. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and creatively employ this versatile intermediate in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

The Genesis of a Nootropic Pioneer: A Technical History of Ethyl 2-oxopyrrolidine-1-acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and historical development of Ethyl 2-oxopyrrolidine-1-acetate, a pivotal intermediate in the synthesis of piracetam, the first clinically applied nootropic agent. We will explore the seminal synthetic routes, the underlying chemical principles, and the evolution of its preparation, providing a comprehensive resource for researchers in medicinal chemistry and drug development. This guide emphasizes the causality behind experimental choices, offering field-proven insights grounded in the foundational literature.

Introduction: The Dawn of Cognitive Enhancement

The quest to enhance cognitive function is a long-standing endeavor in human history. The mid-20th century, however, marked a paradigm shift with the advent of synthetic chemistry in drug discovery. It was in this fertile scientific landscape that the concept of "nootropics" was born. Coined by the Romanian psychologist and chemist Dr. Corneliu E. Giurgea in 1972, the term describes substances that enhance learning and memory while exhibiting minimal side effects and low toxicity.[1] The molecule that first embodied this definition was piracetam (2-oxo-1-pyrrolidine acetamide), a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA).[1] The journey to piracetam, however, begins with its essential precursor: this compound.

The Pioneering Synthesis: A Legacy of UCB Laboratories

The story of this compound is intrinsically linked to the development of piracetam at the Belgian pharmaceutical company UCB (Union Chimique-Chemische Bedrijven) in the early 1960s.[1][2] Piracetam was first synthesized in 1963 by a team led by Dr. Giurgea.[1][2] The foundational work on the synthesis of N-substituted lactams, including piracetam and its precursors, is detailed in a seminal patent filed by Henri Morren on behalf of UCB, with a priority date of August 6, 1964.[3][4] This patent provides the earliest comprehensive description of the synthesis of this compound and its subsequent conversion to piracetam.

The initial synthesis of this compound was achieved through the N-alkylation of 2-pyrrolidone. This approach, outlined in the UCB patent, involves two key steps: the deprotonation of 2-pyrrolidone to form its alkali metal salt, followed by nucleophilic substitution with an ethyl haloacetate.[3][4]

The Causality Behind the Original Experimental Choices

The selection of 2-pyrrolidone as the starting material was a logical choice, given that piracetam is a cyclic derivative of GABA. 2-pyrrolidone is the lactam of GABA and provides the core five-membered ring structure. The challenge lay in introducing the acetamide side chain at the nitrogen atom. Direct amidation is not feasible, so a two-step approach via the ethyl ester was devised.

The use of a strong base like sodium hydride was crucial for the deprotonation of the 2-pyrrolidone's amide nitrogen. The resulting sodium salt is a potent nucleophile, capable of attacking the electrophilic carbon of ethyl chloroacetate. Dioxane was chosen as the solvent, likely due to its anhydrous nature and ability to dissolve the reactants.[4]

The subsequent ammonolysis of this compound to piracetam was a straightforward and efficient method to convert the ester to the desired primary amide.[4]

Experimental Protocols: The Original Methodologies

The following protocols are based on the descriptions found in U.S. Patent 3,459,738.[3][4]

Synthesis of this compound

This synthesis involves the reaction of the sodium salt of 2-pyrrolidone with ethyl chloroacetate.

Step 1: Formation of the Sodium Salt of 2-Pyrrolidone

  • Reactants: 2-pyrrolidone, Sodium Hydride

  • Solvent: Anhydrous Dioxane

  • Procedure:

    • To a solution of 0.2 mole of 2-pyrrolidone in 300 ml of anhydrous dioxane, 0.2 mole of sodium hydride is added.

    • The mixture is stirred at room temperature for 15 minutes.

    • The mixture is then heated for 1 hour at 80°C to ensure complete formation of the sodium salt.

Step 2: N-Alkylation with Ethyl Chloroacetate

  • Reactants: Sodium salt of 2-pyrrolidone, Ethyl Chloroacetate

  • Solvent: Anhydrous Dioxane

  • Procedure:

    • The reaction mixture from Step 1 is cooled to 20°C.

    • A solution of 0.2 mole of ethyl chloroacetate in 300 ml of anhydrous dioxane is added slowly.

    • After the addition is complete, the mixture is heated under reflux for 2 hours.

    • The mixture is then filtered while hot to remove the precipitated sodium chloride.

    • The filtrate is evaporated to dryness, and the resulting residue is distilled to yield this compound.

Synthesis of 2-oxo-1-pyrrolidine acetamide (Piracetam) via Ammonolysis

This protocol details the conversion of the ethyl ester intermediate to the final amide product.

  • Reactants: this compound, Ammonia

  • Solvent: Methanol

  • Procedure:

    • A solution of 0.3 mole of this compound in 300 ml of methanol, saturated with ammonia at 20-30°C, is prepared.

    • The solution is heated at 40-50°C for 5 hours, while continuously introducing ammonia gas.

    • The reaction mixture is then evaporated to dryness.

    • The residue is recrystallized from isopropanol to yield 2-oxo-1-pyrrolidine acetamide (piracetam) with a reported yield of 86%.[4]

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the original synthesis of piracetam, highlighting the formation of the this compound intermediate.

piracetam_synthesis cluster_0 Step 1: Formation of Sodium Salt cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Ammonolysis 2-pyrrolidone 2-Pyrrolidone sodium_pyrrolidone Sodium 2-oxopyrrolidin-1-ide 2-pyrrolidone->sodium_pyrrolidone + NaH - H₂ NaH Sodium Hydride (NaH) in Dioxane ethyl_acetate This compound sodium_pyrrolidone->ethyl_acetate + Ethyl Chloroacetate - NaCl ethyl_chloroacetate Ethyl Chloroacetate piracetam Piracetam (2-oxo-1-pyrrolidine acetamide) ethyl_acetate->piracetam + NH₃ - Ethanol ammonia Ammonia (NH₃) in Methanol

Caption: Original synthetic pathway of Piracetam via this compound.

Evolution of Synthetic Methodologies

While the foundational synthesis developed at UCB remains a cornerstone, subsequent research has led to refinements and alternative approaches for the industrial production of this compound and piracetam. A notable later method, described in a Chinese patent, also utilizes the N-alkylation of 2-pyrrolidone with an ethyl haloacetate but employs sodium methoxide as the base.[1] This variation avoids the use of sodium hydride, which can be more hazardous on a large scale.

The general synthetic scheme is as follows:

  • Deprotonation: 2-pyrrolidone reacts with sodium methoxide to form the sodium salt of 2-pyrrolidone and methanol.

  • N-Alkylation: The sodium salt then reacts with ethyl chloroacetate in a condensation reaction to yield this compound.

  • Ammonolysis: The resulting ester undergoes ammonolysis to produce piracetam.

This method, while conceptually similar to the original, offers practical advantages for industrial-scale synthesis.

Tabular Summary of Key Compounds

Compound NameChemical FormulaMolar Mass ( g/mol )Role in Synthesis
2-PyrrolidoneC₄H₇NO85.11Starting Material
Sodium HydrideNaH24.00Deprotonating Agent
Ethyl ChloroacetateC₄H₇ClO₂122.55Alkylating Agent
This compoundC₈H₁₃NO₃171.19Key Intermediate
AmmoniaNH₃17.03Aminating Agent
PiracetamC₆H₁₀N₂O₂142.16Final Product

Conclusion

The discovery and synthesis of this compound represent a pivotal moment in the history of medicinal chemistry and neuroscience. As the direct precursor to piracetam, its development by UCB in the early 1960s paved the way for the entire class of nootropic drugs. The original synthetic route, characterized by the N-alkylation of 2-pyrrolidone, stands as a testament to the ingenuity of its creators and remains a fundamental reaction in heterocyclic chemistry. Understanding the historical context and the detailed experimental protocols of its initial synthesis provides invaluable insights for contemporary researchers working on the development of novel cognitive enhancers and other therapeutics derived from the versatile lactam scaffold.

References

The Versatile Cornerstone: Ethyl 2-oxopyrrolidine-1-acetate as a Strategic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the strategic selection of foundational molecular scaffolds is paramount. Among these, the pyrrolidinone ring system holds a place of distinction, offering a privileged structure that is both biocompatible and synthetically malleable. This guide delves into the chemistry and application of a particularly valuable derivative: Ethyl 2-oxopyrrolidine-1-acetate. We will explore its intrinsic chemical attributes, robust synthetic pathways, and its pivotal role as a precursor to a range of functional molecules, from life-saving anticonvulsants to advanced materials. This document is intended for researchers, medicinal chemists, and process development scientists who seek to leverage this versatile building block in their synthetic endeavors.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 61516-73-2) is a colorless to pale yellow oil at room temperature. Its structure, featuring a lactam ring N-substituted with an ethyl acetate moiety, provides a unique combination of functionalities that are key to its synthetic utility. The lactam is relatively stable, yet the ester offers a reactive handle for a variety of chemical transformations.

PropertyValueSource
Molecular Formula C₈H₁₃NO₃[1]
Molecular Weight 171.19 g/mol [1]
Boiling Point 195-200 °C at 760 mmHg
CAS Number 61516-73-2[1]
Appearance Colorless to pale yellow oil
Solubility Soluble in common organic solvents such as ethyl acetate and tetrahydrofuran.

Handling and Storage: This compound is sensitive to hydrolysis and should be stored in tightly sealed containers under dry conditions, protected from moisture and light. Standard laboratory safety protocols, including the use of protective gloves and eyewear, should be followed, as it may cause skin irritation.

Synthesis of this compound: A Critical Starting Point

The reliable and scalable synthesis of this compound is fundamental to its application. A prevalent method involves the N-alkylation of 2-pyrrolidinone with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.

Workflow for the Synthesis of this compound

reagents 2-Pyrrolidinone Ethyl Chloroacetate Base (e.g., K₂CO₃) Solvent (e.g., DMF) reaction N-Alkylation Reaction (Heated) reagents->reaction workup Aqueous Workup (Filtration, Extraction) reaction->workup purification Purification (Distillation under reduced pressure) workup->purification product This compound purification->product start This compound reaction Amidation Reaction start->reaction amine Primary or Secondary Amine (R-NH₂) amine->reaction product N-Substituted-2-oxopyrrolidinylacetamide reaction->product Formation of Amide Bond cluster_0 Components metal Metal Ions/Clusters assembly Self-Assembly (Coordination Bonding) metal->assembly ligand Pyrrolidinone-based Ligand (from this compound) ligand->assembly mof Metal-Organic Framework (MOF) with Pyrrolidinone Functionality assembly->mof

References

The Pyrrolidinone Scaffold: A Versatile Core for Next-Generation Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrrolidinone nucleus, a five-membered lactam, represents a privileged scaffold in medicinal chemistry and materials science. Its unique structural and physicochemical properties, including its capacity for hydrogen bonding, chirality, and conformational flexibility, have made it a cornerstone in the design of a diverse array of biologically active agents and functional materials. This technical guide provides a comprehensive overview of the potential research applications of pyrrolidinone derivatives, delving into their synthesis, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. We will explore their significant promise in therapeutic areas such as oncology, neurodegenerative disorders, and infectious diseases, as well as their emerging roles in materials science and asymmetric catalysis. This document is intended to serve as a detailed resource for researchers and professionals engaged in the discovery and development of novel chemical entities, offering both foundational knowledge and practical insights into the expansive world of pyrrolidinone chemistry.

The Pyrrolidinone Core: A Structural and Synthetic Overview

The pyrrolidinone ring, also known as a γ-lactam, is a recurring motif in a multitude of natural products and synthetic compounds of significant interest.[1] Its inherent polarity and ability to act as both a hydrogen bond donor and acceptor contribute to its favorable interactions with biological targets.[2] Furthermore, the stereogenic centers that can be readily introduced into the pyrrolidinone scaffold allow for precise three-dimensional arrangements of functional groups, a critical aspect in the design of potent and selective therapeutic agents.[2]

Rationale Behind Synthetic Strategies

The synthesis of pyrrolidinone derivatives has evolved to include a variety of efficient and versatile methods. The choice of a particular synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

  • Multicomponent Reactions (MCRs): MCRs have gained prominence as a powerful tool for the rapid construction of complex pyrrolidinone scaffolds from simple starting materials in a single step.[3] This approach is highly atom-economical and step-efficient, significantly reducing waste and purification efforts compared to traditional linear syntheses.[4] The convergence of multiple reactants in one pot allows for the generation of diverse molecular libraries, which is highly advantageous for high-throughput screening in drug discovery.[3]

  • Green Chemistry Approaches: The use of ultrasound irradiation and green catalysts, such as citric acid, in the synthesis of pyrrolidinone derivatives represents a move towards more environmentally benign chemical processes.[5] These methods often lead to shorter reaction times, cleaner reaction profiles, and excellent yields, minimizing the use of hazardous organic reagents.[5]

The following diagram illustrates a generalized workflow for the synthesis and evaluation of pyrrolidinone derivatives, highlighting the iterative nature of drug discovery and development.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Synthesis of Pyrrolidinone Derivatives (e.g., MCRs, Green Chemistry) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Anticancer Anticancer Assays (MTT, etc.) Purification->Anticancer Antibacterial Antibacterial Assays (MIC, MBC) Purification->Antibacterial Neuroprotective Neuroprotective Assays (AChE, Aβ Aggregation) Purification->Neuroprotective Antioxidant Antioxidant Assays (DPPH, etc.) Purification->Antioxidant AntiInflammatory Anti-inflammatory Assays (COX-2, etc.) Purification->AntiInflammatory SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antibacterial->SAR Neuroprotective->SAR Antioxidant->SAR AntiInflammatory->SAR ADMET In Silico & In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET ADMET->Synthesis Iterative Redesign G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK PLCg PLCγ Pathway VEGFR2->PLCg PDGFRb->PI3K_Akt PDGFRb->RAS_MAPK Inhibitor Pyrrolidinone Derivative Inhibitor->VEGFR2 Inhibitor->PDGFRb Survival Survival PI3K_Akt->Survival Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Proliferation RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis Migration Migration PLCg->Migration G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Extracellular Space ACh Acetylcholine AChE AChE ACh->AChE AChR ACh Receptor ACh->AChR Inhibitor Pyrrolidinone Derivative Inhibitor->AChE CREB CREB Activation Inhibitor->CREB Direct/Indirect Activation? Abeta_agg Aβ Aggregates Inhibitor->Abeta_agg Inhibition of Aggregation AChR->CREB BDNF BDNF Expression CREB->BDNF Neuroprotection Neuroprotection & Synaptic Plasticity BDNF->Neuroprotection Abeta_mono Aβ Monomers Abeta_mono->Abeta_agg G cluster_0 Bacterial DNA Replication DNA Bacterial DNA Gyrase DNA Gyrase/ Topoisomerase IV DNA->Gyrase Binding Cleaved_DNA Cleaved DNA Intermediate Gyrase->Cleaved_DNA DNA Cleavage Cleaved_DNA->DNA Re-ligation (Normal) Replication_Fork Replication Fork Cleaved_DNA->Replication_Fork Stalled Replication Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Inhibitor Pyrrolidinone Derivative Inhibitor->Cleaved_DNA Stabilizes Complex, Prevents Re-ligation

References

Methodological & Application

Application Notes & Protocols for the Synthesis of N-substituted-2-oxopyrrolidinylacetamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Oxopyrrolidinylacetamide Scaffold

The N-substituted-2-oxopyrrolidinylacetamide framework is a privileged scaffold in medicinal chemistry and drug development. This core structure is the hallmark of the "racetam" class of nootropic drugs, which are agents known to enhance cognitive function, memory, and learning.[1][2] The archetypal member of this family, Piracetam (2-oxo-1-pyrrolidine acetamide), has paved the way for the development of numerous analogues with a wide spectrum of therapeutic applications.[2][3][4] Beyond their nootropic effects, derivatives of this scaffold have demonstrated a range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties, making them a focal point of intensive research.[5][6][7]

The synthesis of these molecules has evolved from classical multi-step procedures to highly efficient, atom-economical strategies. Modern synthetic chemistry, particularly the use of multicomponent reactions (MCRs), offers powerful tools for the rapid and diverse construction of N-substituted-2-oxopyrrolidinylacetamide libraries.[8][9][10][11] MCRs, such as the Ugi and Passerini reactions, allow for the assembly of complex products from three or more simple starting materials in a single, one-pot operation, aligning with the principles of green chemistry.[10][11]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of key synthetic methodologies, detailed step-by-step protocols, and the scientific rationale behind experimental choices, empowering researchers to effectively synthesize and explore this important class of compounds.

Strategic Approaches to Synthesis

The selection of a synthetic route is contingent upon several factors, including the desired substitution pattern, the availability of starting materials, required scale, and laboratory capabilities. The primary strategies can be broadly categorized into classical stepwise synthesis and modern multicomponent reactions.

G start Begin Synthesis of N-substituted-2-oxopyrrolidinylacetamide substituent_type What is the desired substituent complexity? start->substituent_type simple_sub Simple Alkyl or Aryl (Single Target) substituent_type->simple_sub Simple complex_sub Complex or Diverse Library (Multiple Targets) substituent_type->complex_sub Complex / Library classical Classical Stepwise Synthesis simple_sub->classical mcr Multicomponent Reaction (MCR) complex_sub->mcr alkylation Method: Base-Mediated N-Alkylation followed by Amination classical->alkylation ugi Method: Ugi Four-Component Reaction (U-4CR) mcr->ugi passerini Method: Passerini Three-Component Reaction (P-3CR) mcr->passerini

Caption: Decision workflow for selecting a synthetic strategy.

Classical Stepwise Synthesis

This traditional approach involves the sequential construction of the molecule, typically through two main steps: N-alkylation of the 2-pyrrolidinone ring followed by amidation. While robust and reliable for specific targets, it can be more time-consuming and less atom-economical than MCRs.

The most common route involves the deprotonation of 2-pyrrolidone with a strong base (e.g., sodium methoxide) to form the corresponding sodium salt.[4] This nucleophilic salt is then reacted with a haloacetate ester, such as ethyl chloroacetate, in a condensation reaction to yield an N-substituted ester intermediate.[4][12] The final step is the amination or ammonolysis of the ester, where reaction with ammonia or a primary/secondary amine yields the desired N-substituted-2-oxopyrrolidinylacetamide.[4][13]

Multicomponent Reactions (MCRs)

MCRs are convergent, one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[11] This strategy is exceptionally powerful for generating libraries of structurally diverse compounds for high-throughput screening.

  • The Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like bis-amide.[14][15] By strategically choosing a bifunctional starting material like γ-aminobutyric acid (GABA), which contains both the amine and carboxylic acid moieties, the reaction can be guided to produce the 2-oxopyrrolidinone ring system in a single step following the initial Mumm rearrangement.[16] This approach offers unparalleled efficiency and modularity for creating diverse libraries.

  • The Passerini Three-Component Reaction (P-3CR): First reported in 1921, the Passerini reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[14][17] This reaction is highly versatile for creating functionalized amide products.[18][19][20] The resulting α-acyloxy amides can be valuable final products or serve as advanced intermediates for further transformations.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Classical Synthesis of Piracetam (Model Compound)

This two-step protocol is a reliable method for synthesizing the parent compound, 2-oxo-1-pyrrolidine acetamide (Piracetam).

Step 1: Synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)acetate

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Pyrrolidone P1 1. Dissolve 2-Pyrrolidone in Sodium Methoxide solution to form sodium salt R1->P1 R2 Sodium Methoxide R2->P1 R3 Ethyl Chloroacetate P2 2. Add Ethyl Chloroacetate (Condensation Reaction) R3->P2 P1->P2 P3 3. Heat and Stir (e.g., 70-80°C, 3-6h) P2->P3 Prod Ethyl 2-(2-oxopyrrolidin-1-yl)acetate P3->Prod cluster_reactants Reactants (Equimolar) Aldehyde Aldehyde (R1-CHO) Mix 1. Combine all reactants in Methanol (MeOH) Aldehyde->Mix Isocyanide Isocyanide (R2-NC) Isocyanide->Mix GABA γ-Aminobutyric Acid (GABA) GABA->Mix Stir 2. Stir at Room Temp (24-48 hours) Mix->Stir Workup 3. Concentrate & Purify (Chromatography) Stir->Workup Product Final Product: N-R2-2-(2-oxo-5-R1-pyrrolidin-1-yl)acetamide Workup->Product

References

Application Notes & Protocols: Ethyl 2-oxopyrrolidine-1-acetate in Anticonvulsant Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of neurology and medicinal chemistry.

Introduction: The Pyrrolidinone Scaffold as a Privileged Structure in Anticonvulsant Discovery

The pyrrolidinone ring system is a cornerstone in the design of novel anticonvulsant agents. Its prominence is largely due to the clinical success of Levetiracetam, a second-generation antiepileptic drug (AED) renowned for its efficacy and favorable safety profile.[1] Levetiracetam's unique mechanism of action, primarily involving the modulation of synaptic vesicle protein 2A (SV2A), sets it apart from traditional AEDs that typically target ion channels or GABAergic systems.[1][2][3][4] This distinction has fueled extensive research into pyrrolidinone derivatives, with the goal of developing new chemical entities with improved potency, broader spectrum of activity, and reduced side effects.

Ethyl 2-oxopyrrolidine-1-acetate serves as a critical starting material and structural analogue in this endeavor. Its chemical simplicity and resemblance to the core structure of Levetiracetam make it an ideal scaffold for systematic chemical modifications. By exploring the structure-activity relationships (SAR) of derivatives synthesized from this foundational molecule, researchers can gain valuable insights into the structural requirements for potent anticonvulsant activity. This application note provides a comprehensive guide to the synthesis, in vitro and in vivo screening, and mechanistic evaluation of novel anticonvulsant candidates derived from this compound.

Synthesis and Characterization of Pyrrolidinone Derivatives

The synthesis of novel anticonvulsant candidates begins with the strategic modification of the this compound backbone. A common and effective approach involves the amidation of the ester group to introduce diverse functionalities. This process allows for the exploration of how different substituents impact the compound's physicochemical properties and biological activity.

General Synthetic Workflow

The following diagram illustrates a typical synthetic route for generating a library of N-substituted 2-(2-oxopyrrolidin-1-yl)acetamides from this compound.

G A This compound B Hydrolysis (e.g., LiOH, H2O/THF) A->B C 2-(2-oxopyrrolidin-1-yl)acetic acid B->C D Amide Coupling (e.g., R-NH2, EDC, HOBt) C->D E N-substituted 2-(2-oxopyrrolidin-1-yl)acetamide Library D->E G cluster_0 In Vitro Screening cluster_1 In Vivo Screening A Primary Screen: Neuronal Cell Viability Assays (e.g., MTT, LDH) B Secondary Screen: Electrophysiology on Neuronal Cultures (e.g., MEA, Patch-clamp) A->B C Acute Seizure Models: Maximal Electroshock (MES) Test Pentylenetetrazole (PTZ) Test B->C Promising Candidates D Chronic Epilepsy Models: Kindling Models C->D E Further Preclinical Development D->E Lead Candidates G Core Pyrrolidinone Core Activity Anticonvulsant Activity Core->Activity Essential for SV2A Binding R1 R1 Substituent R1->Activity Modulates Potency & Selectivity R2 R2 Substituent R2->Activity Influences Pharmacokinetics G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron A Pyrrolidinone Derivative B SV2A A->B Binds to C Synaptic Vesicle B->C Modulates D Neurotransmitter Release (e.g., Glutamate) C->D Regulates E Reduced Excitatory Neurotransmission D->E F Anticonvulsant Effect E->F

References

Protocol for synthesizing non-steroidal anti-inflammatory drugs using Ethyl 2-oxopyrrolidine-1-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of a Novel Pyrrolidinone-Based Selective COX-2 Inhibitor

Abstract

This document provides a detailed, two-step protocol for the synthesis of a novel potential non-steroidal anti-inflammatory drug (NSAID) candidate, N-(4-(methylsulfonyl)phenyl)-2-(2-oxopyrrolidin-1-yl)acetamide . The synthesis utilizes Ethyl 2-oxopyrrolidine-1-acetate as a versatile and readily available starting scaffold. The pyrrolidinone core is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown promise as potent anti-inflammatory agents.[1] This protocol is designed for researchers in drug discovery and medicinal chemistry, offering a robust methodology for creating novel compounds for screening as selective cyclooxygenase-2 (COX-2) inhibitors. The rationale behind this synthetic approach is grounded in the established structure-activity relationships of selective COX-2 inhibitors, which often feature a central heterocyclic ring system and a p-sulfonamide or p-methylsulfonylphenyl moiety.[2]

Introduction & Scientific Rationale

Traditional NSAIDs, such as ibuprofen and naproxen, function by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. While COX-2 inhibition is responsible for the desired anti-inflammatory and analgesic effects, the concurrent inhibition of the constitutively expressed COX-1 enzyme can lead to undesirable gastrointestinal side effects.[3] The development of selective COX-2 inhibitors ("coxibs") represented a significant therapeutic advancement.[2]

The pyrrolidine/pyrrolidinone scaffold is a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds.[1][4] Its utility as a scaffold for anti-inflammatory agents is an active area of research.[5][6] this compound is an excellent starting material for building novel NSAID candidates due to its bifunctional nature: the lactam ring provides a stable core, while the ethyl acetate side chain can be readily functionalized.

The synthetic strategy outlined herein involves two primary transformations:

  • Saponification (Hydrolysis): The ethyl ester of the starting material is hydrolyzed to its corresponding carboxylic acid, 2-oxopyrrolidine-1-acetic acid. This step is critical as it activates the side chain for subsequent coupling reactions.

  • Amide Bond Formation: The resulting carboxylic acid is then coupled with 4-(methylsulfonyl)aniline. This specific aniline was chosen because the p-methylsulfonylphenyl group is a key pharmacophore found in several selective COX-2 inhibitors, including celecoxib and rofecoxib. This moiety is known to interact favorably with a specific side pocket in the COX-2 active site, conferring selectivity over COX-1.[2]

This protocol provides a logical and efficient pathway to a novel molecule designed with the principles of modern NSAID development in mind.

Overall Synthetic Workflow

The synthesis is a two-step process starting from this compound. The first step is the hydrolysis of the ester to a carboxylic acid, followed by an amide coupling reaction to yield the final product.

G A This compound (Starting Material) B Step 1: Saponification (Base Hydrolysis) A->B  NaOH, H₂O/EtOH C 2-Oxopyrrolidine-1-acetic acid (Intermediate) B->C D Step 2: Amide Coupling (EDC/HOBt) C->D  4-(Methylsulfonyl)aniline, EDC, HOBt, DIPEA, DMF E N-(4-(methylsulfonyl)phenyl)-2- (2-oxopyrrolidin-1-yl)acetamide (Final Product) D->E

Caption: Two-step synthesis workflow.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these procedures. All reactions should be conducted in a well-ventilated fume hood.

Step 1: Synthesis of 2-Oxopyrrolidine-1-acetic acid (Intermediate)

Principle: This step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester in this compound. Sodium hydroxide is used to cleave the ester bond, forming the sodium salt of the carboxylic acid. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid intermediate. The use of a co-solvent system (ethanol/water) ensures the miscibility of the organic ester and the aqueous base.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)
This compound61516-73-2171.1910.0 g58.4
Sodium Hydroxide (NaOH)1310-73-240.002.80 g70.0
Ethanol (95%)64-17-5-100 mL-
Deionized Water7732-18-5-50 mL-
Hydrochloric Acid (HCl), concentrated7647-01-0-As needed (~6 mL)-
Ethyl Acetate141-78-6-150 mL (for extraction)-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-~5 g-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 58.4 mmol).

  • Add 100 mL of 95% ethanol and stir until the starting material is fully dissolved.

  • In a separate beaker, dissolve sodium hydroxide (2.80 g, 70.0 mmol, 1.2 equivalents) in 50 mL of deionized water.

  • Add the NaOH solution to the flask and attach a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Ethyl Acetate/Hexane). The starting material (ester) will have a higher Rf than the product (acid).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the mixture to pH 1-2 by the dropwise addition of concentrated HCl. Use pH paper to monitor. A white precipitate may form.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be recrystallized from hot water or an ethyl acetate/hexane mixture to yield pure 2-Oxopyrrolidine-1-acetic acid as a white crystalline solid.

Step 2: Synthesis of N-(4-(methylsulfonyl)phenyl)-2-(2-oxopyrrolidin-1-yl)acetamide (Final Product)

Principle: This step utilizes a standard peptide coupling method to form the amide bond.[7][8] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the carboxylic acid group of the intermediate. Hydroxybenzotriazole (HOBt) is added as a coupling additive to suppress side reactions and improve efficiency. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and the proton generated during the reaction.[9]

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)
2-Oxopyrrolidine-1-acetic acid6283-33-6143.135.0 g34.9
4-(Methylsulfonyl)aniline98-54-4171.216.58 g38.4
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1892-57-5155.247.38 g47.5
HOBt (Hydroxybenzotriazole)2592-95-2135.120.47 g3.5
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.2412.2 mL (70.0 mmol)70.0
N,N-Dimethylformamide (DMF), anhydrous68-12-2-100 mL-
Dichloromethane (DCM)75-09-2-200 mL (for workup)-
1M HCl (aq)7647-01-0-100 mL (for workup)-
Saturated NaHCO₃ (aq)144-55-8-100 mL (for workup)-

Procedure:

  • To a 250 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-Oxopyrrolidine-1-acetic acid (5.0 g, 34.9 mmol) and 4-(methylsulfonyl)aniline (6.58 g, 38.4 mmol, 1.1 equivalents).

  • Add 100 mL of anhydrous DMF via syringe and stir until all solids are dissolved.

  • Add HOBt (0.47 g, 3.5 mmol, 0.1 equivalents).

  • Cool the reaction mixture to 0°C in an ice-water bath.

  • Add EDC (7.38 g, 47.5 mmol, 1.36 equivalents) in one portion, followed by the slow, dropwise addition of DIPEA (12.2 mL, 70.0 mmol, 2.0 equivalents).

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight (approx. 16 hours).

  • Monitor the reaction by TLC (e.g., mobile phase: 1:1 Ethyl Acetate/Hexane).

  • Upon completion, pour the reaction mixture into 200 mL of cold water and stir for 30 minutes. A precipitate should form.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • For further purification, dissolve the crude product in dichloromethane (200 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The final product, N-(4-(methylsulfonyl)phenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, can be purified by recrystallization (e.g., from ethanol) or by flash column chromatography on silica gel.

Characterization & Expected Results

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • 1H NMR: Expect characteristic peaks for the pyrrolidinone ring protons, the methylene protons of the acetamide bridge, the aromatic protons of the substituted aniline, and the methyl protons of the sulfonyl group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₃H₁₆N₂O₄S, M.W. = 296.34 g/mol ) should be observed.

  • Purity (HPLC): Purity should be ≥95% for use in biological assays.

Mechanistic Pathway Diagram

G cluster_0 Amide Coupling Mechanism Acid 2-Oxopyrrolidine-1-acetic acid ActiveEster O-Acylisourea Intermediate (Highly Reactive) Acid->ActiveEster + EDC EDC EDC HOBtEster HOBt Active Ester ActiveEster->HOBtEster + HOBt - DCU (side product) HOBt HOBt Product Final Amide Product HOBtEster->Product + Amine - HOBt Amine 4-(Methylsulfonyl)aniline

Caption: Amide coupling activation pathway.

References

Application Notes and Protocols: Ethyl 2-oxopyrrolidine-1-acetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyrrolidinone Building Block

Ethyl 2-oxopyrrolidine-1-acetate (CAS No. 61516-73-2) is a versatile heterocyclic building block that has garnered significant interest in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries.[1] Its unique structure, featuring a reactive ester functional group appended to a stable pyrrolidinone core, provides a valuable scaffold for the construction of novel active ingredients. These application notes provide a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of potential agrochemicals, with a particular focus on fungicides. The protocols detailed herein are designed to be self-validating and are grounded in established chemical principles.

The pyrrolidinone moiety is a key pharmacophore in a number of biologically active compounds, and its presence can enhance solubility and bioavailability. In the context of agrochemicals, this can translate to improved systemic movement within the plant and enhanced efficacy. One of the most promising applications of this compound is in the synthesis of fungicidal urea derivatives. The urea linkage is a common feature in many commercial fungicides, known for its ability to interact with biological targets through hydrogen bonding.

This guide will provide detailed protocols for the conversion of this compound into a key isocyanate intermediate, followed by its reaction to form a novel urea-based potential fungicide.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 61516-73-2[2][3]
Molecular Formula C₈H₁₃NO₃[2][3]
Molecular Weight 171.19 g/mol [2]
Appearance Colorless to pale yellow oil
Boiling Point 195-200 °C at 760 mmHg
Solubility Good solubility in common organic solvents (e.g., ethyl acetate, tetrahydrofuran)

Spectroscopic Characterization:

The identity and purity of this compound should be confirmed by spectroscopic analysis prior to use. Key expected spectral data are as follows:

  • ¹³C NMR: Expected peaks will correspond to the carbonyl carbons of the ester and the lactam, the methylene carbons of the ethyl group and the pyrrolidinone ring, and the methyl carbon of the ethyl group.[2]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands will be observed for the C=O stretching of the ester and the amide (lactam).[2]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight should be observed.[2]

Synthetic Workflow: From Building Block to Potential Fungicide

The following workflow outlines a two-step process for the synthesis of a novel fungicidal urea derivative from this compound. This process is designed to be adaptable for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

G cluster_0 Step 1: Synthesis of the Isocyanate Intermediate cluster_1 Step 2: Synthesis of the Urea Derivative A This compound B Hydrolysis (e.g., LiOH, THF/H₂O) A->B C 2-Oxopyrrolidine-1-acetic acid B->C D Curtius Rearrangement (e.g., DPPA, Et₃N, toluene) C->D E 1-(Isocyanatomethyl)pyrrolidin-2-one (Key Intermediate) D->E F 1-(Isocyanatomethyl)pyrrolidin-2-one G Reaction with an Amine (e.g., 4-chloroaniline, DCM) F->G H N-(4-chlorophenyl)-N'-(2-oxopyrrolidin-1-ylmethyl)urea (Potential Fungicide) G->H

Caption: Synthetic workflow for the conversion of this compound to a potential fungicidal urea derivative.

Detailed Experimental Protocols

PART 1: Synthesis of 1-(Isocyanatomethyl)pyrrolidin-2-one (Key Intermediate)

This protocol details the hydrolysis of the starting ester followed by a Curtius rearrangement to yield the key isocyanate intermediate.

Step 1.1: Hydrolysis of this compound

  • Materials:

    • This compound (1.0 eq)

    • Lithium hydroxide monohydrate (1.5 eq)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound in a mixture of THF and water (3:1 v/v).

    • Add lithium hydroxide monohydrate and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-oxopyrrolidine-1-acetic acid as a solid. This product can often be used in the next step without further purification.

Step 1.2: Curtius Rearrangement to 1-(Isocyanatomethyl)pyrrolidin-2-one

  • Materials:

    • 2-Oxopyrrolidine-1-acetic acid (1.0 eq)

    • Diphenylphosphoryl azide (DPPA) (1.1 eq)

    • Triethylamine (Et₃N) (1.2 eq)

    • Anhydrous toluene

  • Procedure:

    • Caution: This reaction involves the use of an azide and generates an isocyanate. Perform in a well-ventilated fume hood and wear appropriate personal protective equipment.

    • Suspend 2-oxopyrrolidine-1-acetic acid in anhydrous toluene.

    • Add triethylamine and stir until a clear solution is obtained.

    • Add diphenylphosphoryl azide dropwise at room temperature.

    • Heat the reaction mixture to 80-90 °C and stir for 2-3 hours, monitoring for the evolution of nitrogen gas (use a bubbler).

    • After the reaction is complete, the resulting solution of 1-(isocyanatomethyl)pyrrolidin-2-one in toluene can be used directly in the next step.

PART 2: Synthesis of N-(4-chlorophenyl)-N'-(2-oxopyrrolidin-1-ylmethyl)urea (Potential Fungicide)

This protocol describes the reaction of the in-situ generated isocyanate with an aromatic amine to form the final urea derivative.

  • Materials:

    • Toluene solution of 1-(isocyanatomethyl)pyrrolidin-2-one (from Step 1.2)

    • 4-Chloroaniline (1.0 eq)

    • Anhydrous dichloromethane (DCM) (optional, as a solvent)

  • Procedure:

    • Cool the toluene solution of the isocyanate to 0 °C.

    • Dissolve 4-chloroaniline in a minimal amount of anhydrous DCM or toluene and add it dropwise to the isocyanate solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • The product will likely precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

    • Collect the solid product by filtration, wash with cold toluene or hexanes, and dry under vacuum to yield the desired urea derivative.

Data Presentation and Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Table of Expected Spectroscopic Data for the Final Product:

Analysis Expected Observations for N-(4-chlorophenyl)-N'-(2-oxopyrrolidin-1-ylmethyl)urea
¹H NMR Signals corresponding to the aromatic protons of the 4-chlorophenyl group, the NH protons of the urea, the methylene protons of the pyrrolidinone ring, and the methylene bridge.
¹³C NMR Peaks for the carbonyl carbons of the urea and the lactam, and the carbons of the aromatic ring and the pyrrolidinone ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching of the urea and the amide (lactam).
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement to confirm the elemental composition.

Visualization of the Reaction Mechanism

The formation of the urea derivative proceeds through the nucleophilic addition of the amine to the isocyanate.

G cluster_0 Urea Formation Mechanism isocyanate R-N=C=O (Isocyanate) transition_state [Transition State] amine R'-NH₂ (Amine) amine->isocyanate Nucleophilic Attack urea R-NH-C(=O)-NH-R' (Urea Derivative) transition_state->urea

Caption: Nucleophilic addition of an amine to an isocyanate to form a urea derivative.

Troubleshooting and Safety Considerations

  • Hydrolysis Step: If the hydrolysis is slow, gentle heating (e.g., 40 °C) can be applied. Ensure complete acidification to protonate the carboxylate for efficient extraction.

  • Curtius Rearrangement: This reaction is moisture-sensitive. Use anhydrous solvents and reagents. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Safety: Isocyanates are toxic and potent lachrymators. Handle with extreme care in a well-ventilated fume hood. Azide compounds are potentially explosive and should be handled with appropriate precautions.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. The protocols outlined in these application notes provide a robust framework for the preparation of potential fungicidal urea derivatives. By leveraging the unique chemical properties of this building block, researchers can explore new chemical space and develop innovative solutions for crop protection.

References

Application Note: Structural Elucidation of Ethyl 2-oxopyrrolidine-1-acetate Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of ethyl 2-oxopyrrolidine-1-acetate and its derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, as a primary analytical technique, offers an unparalleled depth of structural information. This document outlines a systematic approach, detailing everything from sample preparation to the interpretation of advanced 2D NMR spectra, including COSY, HSQC, and HMBC. Furthermore, it incorporates mass spectrometry data to complement the NMR analysis, ensuring a thorough and validated structural assignment. The protocols and interpretative guidance herein are designed to be both educational for novice users and a robust reference for experienced spectroscopists.

Introduction: The Significance of Pyrrolidinone Scaffolds

The 2-oxopyrrolidine (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the nootropic agent piracetam. The incorporation of an ethyl acetate substituent at the nitrogen atom introduces functionalities that can be pivotal for modulating pharmacokinetic and pharmacodynamic properties. Accurate and unambiguous structural characterization of these derivatives is a cornerstone of the drug discovery and development process, ensuring compound identity, purity, and providing the foundational data for structure-activity relationship (SAR) studies.[1][2]

NMR spectroscopy stands as the most powerful tool for the non-destructive analysis of these molecules in solution, providing atom-level structural information.[3] This guide will walk through a logical workflow for the complete structural assignment of this compound as a representative example, a workflow that is broadly applicable to its derivatives.

Experimental Workflow: A Multi-technique Approach

The structural elucidation of a novel compound is akin to solving a puzzle. Each NMR experiment provides a unique piece of information, and only by combining them can the full picture be revealed. The following workflow is a field-proven strategy for efficiently and accurately determining the structure of small molecules like this compound.

workflow cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_validation Structural Validation Prep Sample Dissolution & Filtration H1 ¹H NMR (Proton Environments) Prep->H1 C13 ¹³C NMR & DEPT (Carbon Environments) H1->C13 COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC MS Mass Spectrometry (Molecular Weight & Fragmentation) HMBC->MS Structure Final Structure MS->Structure

Figure 1: A logical workflow for the structural elucidation of small molecules.

Protocols

Sample Preparation for NMR Analysis

The quality of the NMR spectrum is directly dependent on the quality of the sample. Adhering to a meticulous sample preparation protocol is paramount for obtaining high-resolution data.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for routine ¹H NMR. For ¹³C and 2D NMR experiments, a more concentrated sample (20-50 mg) will reduce acquisition time.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules. Ensure the chosen solvent dissolves the sample completely and does not react with it.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Mixing: Gently vortex the vial until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette plugged with cotton or glass wool directly into a clean, unscratched NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are standard protocols for acquiring a comprehensive set of NMR data on a 400 or 500 MHz spectrometer.

  • ¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration are required.

  • DEPT-135: This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through 2-3 bonds. It is essential for identifying spin systems within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It is a highly sensitive and crucial step in assigning carbon signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). It is the key to assembling the molecular skeleton by connecting spin systems and identifying quaternary carbons.[4][5][6][7]

Data Interpretation and Structural Elucidation of this compound

Structure:

Atom Numbering:

¹H NMR Analysis

The ¹H NMR spectrum provides the initial overview of the proton environments. Based on the structure, we expect to see five distinct proton signals. The ethyl group will present as a quartet and a triplet, a classic ethyl pattern. The three methylene groups of the pyrrolidinone ring will likely show complex splitting patterns due to their diastereotopic nature and coupling to each other. The methylene group adjacent to the nitrogen and the ester carbonyl will be a singlet as it has no adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

PositionPredicted δ (ppm)MultiplicityIntegrationRationale
H9~1.25Triplet (t)3HAliphatic CH₃, coupled to H8.
H3~2.10Multiplet (m)2HAliphatic CH₂ in the pyrrolidinone ring.
H4~2.40Triplet (t)2HCH₂ adjacent to the lactam carbonyl (C5).
H2~3.45Triplet (t)2HCH₂ adjacent to the lactam nitrogen (N1).
H6~4.10Singlet (s)2HCH₂ between nitrogen and ester carbonyl.
H8~4.20Quartet (q)2HO-CH₂, coupled to H9.

Note: These are predicted values based on typical chemical shift ranges. Actual values may vary slightly.

¹³C NMR and DEPT-135 Analysis

The ¹³C NMR spectrum will reveal all eight carbon atoms in the molecule. The DEPT-135 experiment is crucial for confirming the assignments of the methyl, methylene, and methine (none in this case) carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Phasing

PositionPredicted δ (ppm)DEPT-135 PhaseRationale
C9~14.2Positive (CH₃)Aliphatic methyl carbon.
C3~18.0Negative (CH₂)Aliphatic methylene carbon.
C4~31.0Negative (CH₂)Methylene adjacent to lactam carbonyl.
C2~45.5Negative (CH₂)Methylene adjacent to nitrogen.
C6~48.0Negative (CH₂)Methylene between N and ester carbonyl.
C8~61.0Negative (CH₂)O-CH₂ carbon.
C7~169.0Absent (Quaternary)Ester carbonyl carbon.
C5~175.0Absent (Quaternary)Lactam carbonyl carbon.
2D NMR Analysis: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

¹H-¹H COSY: The COSY spectrum will establish the connectivity within the proton spin systems.

  • A strong cross-peak will be observed between the triplet at ~1.25 ppm (H9) and the quartet at ~4.20 ppm (H8), confirming the ethyl group.

  • Correlations will be seen between the protons of the pyrrolidinone ring (H2, H3, and H4), allowing for the tracing of the ring's proton network. For instance, H2 will show a correlation to H3, and H3 will show a correlation to H4.

hmbc H6 H6 C7 C7 H6->C7 C2 C2 H6->C2 C5 C5 H6->C5 H8 H8 H8->C7 H9 H9 H9->C7 H4 H4 H4->C2 H4->C5

References

Application Note: A High-Yield, Scalable Protocol for the Synthesis of Ethyl 2-oxopyrrolidine-1-acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the high-yield synthesis of Ethyl 2-oxopyrrolidine-1-acetate, a key intermediate in the development of nootropic drugs and other pharmacologically active molecules.[1] The protocol herein details a robust and scalable N-alkylation of 2-pyrrolidinone, focusing on optimizing reaction conditions to maximize yield and purity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: Significance of Pyrrolidinone Acetates

This compound and its derivatives are pivotal structural motifs in medicinal chemistry. Most notably, this scaffold is the immediate precursor to Piracetam (2-oxo-1-pyrrolidine acetamide), a well-known nootropic agent used to enhance cognitive function and memory.[1] The versatility of the pyrrolidinone ring and the reactivity of the acetate group make these compounds valuable building blocks for the synthesis of a wide range of biologically active molecules, including anticonvulsants and anti-inflammatory agents.[2][3] Therefore, a reliable and high-yield synthetic route is of critical importance for both academic research and industrial production.

Core Principle: The N-Alkylation of 2-Pyrrolidinone

The synthesis of this compound is fundamentally an N-alkylation reaction. The process involves the deprotonation of the lactam nitrogen of 2-pyrrolidinone, followed by a nucleophilic substitution (SN2) reaction with an ethyl haloacetate.

Mechanism Overview:

  • Deprotonation: The acidic N-H proton of the 2-pyrrolidinone ring is abstracted by a strong base, forming a resonance-stabilized lactam anion. This anion is an ambident nucleophile, with potential reactivity at both the nitrogen and oxygen atoms.[4]

  • Nucleophilic Attack: The resulting anion attacks the electrophilic methylene carbon of ethyl chloroacetate or ethyl bromoacetate.

  • Product Formation: The halide is displaced, forming the C-N bond and yielding the desired product, this compound.

To achieve high yields of the desired N-alkylated product, it is crucial to select conditions that favor N-alkylation over the competing O-alkylation side reaction.[4] The choice of base, solvent, and temperature are paramount in controlling this selectivity.

Reaction_Mechanism Pyrrolidinone 2-Pyrrolidinone Anion Pyrrolidinone Anion (Resonance Stabilized) Pyrrolidinone->Anion Deprotonation Base Base (e.g., NaH) Base->Anion Haloacetate Ethyl Chloroacetate TransitionState SN2 Transition State Haloacetate->TransitionState Nucleophilic Attack Anion->TransitionState Nucleophilic Attack Product This compound TransitionState->Product Byproduct Salt (e.g., NaCl) + H₂ TransitionState->Byproduct Experimental_Workflow A 1. Setup & Inerting (Flame-dry flask, N₂/Ar purge) B 2. Deprotonation (Add 2-pyrrolidinone, then NaH at 0°C) A->B C 3. Alkylation (Add Ethyl Chloroacetate dropwise at 0°C) B->C D 4. Reaction (Warm to RT, stir overnight) C->D E 5. Quenching (Cool to 0°C, slowly add sat. NH₄Cl) D->E F 6. Extraction (Extract with Diethyl Ether) E->F G 7. Washing & Drying (Wash with Brine, dry over Na₂SO₄) F->G H 8. Purification (Solvent removal, vacuum distillation) G->H

References

Ethyl 2-Oxopyrrolidine-1-Acetate: A Versatile Precursor for the Development of Advanced Luminescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Humble Lactam

In the dynamic field of chemical sensing, the demand for sensitive, selective, and robust luminescent probes is ever-increasing. These molecular tools are indispensable for a myriad of applications, from monitoring environmentally significant analytes to visualizing complex biological processes. Ethyl 2-oxopyrrolidine-1-acetate, a readily available and versatile chemical building block, has emerged as a promising precursor for the synthesis of a new generation of luminescent sensors.[1] Its inherent structural features, including a modifiable lactam ring and a reactive ester group, provide a robust scaffold for the strategic incorporation of fluorogenic and receptor moieties. This guide provides an in-depth exploration of the synthetic pathways, characterization techniques, and application protocols for developing high-performance luminescent sensors derived from this precursor, tailored for researchers, scientists, and drug development professionals.

The pyrrolidinone core, a five-membered lactam ring, is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.[2] This biocompatibility, coupled with the synthetic tractability of this compound, makes it an ideal starting point for creating sensors intended for biological applications. Academic research has highlighted its potential in coordination chemistry to generate luminescent sensors, particularly for metal ions.[1]

This document will provide a comprehensive technical guide, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind the experimental design. We will delve into the synthesis of a novel Schiff base-derived fluorescent sensor, detail its photophysical characterization, and provide step-by-step protocols for its application in detecting target analytes.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 61516-73-2[3][4]
Molecular Formula C₈H₁₃NO₃[3][4]
Molecular Weight 171.19 g/mol [3][4]
Appearance Colorless to pale yellow oil[1]
Boiling Point 195-200 °C at 760 mmHg[1]
Solubility Good solubility in common organic solvents like ethyl acetate and tetrahydrofuran[1]

Strategic Design of a Pyrrolidinone-Based Luminescent Sensor

The design of a functional luminescent sensor from this compound involves the strategic integration of three key components: the pyrrolidinone scaffold , a fluorophore , and a receptor for the target analyte.

Our synthetic strategy will focus on a modular approach, allowing for the facile modification of both the fluorophore and the receptor to tailor the sensor's properties for specific applications. The core transformation involves converting the ester functionality of the precursor into a hydrazide, which then serves as a versatile handle for introducing the fluorophore and receptor through a Schiff base condensation.

Sensor_Design Precursor This compound Hydrazide 2-(2-Oxopyrrolidin-1-yl)acetohydrazide Precursor->Hydrazide Hydrazinolysis Sensor Final Luminescent Sensor Hydrazide->Sensor Schiff Base Condensation Fluorophore Fluorophore Moiety Fluorophore->Sensor Receptor Analyte Receptor Receptor->Sensor

Caption: General design strategy for a pyrrolidinone-based luminescent sensor.

Detailed Synthesis Protocols

This section provides a step-by-step methodology for the synthesis of a novel luminescent sensor for metal ions, starting from this compound.

Part 1: Synthesis of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide (Intermediate 1)

The first step is the conversion of the ethyl ester of the precursor to a more reactive hydrazide. This transformation is crucial as the hydrazide moiety provides a nucleophilic nitrogen that is essential for the subsequent condensation reaction.

Reaction Scheme:

Synthesis_Part1 cluster_0 This compound cluster_1 Hydrazine Hydrate cluster_2 2-(2-Oxopyrrolidin-1-yl)acetohydrazide A C Intermediate 1 A->C Ethanol, Reflux B N₂H₄·H₂O B->C

Caption: Synthesis of the hydrazide intermediate.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% solution, 5.0 eq)

  • Ethanol (spectroscopic grade)

Protocol:

  • To a solution of this compound in ethanol, add hydrazine hydrate.

  • Reflux the reaction mixture for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure hydrazide as a white solid.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Synthesis of the Schiff Base Luminescent Sensor

The hydrazide intermediate is then reacted with a suitable aldehyde that incorporates both a fluorophore and a receptor unit. For this example, we will use 2-hydroxy-1-naphthaldehyde, where the naphthalene moiety acts as the fluorophore and the hydroxyl group serves as part of the metal ion binding site.

Reaction Scheme:

Synthesis_Part2 cluster_0 Intermediate 1 cluster_1 2-Hydroxy-1-naphthaldehyde cluster_2 Pyrrolidinone-Naphthol Schiff Base Sensor A 2-(2-Oxopyrrolidin-1-yl)acetohydrazide C Final Sensor A->C Ethanol, Acetic Acid (cat.), Reflux B B->C

Caption: Schiff base condensation to form the final sensor.

Materials:

  • 2-(2-Oxopyrrolidin-1-yl)acetohydrazide (Intermediate 1, 1.0 eq)

  • 2-Hydroxy-1-naphthaldehyde (1.0 eq)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Protocol:

  • Dissolve Intermediate 1 and 2-hydroxy-1-naphthaldehyde in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent like ethanol or methanol to obtain the pure Schiff base sensor.

  • Thoroughly characterize the final product using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Characterization and Sensor Performance Evaluation

A comprehensive evaluation of the synthesized sensor's photophysical properties and its response to target analytes is critical.

Protocol 1: Determination of Photophysical Properties

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrophotometer

Procedure:

  • UV-Vis Absorption Spectroscopy: Prepare a dilute solution of the sensor in a suitable solvent (e.g., DMSO or acetonitrile). Record the absorption spectrum to determine the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy: Excite the sensor solution at its λmax and record the emission spectrum to determine the wavelength of maximum emission (λem).

  • Fluorescence Quantum Yield (ΦF) Measurement: The quantum yield is a measure of the efficiency of fluorescence. It can be determined using the comparative method with a well-characterized standard.[2]

    • Equation: ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²)

      • Where: ΦF is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

    • Protocol:

      • Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar wavelength range as the synthesized sensor (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

      • Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.

      • Record the absorbance and fluorescence emission spectra for all solutions, ensuring identical instrument settings for both sample and standard.

      • Integrate the area under the corrected emission spectra.

      • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are used in the quantum yield calculation.

Protocol 2: Evaluation of Sensor Selectivity and Sensitivity

Procedure:

  • Selectivity Study:

    • Prepare a stock solution of the sensor in a suitable solvent.

    • Prepare stock solutions of various metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺, Ni²⁺, Co²⁺, Hg²⁺, Cd²⁺, Pb²⁺, etc.) of the same concentration.

    • In separate cuvettes, add the sensor solution and then an equimolar amount of each metal ion solution.

    • Record the fluorescence emission spectrum for each sample. A significant change in fluorescence intensity (quenching or enhancement) in the presence of a specific ion indicates selectivity.

  • Fluorescence Titration:

    • To a solution of the sensor, incrementally add small aliquots of the target metal ion stock solution.

    • After each addition, record the fluorescence emission spectrum.

    • Plot the change in fluorescence intensity at the emission maximum against the concentration of the added metal ion. This will reveal the sensor's sensitivity and dynamic range.

  • Determination of Binding Stoichiometry (Job's Plot):

    • Prepare a series of solutions containing the sensor and the target metal ion where the total molar concentration is constant, but the mole fraction of each component varies from 0 to 1.[3][5]

    • Record the fluorescence intensity for each solution.

    • Plot the change in fluorescence intensity against the mole fraction of the sensor. The maximum (or minimum) of the plot corresponds to the stoichiometry of the sensor-analyte complex.[3]

  • Calculation of Association Constant (Benesi-Hildebrand Method):

    • The binding affinity between the sensor and the analyte can be quantified by the association constant (Kₐ). For a 1:1 complex, the Benesi-Hildebrand equation can be used.[6][7]

    • Equation: 1 / (F - F₀) = 1 / (Kₐ * (Fmax - F₀) * [Analyte]) + 1 / (Fmax - F₀)

      • Where: F₀ is the fluorescence of the sensor alone, F is the fluorescence at a given analyte concentration, Fmax is the fluorescence at saturation, and [Analyte] is the concentration of the analyte.

    • A plot of 1 / (F - F₀) versus 1 / [Analyte] should yield a straight line, from which Kₐ can be calculated from the ratio of the intercept to the slope.

Signaling Mechanism: The "Why" Behind the Response

The observed change in fluorescence upon analyte binding is not magic; it is governed by well-defined photophysical processes. For our synthesized Schiff base sensor, a likely signaling mechanism is Chelation-Enhanced Fluorescence (CHEF).

Signaling_Mechanism cluster_0 Free Sensor cluster_1 Sensor-Analyte Complex Free_Sensor Low Fluorescence (PET Quenching) PET Photoinduced Electron Transfer (Lone pair on imine nitrogen) Fluorophore_Ground Fluorophore (S₀) PET->Fluorophore_Ground Non-radiative decay Fluorophore_Excited Fluorophore (S₁*) Fluorophore_Ground->Fluorophore_Excited Excitation (hν) Fluorophore_Excited->PET e⁻ transfer Complex High Fluorescence (CHEF Effect) Analyte Metal Ion Analyte Analyte->Free_Sensor Binding Fluorophore_Ground_C Fluorophore (S₀) Fluorophore_Excited_C Fluorophore (S₁*) Fluorophore_Ground_C->Fluorophore_Excited_C Excitation (hν) Fluorophore_Excited_C->Fluorophore_Ground_C Fluorescence (hν')

Caption: Proposed CHEF signaling mechanism.

In the free sensor, the lone pair of electrons on the imine nitrogen can quench the fluorescence of the excited naphthalene fluorophore through a process called Photoinduced Electron Transfer (PET). This non-radiative decay pathway results in low fluorescence emission. Upon binding of a metal ion to the receptor site (which includes the imine nitrogen and the hydroxyl oxygen), the lone pair of electrons on the nitrogen becomes engaged in the coordination bond. This inhibits the PET process, "switching on" the radiative fluorescence pathway and leading to a significant enhancement in the emission intensity. This chelation-enhanced fluorescence provides a clear and measurable signal for the presence of the target analyte.

Conclusion and Future Outlook

This compound has proven to be a valuable and versatile starting material for the construction of novel luminescent sensors. The modular synthetic approach detailed in this guide allows for the rational design and facile synthesis of probes with tailored specificities and photophysical properties. The protocols provided for characterization and performance evaluation offer a robust framework for validating newly synthesized sensors.

The future of sensor development based on this scaffold is bright. By incorporating different fluorophores, the emission wavelength can be tuned across the visible spectrum and into the near-infrared for biological imaging applications. Furthermore, the design of more sophisticated receptor units can lead to sensors for a wider range of analytes, including anions, neutral molecules, and even complex biomacromolecules. The inherent biocompatibility of the pyrrolidinone core makes these sensors particularly attractive for applications in drug development and diagnostics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of Ethyl 2-oxopyrrolidine-1-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-oxopyrrolidine-1-acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here, we will delve into the common challenges encountered during the N-alkylation of 2-pyrrolidinone with ethyl chloroacetate and provide practical, evidence-based solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment in a question-and-answer format.

Low or No Product Yield

Question: I am getting a very low yield of this compound, and I am recovering a significant amount of my starting material, 2-pyrrolidinone. What are the likely causes and how can I fix this?

Answer: Low conversion is a frequent issue and can often be traced back to several key factors in the reaction setup.

1. Incomplete Deprotonation of 2-Pyrrolidinone:

  • Causality: 2-Pyrrolidinone has a pKa of about 24.5, which means a sufficiently strong base is required for complete deprotonation to form the nucleophilic pyrrolidinone anion. If the base is not strong enough or has lost its activity, the initial and critical deprotonation step will be inefficient.

  • Solutions:

    • Base Selection: Sodium hydride (NaH) is a common and effective base for this reaction when used in a polar aprotic solvent like anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1] Weaker bases such as potassium carbonate (K₂CO₃) may necessitate more forcing conditions, which can lead to side reactions.[1]

    • Base Quality: Ensure your base is fresh and handled under anhydrous conditions. For instance, NaH (often supplied as a 60% dispersion in mineral oil) should be washed with anhydrous hexane before use to remove the oil, which can interfere with the reaction.

    • Stoichiometry: Use at least a stoichiometric equivalent of the base, and often a slight excess (e.g., 1.1-1.2 equivalents) is beneficial to ensure complete deprotonation.

2. Reaction Conditions (Temperature and Time):

  • Causality: The N-alkylation of 2-pyrrolidinone can be slow, especially with less reactive alkylating agents. Insufficient reaction time or temperature will result in incomplete conversion.

  • Solutions:

    • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time.

    • Temperature Adjustment: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. However, be cautious as excessive heat can promote side reactions. A temperature range of 50-80 °C is a good starting point for optimization.[2]

3. Purity of Reagents and Solvents:

  • Causality: Protic impurities, especially water, will quench the strong base and the pyrrolidinone anion, effectively halting the reaction.

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Reagents should also be dry.

Formation of Impurities

Question: My reaction is producing a significant amount of a byproduct with the same mass as my desired product. How can I identify it and minimize its formation?

Answer: The most common byproduct in this reaction is the O-alkylated isomer, ethyl 2-(2-oxo-4,5-dihydro-1H-pyrrol-1-yl)acetate.[1]

  • Causality: The deprotonated 2-pyrrolidinone is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen. Alkylation can occur at either site.

  • Identification:

    • NMR Spectroscopy: The N- and O-alkylated isomers can be distinguished by ¹H and ¹³C NMR. In the ¹³C NMR spectrum, the carbon of the methylene group attached to the oxygen in the O-alkylated product will be further downfield compared to the methylene carbon attached to the nitrogen in the N-alkylated product.[1]

  • Minimizing O-Alkylation:

    • Solvent Choice: Polar aprotic solvents like DMF and THF generally favor N-alkylation.[1] Less polar solvents such as toluene may also be effective.[3]

    • Counter-ion Effect: The choice of base can influence the N/O selectivity. Sodium and potassium salts of 2-pyrrolidinone tend to favor N-alkylation.

    • Phase-Transfer Catalysis (PTC): This technique can offer high selectivity for N-alkylation under milder conditions.[1][4] PTC often allows the use of weaker, less hazardous bases like potassium carbonate.[4]

ParameterCondition Favoring N-AlkylationCondition Favoring O-Alkylation
Solvent Polar aprotic (DMF, THF)[1]More polar solvents (DMSO) can sometimes increase O-alkylation[3]
Base Strong, non-coordinating base (e.g., NaH)[1]Certain bulky or coordinating bases
Temperature Lower temperatures can improve selectivity[1]Higher temperatures may favor the thermodynamic O-alkylated product[3]
Alkylating Agent "Softer" electrophiles (alkyl iodides, bromides)[1]"Harder" electrophiles (e.g., dimethyl sulfate)[1]
Reaction Mixture Solidification or Polymerization

Question: My reaction mixture has become very viscous or has solidified. What is happening?

Answer: This is likely due to the ring-opening polymerization of 2-pyrrolidinone to form polypyrrolidone (Nylon 4).[1]

  • Causality: This polymerization can be initiated by strong bases, especially at higher temperatures.[1][5]

  • Prevention:

    • Control of Base: Use the minimum effective amount of base necessary for deprotonation.

    • Temperature Control: Maintain a controlled temperature throughout the reaction. Avoid excessive heating.

    • Order of Addition: Add the ethyl chloroacetate to the pre-formed pyrrolidinone anion solution. This helps to ensure the anion is consumed by the alkylating agent before it can initiate polymerization.[1]

Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low Yield of this compound check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Starting material remains complete Complete Conversion (Workup/Purification Issue) check_conversion->complete No starting material deprotonation Issue with Deprotonation? incomplete->deprotonation workup_issue Product lost during workup? complete->workup_issue conditions Suboptimal Reaction Conditions? deprotonation->conditions No solution_base Use stronger/fresh base (NaH). Ensure stoichiometric amount. deprotonation->solution_base Yes reagents Reagent/Solvent Purity Issue? conditions->reagents No solution_conditions Increase temperature/reaction time. Monitor reaction progress. conditions->solution_conditions Yes solution_reagents Use anhydrous solvents and reagents. reagents->solution_reagents Yes purification_issue Product lost during purification? workup_issue->purification_issue No solution_workup Optimize extraction/washing steps. Check pH during workup. workup_issue->solution_workup Yes solution_purification Optimize chromatography conditions. Consider alternative purification methods. purification_issue->solution_purification

Caption: A decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most common method is the N-alkylation of 2-pyrrolidinone with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This reaction involves the deprotonation of the lactam nitrogen with a suitable base, followed by a nucleophilic substitution reaction with the ethyl haloacetate.[6]

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material (2-pyrrolidinone), the product, and any byproducts. The product, being less polar than 2-pyrrolidinone, will have a higher Rf value. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[6]

Q3: What are the key safety precautions for this synthesis?

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in an inert atmosphere (e.g., under argon or nitrogen) and away from any sources of moisture.

  • Anhydrous Solvents: Anhydrous solvents like DMF and THF are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Ethyl Chloroacetate: This is a lachrymator and is harmful if inhaled or absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: What is a general experimental protocol for this synthesis?

The following is a general protocol for the N-alkylation of 2-pyrrolidinone.[6]

  • Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil.

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 2-pyrrolidinone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl chloroacetate (1.1 equivalents) dropwise, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (as monitored by TLC, typically 12-18 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Reaction Mechanism Overview

N-Alkylation Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack (SN2) 2-Pyrrolidinone Pyrrolidinone Anion 2-Pyrrolidinone->Pyrrolidinone Anion NaH NaH NaH->Pyrrolidinone Anion Na+ Na⁺ Pyrrolidinone Anion->Na+ H2 H2 Pyrrolidinone Anion->H2 Anion Product This compound Anion->Product Cl- Cl⁻ Product->Cl- EtOAC-Cl EtOAC-Cl EtOAC-Cl->Product

Caption: General mechanism for the N-alkylation of 2-pyrrolidinone.

References

Technical Support Center: Synthesis of Ethyl 2-oxopyrrolidine-1-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Ethyl 2-oxopyrrolidine-1-acetate. As a crucial intermediate in the development of various pharmaceuticals, including nootropic agents like Piracetam, achieving a high-purity synthesis is paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially significant method is the N-alkylation of 2-pyrrolidinone with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This reaction is usually carried out in the presence of a base to deprotonate the weakly acidic N-H of the lactam, forming a nucleophilic anion that then attacks the electrophilic ethyl haloacetate.

Q2: What are the primary impurities I should be aware of in this synthesis?

The main impurities that can arise during the synthesis of this compound include:

  • Unreacted 2-pyrrolidinone: Incomplete reaction can lead to the presence of the starting material in your crude product.

  • 2-(2-oxopyrrolidin-1-yl)acetic acid: This is the product of the hydrolysis of the ethyl ester, which can occur during the reaction or work-up if water is present.[1]

  • O-alkylated byproduct (2-ethoxy-4,5-dihydro-3H-pyrrole): This isomer can form due to the ambident nature of the pyrrolidinone anion.[2][3]

  • Dialkylated byproducts: Although less common, it is possible for a second alkylation to occur, particularly if a strong excess of the alkylating agent is used.

Q3: Why is the choice of base so critical in this reaction?

The choice of base is crucial as it influences both the reaction rate and the selectivity of N-alkylation over O-alkylation. A strong base is required to efficiently deprotonate the 2-pyrrolidinone. However, the nature of the base can also affect the reaction pathway. For instance, strong bases like sodium hydride in an aprotic solvent tend to favor N-alkylation.[2] Weaker bases, such as potassium carbonate, may require more forcing conditions which can lead to other side reactions.[4]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of this compound and High Levels of Unreacted 2-pyrrolidinone

Q: I'm observing a low conversion rate in my reaction, with a significant amount of my 2-pyrrolidinone starting material remaining. What could be the cause and how can I improve my yield?

A: Low conversion is a common issue that can often be traced back to a few key factors related to the deprotonation of 2-pyrrolidinone and the subsequent alkylation step.

  • Incomplete Deprotonation: The N-H of 2-pyrrolidinone is not highly acidic, so a sufficiently strong and active base is necessary.

    • Troubleshooting:

      • Base Strength: Ensure you are using a strong enough base. Sodium hydride (NaH) is a common and effective choice.

      • Base Quality: If using NaH, it is often supplied as a dispersion in mineral oil. This oil can coat the NaH particles, reducing their reactivity. Consider washing the NaH with a dry, non-polar solvent like hexane or pentane before use.

      • Moisture: Any moisture in your reaction will quench the base and the pyrrolidinone anion. Ensure all your glassware is oven-dried and your solvents are anhydrous.

  • Insufficient Reaction Time or Temperature: The alkylation may be sluggish under the conditions you are using.

    • Troubleshooting:

      • Reaction Monitoring: Monitor the progress of your reaction using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will help you determine if the reaction has stalled or is simply slow.

      • Temperature Adjustment: Gradually increasing the reaction temperature can improve the rate. However, be cautious, as higher temperatures can also promote side reactions. A good starting point is room temperature, with the option to gently heat to 40-50°C if the reaction is slow.

Issue 2: Significant Formation of the O-Alkylated Isomer

Q: My analysis shows a significant peak corresponding to the O-alkylated byproduct. How can I favor N-alkylation?

A: The formation of the O-alkylated isomer is a classic example of ambident nucleophilicity. The deprotonated 2-pyrrolidinone has electron density on both the nitrogen and the oxygen, and both can act as nucleophiles. The ratio of N- to O-alkylation is influenced by several factors, as explained by Hard-Soft Acid-Base (HSAB) theory.

  • Nature of the Alkylating Agent: "Soft" electrophiles tend to react at the "softer" nucleophilic center (nitrogen), while "hard" electrophiles favor the "harder" oxygen atom.

    • Troubleshooting:

      • Halide Choice: If you are using ethyl chloroacetate (a relatively "hard" electrophile), consider switching to ethyl bromoacetate or ethyl iodoacetate. The increasing softness of the electrophile (Cl < Br < I) will favor N-alkylation.[5]

  • Solvent Effects: The solvent can influence the reactivity of the nucleophile.

    • Troubleshooting:

      • Polar Aprotic Solvents: Use polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). These solvents solvate the cation of the base but leave the anion relatively free, enhancing its nucleophilicity. Protic solvents should be avoided as they can protonate the anion.[2]

  • Counter-ion Effects: The nature of the cation associated with the pyrrolidinone anion can also play a role.

    • Troubleshooting:

      • Base Choice: Using a base with a less coordinating cation, like sodium or potassium, is generally preferred over more coordinating cations.

Visualizing the Reaction: Pathways to Product and Byproducts

Reaction Pathways start 2-Pyrrolidinone + Base anion Pyrrolidinone Anion (Ambident Nucleophile) start->anion -H+ n_product This compound (Desired Product) anion->n_product + Ethyl Chloroacetate (N-attack) o_product 2-Ethoxy-4,5-dihydro-3H-pyrrole (O-Alkylated Byproduct) anion->o_product + Ethyl Chloroacetate (O-attack) alkylating Ethyl Chloroacetate hydrolysis 2-(2-oxopyrrolidin-1-yl)acetic acid (Hydrolysis Product) n_product->hydrolysis + H2O (during work-up)

Caption: Reaction pathways in the synthesis of this compound.

Issue 3: Presence of 2-(2-oxopyrrolidin-1-yl)acetic acid in the Final Product

Q: I'm detecting the corresponding carboxylic acid in my product. How is this forming and how can I prevent it?

A: The presence of 2-(2-oxopyrrolidin-1-yl)acetic acid is due to the hydrolysis of the ethyl ester of your desired product. This can happen under either acidic or basic conditions if water is present.

  • Water in the Reaction Mixture: If your reagents or solvents are not anhydrous, water can contribute to hydrolysis, especially if the reaction is run for an extended period or at elevated temperatures.

    • Troubleshooting:

      • Anhydrous Conditions: As mentioned before, ensure all your materials are dry.

  • Aqueous Work-up: The most common source of hydrolysis is the work-up procedure. Prolonged exposure to aqueous acidic or basic solutions can cleave the ester.

    • Troubleshooting:

      • Minimize Contact Time: Perform your aqueous washes and extractions as quickly as possible.

      • Neutral pH: If possible, try to keep the pH of your aqueous phase close to neutral during the work-up.

      • Temperature: Keep the mixture cool during the work-up to slow down the rate of hydrolysis.

Quantitative Insights: Influence of Reaction Conditions

The following table provides a summary of how different reaction parameters can influence the outcome of the synthesis, particularly the ratio of N- to O-alkylation.

ParameterCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Alkylating Agent Ethyl iodoacetate > Ethyl bromoacetateEthyl chloroacetateSofter electrophiles favor reaction at the softer nitrogen center (HSAB principle).[5]
Base Sodium Hydride (NaH)Weaker bases (e.g., K2CO3) may require harsher conditions that can decrease selectivity.Strong, non-nucleophilic bases efficiently generate the anion without competing reactions.
Solvent Polar Aprotic (e.g., DMF, THF)Protic Solvents (e.g., Ethanol)Polar aprotic solvents solvate the cation, leaving a more reactive "naked" anion. Protic solvents can protonate the anion and may participate in side reactions.
Temperature Lower Temperatures (e.g., 0°C to RT)Higher TemperaturesLower temperatures can increase the kinetic selectivity for the desired N-alkylation pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is optimized to favor the formation of the N-alkylated product.

  • Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

    • Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil.

    • Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry.

  • Deprotonation:

    • Dissolve 2-pyrrolidinone (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH slurry at 0°C (ice bath).

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation:

    • Cool the reaction mixture back to 0°C.

    • Add ethyl bromoacetate (1.05 equivalents) dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Setup:

    • Assemble a fractional distillation apparatus suitable for vacuum distillation. Use a short, insulated fractionating column.

    • Ensure all joints are well-sealed with appropriate vacuum grease.

  • Distillation:

    • Heat the crude product gently under reduced pressure.

    • Collect and discard any low-boiling fractions, which may contain residual solvents or unreacted starting materials.

    • Collect the main fraction of this compound at its characteristic boiling point under the applied pressure.

    • Monitor the purity of the fractions by GC-MS or NMR.

Troubleshooting Workflow

Troubleshooting Workflow start Reaction Complete Analyze Crude Product impurity_id Identify Major Impurities (NMR, GC-MS) start->impurity_id check_purity Is Purity Acceptable? end Product Obtained check_purity->end Yes unreacted_sm High Unreacted 2-Pyrrolidinone check_purity->unreacted_sm No, high SM o_alkylation High O-Alkylation Byproduct check_purity->o_alkylation No, high O-isomer hydrolysis_prod High Hydrolysis Product check_purity->hydrolysis_prod No, high acid impurity_id->check_purity solution_sm Increase reaction time/temp Use stronger/more active base Ensure anhydrous conditions unreacted_sm->solution_sm solution_o_alkyl Switch to softer alkylating agent (e.g., EtBr, EtI) Use polar aprotic solvent (DMF, THF) Lower reaction temperature o_alkylation->solution_o_alkyl solution_hydrolysis Ensure anhydrous conditions Minimize aqueous work-up time Keep work-up pH neutral and cold hydrolysis_prod->solution_hydrolysis solution_sm->start Re-run Reaction solution_o_alkyl->start Re-run Reaction solution_hydrolysis->start Re-run Reaction

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Troubleshooting the Hydrolysis of Ethyl 2-oxopyrrolidine-1-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of Ethyl 2-oxopyrrolidine-1-acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this chemical transformation. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the successful synthesis of 2-oxopyrrolidine-1-acetic acid.

Introduction

The hydrolysis of this compound is a fundamental reaction for obtaining the corresponding carboxylic acid, a valuable building block in medicinal chemistry and materials science. While seemingly straightforward, this ester hydrolysis can present several challenges, from incomplete reactions to the formation of unwanted side products. This guide offers a structured approach to identifying and resolving these issues, grounded in the chemical principles of the reaction.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the hydrolysis of this compound.

Q1: What are the primary methods for hydrolyzing this compound?

There are two primary methods for this hydrolysis: acid-catalyzed and base-catalyzed (saponification). Acid-catalyzed hydrolysis is a reversible reaction typically carried out using a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in the presence of excess water.[1][2] Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that uses a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to yield the carboxylate salt, which is then protonated in a separate acidic work-up step to give the final carboxylic acid.[3]

Q2: Which method, acid or base catalysis, is generally preferred?

Base-catalyzed hydrolysis (saponification) is often preferred for several reasons. The reaction is irreversible, which typically leads to higher yields and avoids the challenges of equilibrium control.[3] The progress of the reaction can also be more easily monitored by the consumption of the base. However, the choice of method can depend on the stability of the starting material and product to acidic or basic conditions and the desired work-up procedure.

Q3: What is the main side reaction to be aware of during the hydrolysis of this compound?

The primary concern is the potential for hydrolysis of the γ-lactam (pyrrolidinone) ring itself.[1][4][5] Under harsh acidic or basic conditions and elevated temperatures, the five-membered lactam ring can open to form 4-(carboxymethylamino)butanoic acid. This side reaction can significantly reduce the yield of the desired product, 2-oxopyrrolidine-1-acetic acid.

Q4: How can I monitor the progress of the hydrolysis reaction?

The reaction progress can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively track the disappearance of the starting ester and the appearance of the product acid. A suitable mobile phase will show a clear separation between the less polar ester (higher Rf) and the more polar carboxylic acid (lower Rf).

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is an excellent method. It allows for the accurate determination of the ratio of starting material to product and the detection of any impurities.[6][7][8]

  • pH Measurement (for base-catalyzed hydrolysis): During saponification, the consumption of hydroxide ions will lead to a decrease in the pH of the reaction mixture. This can be used as a rough indicator of reaction progress.

Q5: My final product is an oil, but I expected a solid. What should I do?

2-Oxopyrrolidine-1-acetic acid is often reported as a solid. If you obtain an oil, it may indicate the presence of impurities, residual solvent, or water. Attempting to purify the oil via column chromatography or inducing crystallization by trituration with a non-polar solvent or by scratching the flask with a glass rod may yield the solid product. Ensure the product is thoroughly dried under vacuum.

Part 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the hydrolysis of this compound.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_start Problem Identification cluster_issues Common Issues cluster_causes_incomplete Potential Causes cluster_causes_lowyield Potential Causes cluster_causes_impurity Potential Causes cluster_solutions_incomplete Solutions cluster_solutions_lowyield Solutions cluster_solutions_impurity Solutions Start Problem with Hydrolysis Reaction IncompleteReaction Incomplete Reaction / Low Conversion Start->IncompleteReaction LowYield Low Yield of Isolated Product Start->LowYield Impurity Presence of Impurities in Product Start->Impurity InsufficientTime Insufficient Reaction Time IncompleteReaction->InsufficientTime LowTemp Reaction Temperature Too Low IncompleteReaction->LowTemp PoorCatalyst Insufficient Catalyst/Base IncompleteReaction->PoorCatalyst WorkupLoss Losses During Work-up/Extraction LowYield->WorkupLoss SideReaction Side Reactions (e.g., Lactam Opening) LowYield->SideReaction IncompletePrecipitation Incomplete Product Precipitation LowYield->IncompletePrecipitation UnreactedSM Unreacted Starting Material Impurity->UnreactedSM SideProduct Side Products from Lactam Hydrolysis Impurity->SideProduct Degradation Product Degradation Impurity->Degradation IncreaseTime Increase Reaction Time and Monitor by TLC/HPLC InsufficientTime->IncreaseTime IncreaseTemp Increase Reaction Temperature (with caution) LowTemp->IncreaseTemp AddCatalyst Ensure Stoichiometric/Catalytic Amounts are Correct PoorCatalyst->AddCatalyst OptimizeWorkup Optimize Extraction pH and Solvent Volume WorkupLoss->OptimizeWorkup MilderConditions Use Milder Reaction Conditions (Lower Temp./Conc.) SideReaction->MilderConditions AdjustpH Carefully Adjust pH for Precipitation IncompletePrecipitation->AdjustpH DriveReaction Drive Reaction to Completion UnreactedSM->DriveReaction Purify Purify by Recrystallization or Chromatography SideProduct->Purify ControlConditions Use Milder Conditions to Avoid Degradation Degradation->ControlConditions

Caption: Troubleshooting workflow for hydrolysis issues.

Troubleshooting Table
Problem Potential Cause Recommended Solution
Incomplete Reaction 1. Insufficient reaction time or temperature. - Monitor the reaction by TLC or HPLC until the starting material is consumed. - If the reaction is sluggish, consider moderately increasing the temperature, but be mindful of potential side reactions.
2. Inadequate amount of acid or base. - For acid-catalyzed reactions, ensure a sufficient catalytic amount is used. - For saponification, use at least one equivalent of base. It may be beneficial to use a slight excess (e.g., 1.1-1.2 equivalents).
3. Poor solubility of the ester. - For saponification, adding a co-solvent like methanol or ethanol can improve the solubility of the ester in the aqueous base.
Low Yield 1. Losses during work-up. - The product, 2-oxopyrrolidine-1-acetic acid, has some water solubility. When extracting from an acidified aqueous solution, use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions. - Ensure the aqueous layer is sufficiently acidified (pH 1-2) to fully protonate the carboxylate and maximize its solubility in the organic phase.
2. Hydrolysis of the lactam ring. - Avoid excessively harsh conditions (high temperatures, high concentrations of acid/base).[1][4][5] - For saponification, consider running the reaction at room temperature for a longer period or with gentle heating.
3. Incomplete precipitation of the product. - After acidification of the carboxylate salt, ensure the pH is low enough for complete precipitation. Cooling the solution in an ice bath can also improve recovery.
Product Impurities 1. Unreacted starting material. - Ensure the reaction goes to completion by extending the reaction time or adjusting conditions as described above. - Purification by column chromatography or recrystallization can remove unreacted ester.
2. Lactam ring-opened side product. - Use milder reaction conditions to minimize its formation. - This side product is more polar and can often be separated from the desired product by column chromatography or careful recrystallization.
3. Residual solvent or water. - Dry the final product thoroughly under high vacuum, possibly with gentle heating if the product is thermally stable.

Part 3: Experimental Protocols

This section provides detailed step-by-step methodologies for the hydrolysis of this compound.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This is the recommended method for achieving high yields.

Reaction Mechanism (Saponification)

Saponification reagents This compound + NaOH intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Sodium 2-oxopyrrolidine-1-acetate + Ethanol intermediate->products Elimination of Ethoxide acidification Acidic Work-up (HCl) products->acidification final_product 2-Oxopyrrolidine-1-acetic acid acidification->final_product

Caption: Base-catalyzed hydrolysis (saponification) pathway.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (or Ethanol)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in methanol (or ethanol) and water.

  • Addition of Base: To the stirring solution, add a solution of sodium hydroxide (1.1 equivalents) in water.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a mobile phase of 7:3 ethyl acetate:hexanes with a small amount of acetic acid) or HPLC. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Quenching and Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the alcohol co-solvent.

  • Acidification: Dilute the residue with water and cool the flask in an ice bath. Slowly add concentrated HCl with stirring to acidify the solution to pH 1-2. A precipitate of the carboxylic acid may form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 2-oxopyrrolidine-1-acetic acid.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis

Reaction Mechanism (Acid-Catalyzed)

AcidHydrolysis start This compound protonation Protonated Ester start->protonation Protonation (H₃O⁺) intermediate Tetrahedral Intermediate protonation->intermediate Nucleophilic Attack by H₂O product_formation Protonated Carboxylic Acid + Ethanol intermediate->product_formation Proton Transfer & Elimination final_product 2-Oxopyrrolidine-1-acetic acid product_formation->final_product Deprotonation

Caption: Acid-catalyzed hydrolysis pathway.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 6 M) or Sulfuric acid (e.g., 3 M)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound and an excess of aqueous acid (e.g., 6 M HCl).

  • Reaction: Heat the mixture to reflux. Monitor the reaction by TLC or HPLC. Due to the reversible nature of the reaction, it may not go to completion.[2]

  • Cooling and Extraction: After an appropriate time, cool the reaction mixture to room temperature. Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product will likely contain unreacted starting material and should be purified by column chromatography.

Analytical Methods

TLC Monitoring:

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase (Example): 7:3 Ethyl Acetate : Hexanes + 1% Acetic Acid. Adjust polarity as needed.

  • Visualization: UV light (254 nm) and/or staining (e.g., potassium permanganate).

HPLC Monitoring:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase (Example): A gradient of water with 0.1% formic acid and acetonitrile.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, filter, and inject.

Part 4: Data Interpretation and Summary

Expected Product Characteristics:

Compound Molecular Formula Molecular Weight CAS Number
This compoundC₈H₁₃NO₃171.19 g/mol 61516-73-2[9][10]
2-Oxopyrrolidine-1-acetic acidC₆H₉NO₃143.14 g/mol 53934-76-2[8]

Interpreting Analytical Data:

  • TLC: The disappearance of the higher Rf spot (ester) and the appearance of a lower, more polar Rf spot (acid) that streaks indicates the progress of the reaction.

  • HPLC: A successful reaction will show the peak corresponding to the starting ester decreasing in area while a new peak for the carboxylic acid appears at an earlier retention time (in reverse-phase chromatography). The presence of other peaks may indicate side products or impurities.

  • NMR Spectroscopy: In the ¹H NMR of the product, the disappearance of the characteristic ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm) confirms hydrolysis.

References

Dry storage conditions for Ethyl 2-oxopyrrolidine-1-acetate to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-oxopyrrolidine-1-acetate

A Guide to Optimal Storage and Degradation Prevention

Welcome to the technical support guide for this compound (CAS: 61516-73-2). As a key intermediate in the synthesis of various pharmaceutical compounds, including racetams and other bioactive molecules, maintaining the integrity of this reagent is paramount to achieving reproducible and successful experimental outcomes.[1][2] This guide, structured by our Senior Application Scientists, provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding its storage and handling.

The primary vulnerability of this compound is its ester functional group, which is susceptible to hydrolysis.[1][3] This degradation pathway is catalyzed by the presence of water, as well as acidic or basic conditions, breaking the molecule down into 2-oxo-1-pyrrolidineacetic acid and ethanol.[4][5] Therefore, the core principle of its storage is the rigorous exclusion of moisture.

Quick Reference: Recommended Storage Conditions

For immediate reference, the optimal storage parameters are summarized below. The rationale for each condition is detailed in the subsequent sections.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of potential degradation.[1]
Atmosphere Dry Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis.[2]
Container Tightly-sealed, amber glass bottlePrevents moisture ingress and protects from light.[1][6]
Location Well-ventilated, dedicated chemical storageEnsures safety and avoids contamination.[6]
Incompatibles Store away from strong acids, strong bases, and strong oxidizing agentsThese substances can catalyze or participate in degradation.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The most significant degradation pathway is the hydrolysis of the ethyl ester linkage.[1][3] This reaction is catalyzed by water and can be accelerated by acidic or basic contaminants. The process cleaves the ester bond, yielding ethanol and 2-oxo-1-pyrrolidineacetic acid, which will compromise the purity of your material and impact subsequent reactions.

Q2: Why is a dry, inert atmosphere so critical for storage?

A dry, inert atmosphere, achieved by backfilling the container with a gas like argon or nitrogen, serves two primary purposes. First and foremost, it displaces atmospheric moisture, which is the key reactant in the hydrolysis degradation pathway.[2] Secondly, while oxidative degradation is less prominent than hydrolysis for this molecule, an inert atmosphere also removes oxygen, preventing potential long-term oxidative side reactions.

Q3: The product appears as a colorless to pale yellow oil. My vial contains a darker yellow or slightly viscous oil. Is it degraded?

A noticeable change in color from pale yellow to a darker shade, or an increase in viscosity, can be an indicator of degradation.[1] The formation of acidic degradation products and potential subsequent side reactions can lead to colored impurities. If you observe such changes, it is highly recommended to perform a quality control check, such as the TLC protocol described later in this guide, before using the material in a critical experiment.

Q4: Some supplier data sheets recommend room temperature while others suggest refrigeration. Which is correct?

While some sources may list room temperature storage, best practices for preserving the long-term integrity of sensitive reagents like this favor refrigerated conditions (2-8°C).[1][2] Lower temperatures reduce the kinetic energy of molecules, slowing down the rate of any potential degradation reactions, including hydrolysis. For long-term storage, refrigeration is the most prudent choice.

Q5: What type of container is best for storing aliquots?

For aliquoting, use small, amber glass vials with PTFE-lined screw caps. The amber glass protects the compound from potential light-induced degradation, and the PTFE liner provides a highly inert and moisture-proof seal.[1] Before use, ensure the vials are thoroughly dried in an oven and cooled in a desiccator to remove any residual moisture.

Visualizing the Primary Degradation Pathway

The following diagram illustrates the hydrolysis of this compound. Understanding this mechanism underscores the importance of maintaining anhydrous conditions.

G cluster_reactants Reactants cluster_products Degradation Products reactant1 This compound catalyst Catalyzed by: - Trace Acid - Trace Base reactant1->catalyst reactant2 Water (H₂O) (From Atmosphere) reactant2->catalyst product1 2-Oxo-1-pyrrolidineacetic Acid product2 Ethanol catalyst->product1 Hydrolysis catalyst->product2

Caption: The hydrolysis pathway of this compound.

Troubleshooting Guide: Diagnosing and Addressing Potential Degradation

Use this guide if you suspect the quality of your reagent has been compromised.

Problem ObservedPotential Cause(s)Recommended Action(s)
Lower than expected yield in a reaction Degradation of the starting material: A portion of the reagent may have hydrolyzed, reducing the amount of active starting material.1. Verify Purity: Perform the TLC Quality Control Check (see protocol below) against a new or trusted lot. 2. Recalculate Stoichiometry: If minor degradation is confirmed and re-synthesis is not an option, consider assaying the material (e.g., by qNMR) to determine the actual purity and adjust reaction stoichiometry accordingly. 3. Use a Fresh Vial: For the next attempt, use a freshly opened vial of the reagent.
Appearance of a new, more polar spot on TLC/LC-MS Hydrolysis: The primary degradation product, 2-oxo-1-pyrrolidineacetic acid, is a carboxylic acid and will be significantly more polar than the parent ester.1. Confirm Identity: If possible, confirm the mass of the new spot by LC-MS to see if it corresponds to the hydrolyzed product (C₆H₉NO₃, MW: 143.14 g/mol ). 2. Discard or Purify: For most applications, the lot should be discarded. If the material is highly valuable, purification via column chromatography may be possible, but preventing future degradation is more efficient.
Material has darkened or become cloudy Advanced Degradation: Formation of various impurities or insolubility of the degradation product (the carboxylic acid) in the parent ester oil.1. Do Not Use: The material is likely significantly degraded and should not be used in any experiment where purity is important. 2. Review Storage Protocol: This level of degradation points to a significant breach in storage protocol, likely prolonged exposure to air and moisture. Re-evaluate your handling and storage procedures.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when reagent degradation is suspected.

G start Suspected Reagent Degradation (e.g., low yield, color change) decision1 Is a new or reference lot available? start->decision1 action1 Perform TLC Quality Control Check (Compare suspect lot to reference) decision1->action1 Yes action4 Acquire a new lot for QC. Place suspect lot in quarantine and do not use. decision1->action4 No decision2 Is a significant impurity (new polar spot) detected? action1->decision2 action2 Discard suspect lot. Review and improve storage and handling procedures. decision2->action2 Yes action3 Material is likely pure. Troubleshoot other reaction parameters (solvents, other reagents, etc.). decision2->action3 No

Caption: A decision-making workflow for suspected reagent degradation.

Experimental Protocol: TLC Quality Control Check

This simple TLC protocol allows for a rapid assessment of the purity of this compound.

Objective: To visually detect the presence of the more polar hydrolysis byproduct, 2-oxo-1-pyrrolidineacetic acid.

Materials:

  • Silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄)

  • Suspect lot of this compound

  • Reference lot (newly purchased or known good quality), if available

  • Ethyl acetate

  • Hexanes (or Heptanes)

  • Developing chamber

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

Methodology:

  • Prepare the Eluent: Prepare a mobile phase of 50:50 Ethyl Acetate:Hexanes in a TLC developing chamber. Close the chamber and allow the atmosphere to saturate for at least 10 minutes.

  • Prepare Samples:

    • Suspect Sample (S): Dissolve ~1-2 mg of the suspect reagent in 0.5 mL of ethyl acetate.

    • Reference Sample (R): (If available) Prepare a reference sample in the same manner.

  • Spot the Plate: Using a capillary tube, carefully spot a small amount of the Suspect (S) and Reference (R) samples onto the baseline of the TLC plate, ensuring the spots are small and distinct. If no reference is available, only spot the suspect sample.

  • Develop the Plate: Place the TLC plate in the saturated developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

  • Visualize the Results:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the plate under a UV lamp (254 nm). The parent ester should be UV active. Circle any visible spots.

    • Submerge the plate in a potassium permanganate stain and gently heat with a heat gun. This will visualize both the starting material and the acid byproduct (which may not be strongly UV active).

  • Interpret the Results:

    • Pure Sample: A single, well-defined spot should be visible. In the co-spotted lane, this should migrate to the same Rf as the reference spot.

    • Degraded Sample: A second spot will be visible at a lower Rf (closer to the baseline). This new, more polar spot is indicative of the carboxylic acid degradation product. The intensity of this spot correlates with the extent of degradation.

References

Identification of impurities in Ethyl 2-oxopyrrolidine-1-acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 2-oxopyrrolidine-1-acetate

A Guide to Identification and Control of Impurities for Researchers and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of this compound, a key intermediate in pharmaceutical development, notably as a related compound to Piracetam.[1][2] Purity is paramount, and controlling impurities is a critical challenge. This document, structured as a series of frequently asked questions and troubleshooting scenarios, offers expert insights, validated protocols, and preventative strategies to ensure the highest quality of your final product.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: What are the most common impurities in the synthesis of this compound, and what are their formation mechanisms?

Answer: The synthesis, typically an N-alkylation of 2-pyrrolidinone with an ethyl haloacetate, is susceptible to several side reactions. Understanding these pathways is the first step toward mitigation. The primary impurities are unreacted starting materials, an O-alkylated isomer, hydrolysis products, and a polymerization by-product.

  • Unreacted Starting Materials: Residual 2-pyrrolidinone and ethyl chloroacetate (or bromoacetate) are common. Their presence usually indicates an incomplete reaction, which can be addressed by optimizing reaction time, temperature, or stoichiometry.

  • O-Alkylated Isomer (2-(ethoxycarbonylmethoxy)-1-pyrroline): This is the most frequently encountered process-related impurity.[3] It forms because the deprotonated 2-pyrrolidinone anion is an ambident nucleophile, meaning it can be attacked at either the nitrogen or the oxygen atom. The reaction is analogous to the Williamson ether synthesis, where side reactions are common.[4][5]

  • Hydrolysis Products:

    • 2-Oxopyrrolidine-1-acetic acid: The ester group of the final product is sensitive to hydrolysis, especially under strongly acidic or basic conditions in the presence of water.[6] This can occur during aqueous work-up or improper storage.

    • 4-Aminobutanoic acid (GABA): The lactam ring of the 2-pyrrolidinone starting material (or the product) can be hydrolyzed under harsh conditions (strong acid/base, high temperature), leading to ring-opening.[3]

  • Polymerization Product (Polypyrrolidone / Nylon 4): In the presence of strong bases, 2-pyrrolidinone can undergo anionic ring-opening polymerization.[3] This is often observed as a significant increase in the viscosity of the reaction mixture or the formation of an intractable solid.

The formation pathways for these key impurities are illustrated below.

G Pyrrolidinone 2-Pyrrolidinone Anion Pyrrolidinone Anion (Ambident Nucleophile) Pyrrolidinone->Anion Deprotonation GABA 4-Aminobutanoic acid (GABA) (Ring-Opening Impurity) Pyrrolidinone->GABA Lactam Hydrolysis Product This compound (Desired Product) Anion->Product N-Alkylation (SN2) [Major Pathway] O_Alkylated O-Alkylated Impurity (2-(ethoxycarbonylmethoxy)-1-pyrroline) Anion->O_Alkylated O-Alkylation (SN2) [Side Reaction] Polymer Polypyrrolidone (Polymer Impurity) Anion->Polymer Anionic Polymerization [Side Reaction] AlkylHalide Ethyl Haloacetate (e.g., ClCH₂COOEt) Acid 2-Oxopyrrolidine-1-acetic acid (Hydrolysis Impurity) Product->Acid Ester Hydrolysis Base Base (e.g., NaH) Water H₂O / H⁺ or OH⁻

Caption: Key reaction and impurity formation pathways in the synthesis of this compound.

Question 2: My reaction seems complete, but my yield is low and I see multiple by-products. How can I favor N-alkylation over O-alkylation and other side reactions?

Answer: Low yield is often a direct consequence of competing side reactions. To improve the selectivity for the desired N-alkylation, you must carefully control the reaction parameters. The choice of base, solvent, and temperature are all critical.

Key Strategies to Enhance N-Alkylation Selectivity:

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic hydride base like Sodium Hydride (NaH).[3][7]NaH irreversibly deprotonates the pyrrolidinone, creating the anion without introducing competing nucleophiles. The by-product is H₂ gas, which simply evolves from the reaction.[7] Weaker bases like K₂CO₃ can result in lower conversion rates.
Solvent Employ a polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).These solvents effectively solvate the cation (e.g., Na⁺) of the pyrrolidinone salt, leaving a "naked" and highly reactive anion. This enhances the rate of the desired SN2 reaction.[5] Aprotic solvents do not participate in proton transfer, which could reverse the deprotonation.
Temperature Maintain a controlled, often lower, reaction temperature (e.g., 0 °C to room temperature).Higher temperatures can promote the competing elimination reaction of the alkyl halide and the ring-opening polymerization of 2-pyrrolidinone.[3][4] The N-alkylation reaction is typically exothermic.
Order of Addition Add the ethyl haloacetate solution slowly to a pre-formed solution of the deprotonated 2-pyrrolidinone.This ensures that the concentration of the alkylating agent is low at any given moment, which helps to control the exotherm and can minimize side reactions.
Reaction Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).This is crucial when using reactive bases like NaH and prevents the introduction of atmospheric moisture, which can lead to hydrolysis impurities and quench the base.

By implementing these controls, you can significantly shift the reaction equilibrium towards the desired N-alkylated product, thereby increasing your yield and simplifying purification.

Question 3: I am observing an unknown peak in my HPLC/GC-MS analysis. What is the workflow for identifying this impurity?

Answer: Identifying an unknown impurity requires a systematic analytical approach. The goal is to gather enough spectroscopic and spectrometric data to confidently propose a chemical structure.

Workflow for Unknown Impurity Identification:

  • Preliminary Analysis (LC-MS/GC-MS):

    • Obtain the mass spectrum of the unknown peak. The molecular ion (M⁺ or [M+H]⁺) provides the molecular weight, which is a critical piece of information.

    • Examine the fragmentation pattern. This can give clues about the structure of the molecule (e.g., loss of an ethyl group, -45 Da; loss of a CO₂Et group, -73 Da). The PubChem database contains mass spectrometry data for the target compound that can be used for comparison.[8]

  • Hypothesize Potential Structures:

    • Based on the molecular weight and fragmentation pattern, and considering the reactants and potential side reactions (see Question 1), propose a list of possible structures.

    • For example, if the unknown has the same molecular weight as the product (171.19 g/mol ), it is likely an isomer, such as the O-alkylated impurity.[8]

  • Isolation of the Impurity:

    • If the impurity is present in sufficient quantity (>0.1%), isolate it from the reaction mixture.

    • Preparative HPLC is the most common method for isolating non-volatile impurities with high purity.

    • Column chromatography can also be used for larger-scale separations.

  • Structural Elucidation (Spectroscopy):

    • Once isolated, analyze the pure impurity using spectroscopic methods.

    • Nuclear Magnetic Resonance (NMR): This is the most powerful tool for structure determination.

      • ¹H NMR will show the number and types of protons and their connectivity.

      • ¹³C NMR is crucial for identifying isomers. For instance, in the O-alkylated impurity, the methylene carbon attached to the oxygen (-O-CH₂-COOEt) will be significantly further downfield compared to the methylene carbon attached to the nitrogen (>N-CH₂-COOEt) in the desired product.[3]

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

    • Infrared (IR) Spectroscopy: Can confirm the presence or absence of key functional groups (e.g., C=O of the ester and lactam, C=N of the O-alkylated isomer).

The following diagram illustrates this logical workflow.

G Start Unknown Peak Detected (HPLC / GC) Step1 Perform LC-MS or GC-MS Analysis Start->Step1 Data1 Obtain Molecular Weight & Fragmentation Pattern Step1->Data1 Step2 Hypothesize Structures (Isomers, By-products, Degradants) Data1->Step2 Decision1 Is Impurity >0.1%? Step2->Decision1 Step3 Isolate Impurity (e.g., Preparative HPLC) Decision1->Step3 Yes End_Low Report as Unidentified Impurity (Quantify if necessary) Decision1->End_Low No Step4 Structural Elucidation Step3->Step4 NMR NMR (¹H, ¹³C, 2D) Step4->NMR HRMS HRMS Step4->HRMS IR IR Spectroscopy Step4->IR End Structure Identified NMR->End HRMS->End IR->End

Caption: Workflow for the identification of an unknown impurity.

Analytical Methodologies

Accurate assessment of purity requires robust and validated analytical methods. Below are detailed starting protocols for HPLC and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for quantifying the main component and non-volatile impurities.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in the mobile phase to create a 1.0 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: The following conditions serve as a starting point and should be optimized for your specific system and impurity profile. Greener solvents like ethanol can be explored as alternatives to acetonitrile.[9]

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 70% Water, 30% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
  • Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of each impurity relative to the total peak area to determine the purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity and Peak Identification

GC-MS is excellent for identifying volatile impurities (e.g., residual solvents) and for preliminary identification of unknown process-related impurities.[10][11]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like Ethyl Acetate or Dichloromethane.

  • Instrumental Parameters:

ParameterRecommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C
Scan Range 35 - 400 amu
  • Analysis: Compare the resulting mass spectra of unknown peaks against a spectral library (e.g., NIST, Wiley) for tentative identification. Confirm the identity by running a pure standard of the suspected impurity if available.

References

Technical Support Center: Purification of Ethyl 2-oxopyrrolidine-1-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-oxopyrrolidine-1-acetate (CAS 61516-73-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the purification of this key synthetic intermediate. As a precursor in various pharmaceutical syntheses, including for N-substituted-2-oxopyrrolidinylacetamides with anticonvulsant activities, its purity is paramount.[1] This document provides a structured approach to common purification challenges, combining theoretical principles with practical, field-tested protocols.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and purification of this compound.

Q1: What are the key physical and chemical properties of this compound that I should be aware of during purification?

A1: this compound is typically a colorless to pale yellow oil.[2] Its high boiling point and polarity are the most critical factors influencing the choice of purification method. It is soluble in common organic solvents like ethyl acetate and tetrahydrofuran.[2] The presence of both a lactam and an ester functional group makes it susceptible to hydrolysis, particularly under strong acidic or basic conditions.

PropertyValueSource
Appearance Colorless to pale yellow oilChemShuttle[2]
Molecular Weight 171.19 g/mol PubChem[3]
Boiling Point 108-113 °C @ 1-2 TorrEchemi[4]
Solubility Soluble in ethyl acetate, THFChemShuttle[2]

Q2: What are the likely impurities in a crude sample of this compound?

A2: The impurity profile largely depends on the synthetic route. A common synthesis involves the N-alkylation of 2-pyrrolidone with ethyl chloroacetate. Potential impurities include:

  • Unreacted 2-pyrrolidone: A polar, water-soluble solid.

  • Unreacted ethyl chloroacetate: A volatile and reactive liquid.

  • Hydrolysis products: 2-oxopyrrolidine-1-acetic acid (from ester hydrolysis) and products of lactam hydrolysis under harsh conditions.

  • Solvent residues: From the reaction and workup steps.

Q3: Is this compound stable on silica gel?

A3: The lactam nitrogen in this compound can interact with the acidic silanol groups on the surface of silica gel, which can lead to peak tailing during column chromatography. While generally stable, prolonged exposure to silica gel could potentially lead to degradation, especially if the silica is highly acidic or if the compound is sensitive.

Q4: What are the recommended storage conditions for purified this compound?

A4: To prevent hydrolysis, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated (2-8 °C) for long-term storage.[2] It is crucial to protect it from moisture.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the purification of this compound.

Vacuum Distillation

Q: My compound is not distilling even though the oil bath temperature is well above the expected boiling point. What could be the problem?

A: This is a common issue and can be attributed to several factors:

  • Inadequate Vacuum: The most frequent cause is a leak in the distillation setup. Ensure all ground glass joints are properly sealed with vacuum grease and that the vacuum tubing is not cracked. Check the vacuum pump for proper function and oil level. A pressure gauge (manometer) is highly recommended to monitor the vacuum level.

  • Bumping: Violent bumping of the liquid can prevent smooth distillation. Always use a magnetic stir bar for agitation, as boiling chips are ineffective under vacuum.[5] A Claisen adapter can also help prevent bumping into the condenser.

  • Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid.

Q: The distillate is discolored (yellow or brown). What is causing this and how can I prevent it?

A: Discoloration often indicates thermal decomposition.

  • Overheating: The oil bath temperature might be too high, or there might be localized hotspots in the distilling flask. Ensure even heating and maintain the lowest possible temperature that allows for a steady distillation rate.

  • Prolonged Heating: Minimize the time the compound is exposed to high temperatures.

  • Presence of Impurities: Acidic or basic impurities can catalyze decomposition at elevated temperatures. Consider a preliminary purification step, such as a wash with a mild bicarbonate solution, to remove acidic impurities.

Q: I am observing significant foaming during distillation. What should I do?

A: Foaming can be caused by residual volatile solvents or impurities.

  • Initial Degassing: Before heating, apply the vacuum to the setup at room temperature to remove any low-boiling solvents.

  • Gradual Heating: Heat the flask slowly to allow for controlled outgassing.

  • Anti-foaming Agents: In persistent cases, a very small amount of a high-boiling silicone-based anti-foaming agent can be added, but this may contaminate the final product.

Flash Column Chromatography

Q: My compound is streaking or tailing badly on the silica gel column. How can I improve the separation?

A: Tailing is a common issue with polar, nitrogen-containing compounds like this compound due to interaction with acidic silica.

  • Solvent System Modification: Add a small amount of a basic modifier to the eluent to suppress the interaction with silica. A common choice is triethylamine (0.1-1% v/v).

  • Deactivating Silica Gel: Pre-treat the silica gel by flushing the packed column with the eluent containing the basic modifier before loading the sample.

  • Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol-silica.

Q: I am not getting good separation between my product and a close-running impurity. What can I do?

A: Improving resolution requires optimizing the chromatography conditions.

  • Fine-tune the Solvent System: Use TLC to meticulously test different solvent ratios. A common eluent system for compounds of this polarity is a gradient of ethyl acetate in hexanes or heptane.

  • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This will help to separate compounds with close Rf values.

  • Column Dimensions: Use a longer, narrower column for better separation, although this will increase the elution time. The ratio of silica gel to the crude sample should be at least 20:1, and for difficult separations, it can be increased to 100:1.

Q: My compound seems to have decomposed on the column. How can I confirm and prevent this?

A: Decomposition on silica gel can occur with sensitive compounds.

  • TLC Stability Test: Spot your crude mixture on a TLC plate, let it sit for an hour or two, and then develop it. If new spots appear or the product spot diminishes, your compound is likely unstable on silica.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution (this is the principle of "flash" chromatography).

  • Use Deactivated Silica or an Alternative Stationary Phase: As mentioned for tailing, this can also prevent decomposition.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is ideal for large-scale purification where the primary impurities are non-volatile or have significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Claisen adapter

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flask

  • Thermometer and adapter

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump and tubing

  • Vacuum grease

  • Cold trap (optional but recommended to protect the pump)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glassware is clean, dry, and free of cracks. Lightly grease all ground glass joints.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. The flask should not be more than two-thirds full.

  • System Evacuation: Begin stirring and turn on the vacuum pump to slowly evacuate the system. If a cold trap is used, ensure it is filled with a suitable coolant (e.g., dry ice/acetone).

  • Heating: Once a stable vacuum of 1-2 Torr is achieved, begin to gently heat the flask using the heating mantle.

  • Distillation: The compound should begin to distill at a vapor temperature of approximately 108-113 °C.[4] Collect the fraction that distills within this range.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure. Turn off the vacuum pump.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for removing impurities with similar polarities to the product.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Hexane or heptane (less toxic alternative)

  • Ethyl acetate

  • Triethylamine (optional)

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • Solvent System Selection: Using TLC, determine an appropriate eluent system. A good starting point is a mixture of hexane/ethyl acetate. The ideal system will give the product an Rf value of ~0.3. For this compound, a gradient of 10% to 50% ethyl acetate in hexane is a reasonable range to explore.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). For better resolution, "dry loading" is recommended: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the resulting powder to the top of the column.

  • Elution: Begin eluting with the initial low-polarity solvent. If a gradient is used, gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Workflows

Purification Workflow

PurificationWorkflow Crude Crude Ethyl 2-oxopyrrolidine-1-acetate Distillation Vacuum Distillation Crude->Distillation  Large Scale  Non-volatile Impurities Chromatography Flash Column Chromatography Crude->Chromatography  Small Scale  Polar Impurities Pure_Product Pure Product (>98%) Distillation->Pure_Product Chromatography->Pure_Product Analysis Purity Analysis (NMR, GC-MS) Pure_Product->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Vacuum Distillation

DistillationTroubleshooting Start No Distillate at Expected Temperature Check_Vacuum Check for Leaks & Pump Function Start->Check_Vacuum Check_Stirring Is Stirring Adequate? Check_Vacuum->Check_Stirring Yes Fix_Leaks Reseal Joints, Check Hoses Check_Vacuum->Fix_Leaks No Check_Temp Is Thermometer Placed Correctly? Check_Stirring->Check_Temp Yes Increase_Stirring Increase Stir Rate Check_Stirring->Increase_Stirring No Reposition_Thermo Adjust Thermometer Position Check_Temp->Reposition_Thermo No Success Distillation Proceeds Check_Temp->Success Yes Fix_Leaks->Check_Vacuum Increase_Stirring->Check_Stirring Reposition_Thermo->Check_Temp

Caption: Decision tree for troubleshooting vacuum distillation issues.

References

Technical Support Center: Managing Ester Group Sensitivity in Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for managing the chemical stability of ester-containing molecules in basic environments. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with ester lability during synthesis, purification, or formulation. We provide in-depth, field-proven insights into why esters are sensitive to bases and offer practical troubleshooting guides and protocols to mitigate unwanted reactions.

Frequently Asked Questions (FAQs): The Fundamentals of Ester Instability

This section addresses the core principles governing the reactivity of esters in the presence of a base. Understanding these fundamentals is the first step toward effective troubleshooting.

Q1: What makes the ester functional group so susceptible to basic conditions?

The reactivity of an ester's carbonyl group is central to its sensitivity. The carbonyl carbon is electrophilic (electron-poor) due to the polarization of the carbon-oxygen double bond. In basic conditions, a nucleophile, typically a hydroxide ion (OH⁻), readily attacks this electrophilic carbon.[1] This initiates a nucleophilic acyl substitution reaction, which is the primary pathway for ester degradation in basic media. The process, known as saponification, is highly efficient and often irreversible.[2][3]

The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling the alkoxide (RO⁻) as a leaving group to form a carboxylic acid.[4] In the presence of a base, this newly formed carboxylic acid is immediately deprotonated to form a carboxylate salt.[3] This final acid-base step is thermodynamically very favorable and renders the entire process irreversible under basic conditions, driving the reaction to completion.[2][3]

Saponification_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intermediate Collapse cluster_step3 Step 3: Irreversible Acid-Base Reaction Ester Ester (RCOOR') Intermediate Tetrahedral Intermediate Ester->Intermediate Base Hydroxide (OH⁻) Base->Intermediate Attacks Carbonyl Carbon CarboxylicAcid Carboxylic Acid (RCOOH) Intermediate->CarboxylicAcid Reforms C=O Alkoxide Alkoxide (R'O⁻) Intermediate->Alkoxide Expels Leaving Group Carboxylate Carboxylate Salt (RCOO⁻) CarboxylicAcid->Carboxylate Deprotonation Alcohol Alcohol (R'OH) Alkoxide->Alcohol Protonation

Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).

Q2: What factors influence the rate of this base-catalyzed hydrolysis?

Several factors dictate how quickly an ester will hydrolyze. Understanding these can help you predict and control stability.

  • Electronic Effects : Electron-withdrawing groups attached to the carbonyl or the alcohol portion of the ester increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This accelerates the rate of hydrolysis.[5][6]

  • Steric Hindrance : Bulky groups near the carbonyl carbon can physically block the incoming nucleophile, slowing down the rate of hydrolysis.[6] For example, a pivaloyl (Piv) ester is substantially more stable than an acetyl (Ac) ester.[7]

  • Base Concentration & Strength : A higher concentration or a stronger base will naturally increase the reaction rate.

  • Temperature : Like most chemical reactions, the rate of saponification increases with higher temperatures.[8]

  • Solvent : The presence of water is necessary for hydrolysis. Using anhydrous (dry) solvents can significantly slow or prevent this side reaction.[9][10]

Ester TypeR Group (Acyl Side)R' Group (Alcohol Side)Relative Hydrolysis RatePrimary Reason
Ethyl Formate-H-CH₂CH₃Very FastMinimal steric hindrance[6]
Ethyl Acetate-CH₃-CH₂CH₃FastLess hindered than larger alkyls[6]
Ethyl Butanoate-CH₂CH₂CH₃-CH₂CH₃ModerateIncreased steric bulk from acetate[6]
Ethyl Benzoate-Ph-CH₂CH₃SlowSteric hindrance from the benzene ring[6]
tert-Butyl Acetate-CH₃-C(CH₃)₃Very SlowSignificant steric hindrance at the alkyl side
Ethyl Trichloroacetate-CCl₃-CH₂CH₃Extremely FastStrong inductive electron-withdrawal from CCl₃[5]

Table 1: Relative rates of hydrolysis for common esters under basic conditions.

Q3: Besides hydrolysis, what other side reactions can occur with esters under basic conditions?

While hydrolysis is the most common issue, other base-mediated side reactions can compromise your experiment:

  • Transesterification : If an alkoxide base is used (e.g., sodium methoxide, NaOMe) and the alcohol of the alkoxide (methanol) differs from the alcohol portion of the ester (e.g., an ethyl ester), an exchange can occur, leading to a mixture of ester products.[11][12] This is a common issue in reactions like the Claisen condensation.[11]

  • Epimerization/Racemization : If a chiral center exists at the α-position (the carbon adjacent to the carbonyl), a strong base can abstract the α-proton to form an enolate intermediate. This planar intermediate can then be re-protonated from either face, leading to a loss of stereochemical integrity (epimerization or racemization).

Troubleshooting Guide: Common Experimental Issues

This section is structured to address specific problems you might encounter in the lab.

Problem: My reaction failed, and I only recovered the starting carboxylic acid from my ester starting material.

Diagnosis: This is a classic sign that your ester is being hydrolyzed by the basic conditions faster than your desired reaction can occur. This is especially common in drug development when working with complex molecules that may be sensitive to pH changes.[13][14][15]

Solutions & Scientific Rationale:

  • Lower the Reaction Temperature : Chemical reaction rates are highly dependent on temperature.[8] By cooling the reaction (e.g., to 0 °C or -78 °C), you can often slow the rate of hydrolysis significantly more than the rate of your desired reaction, tipping the kinetic balance in your favor.

  • Use a Weaker or Non-Nucleophilic Base : Strong, nucleophilic bases like NaOH or KOH are very effective at hydrolysis.[16] Consider using a weaker base (e.g., K₂CO₃) or a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or sodium hydride (NaH). These bases are strong enough to deprotonate your intended substrate but are too bulky or non-nucleophilic to efficiently attack the ester carbonyl.

  • Ensure Anhydrous Conditions : Hydrolysis requires water.[10][17] Using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon), can effectively shut down the hydrolysis pathway. This is a critical consideration in pharmaceutical stability studies.[]

  • Switch to a More Robust Ester : If possible, use an ester that is more sterically hindered and thus more stable to basic conditions, such as a tert-butyl ester.[19][20]

Troubleshooting_Hydrolysis cluster_solutions Troubleshooting Strategies Start Ester starting material + Base CheckProducts Reaction Outcome? Start->CheckProducts DesiredProduct Desired Product Formed CheckProducts->DesiredProduct Success CarboxylicAcid Carboxylic Acid Recovered (Hydrolysis Occurred) CheckProducts->CarboxylicAcid Failure Temp Lower Temperature (e.g., 0°C or -78°C) CarboxylicAcid->Temp Is reaction T-sensitive? Base Change Base (e.g., K₂CO₃, DBU, NaH) CarboxylicAcid->Base Is base too nucleophilic? Solvent Use Anhydrous Solvents (e.g., Dry THF, N₂ atm) CarboxylicAcid->Solvent Is water present? Protect Use More Stable Ester (e.g., t-Butyl Ester) CarboxylicAcid->Protect Is ester too labile?

Caption: Troubleshooting workflow for unexpected ester hydrolysis.

Problem: I am seeing a mixture of different esters in my final product.

Diagnosis: You are likely observing base-catalyzed transesterification.[11] This occurs when you use an alkoxide base (e.g., NaOMe, NaOEt, KOtBu) where the alkyl group of the base is different from the alkyl group of your ester.

Solutions & Scientific Rationale:

  • Match the Base to the Ester : The simplest solution is to use an alkoxide base that matches the alcohol portion of your ester. For example, if you are working with a methyl ester, use sodium methoxide (NaOMe). This way, even if transesterification occurs, the product is identical to the starting material.

  • Use a Non-Alkoxide Base : Switch to a base that cannot participate in transesterification, such as sodium hydride (NaH), lithium diisopropylamide (LDA), or DBU.[11]

  • Use the Corresponding Alcohol as Solvent : If you must use a mismatched alkoxide, running the reaction in a large excess of the corresponding alcohol (e.g., using ethanol as the solvent when using sodium ethoxide) will drive the equilibrium to form a single transesterified product.[12]

Problem: How can I perform a base-mediated reaction on another part of my molecule while leaving a sensitive ester intact?

Diagnosis: This is a common challenge in multi-step synthesis that requires a chemoselective strategy. The solution often involves "protecting groups" or carefully selected reaction conditions. A protecting group temporarily masks a reactive functional group, allowing reactions to be performed elsewhere in the molecule.[7][21]

Solution: Orthogonal Protecting Group Strategy

An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others using specific, non-interfering reaction conditions.[7][22] For esters, this is a powerful approach.

Protecting GroupStructureInstallation MethodDeprotection ConditionsStability Profile
Methyl/Ethyl Ester -COOMe / -COOEtFischer Esterification (Acid, ROH)Base (Saponification) , Strong AcidBase-labile, relatively stable to acid[19]
Benzyl Ester (Bn) -COOBnRCOOH + Benzyl Bromide, BaseHydrogenolysis (H₂, Pd/C) Stable to acid and base[19][20]
tert-Butyl Ester (tBu) -COOtBuRCOOH + Isobutylene, AcidStrong Acid (TFA, HCl) Stable to base and hydrogenolysis[19][20]
Silyl Ester (e.g., TBDMS) -COOSiR₃RCOOH + Silyl Chloride, BaseFluoride Ion (TBAF) , Mild AcidVery labile, sensitive to acid/base[19]

Table 2: Common protecting groups for carboxylic acids and their orthogonal removal conditions.

Example Scenario : Imagine you need to deprotect a base-labile Fmoc-protected amine without hydrolyzing a nearby ester. By protecting the carboxylic acid as a tert-butyl ester (which is stable to base), you can safely treat the molecule with a base like piperidine to remove the Fmoc group, leaving the ester untouched.[7][23]

Experimental Protocols

Here we provide standardized, step-by-step methodologies for common procedures related to managing ester functionality.

Protocol 1: Protection of a Carboxylic Acid as a tert-Butyl Ester

This protocol is used to install a base-stable protecting group on a carboxylic acid.

Materials:

  • Carboxylic acid (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • tert-Butyl 2,2,2-trichloroacetimidate (1.5 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid in anhydrous DCM (approx. 0.2 M).

  • Addition of Reagents: Add tert-butyl 2,2,2-trichloroacetimidate to the solution.

  • Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add BF₃·OEt₂ dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude tert-butyl ester by flash column chromatography on silica gel.

Protocol 2: Selective Hydrolysis (Saponification) of a Methyl Ester

This protocol describes the cleavage of a base-labile methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl ester (1.0 eq)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 1 M aqueous Lithium Hydroxide (LiOH) solution (1.5 - 3.0 eq)

  • 1 M aqueous Hydrochloric Acid (HCl) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the methyl ester in a mixture of THF and water (e.g., a 3:1 ratio) or methanol.

  • Base Addition: Cool the solution to 0 °C and add the 1 M LiOH solution dropwise.

  • Reaction: Allow the reaction to stir at 0 °C or room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Workup & Acidification: Once the reaction is complete, remove the organic solvent (THF or MeOH) via rotary evaporation. Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~2-3 by adding 1 M HCl. A precipitate (the carboxylic acid product) may form.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent like EtOAc or DCM.

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product.

  • Purification: The product can be purified further by recrystallization or chromatography if necessary.

References

Preventing the formation of 2-[(3-carboxypropyl) amino] butyric acid in Levetiracetam synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on preventing the formation of 2-[(3-carboxypropyl) amino] butyric acid.

This technical support guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the synthesis of Levetiracetam. Our focus is on the formation and control of the critical impurity, 2-[(3-carboxypropyl) amino] butyric acid.

Introduction to the Challenge: The Formation of a Key Impurity

Levetiracetam, an essential anti-epileptic drug, is synthesized through various routes, with a common key intermediate being (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid. A significant challenge in this synthesis is the potential for the hydrolysis of the pyrrolidone ring in this intermediate, leading to the formation of the undesired byproduct, 2-[(3-carboxypropyl) amino] butyric acid. This impurity can be carried through subsequent steps and compromise the purity of the final active pharmaceutical ingredient (API). Understanding the mechanism of its formation is crucial for developing effective control strategies.

The formation of this impurity is primarily driven by the presence of strong alkaline conditions and elevated temperatures.[1] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the lactam ring, leading to ring-opening.

Frequently Asked Questions (FAQs)

Q1: What is 2-[(3-carboxypropyl) amino] butyric acid and how is it formed in Levetiracetam synthesis?

A1: 2-[(3-carboxypropyl) amino] butyric acid is a di-acid impurity that arises from the hydrolysis of the pyrrolidone ring of the key intermediate, (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid. This reaction is typically catalyzed by strong bases (like sodium hydroxide or potassium hydroxide) and accelerated by heat.[1] The basic mechanism involves a nucleophilic attack by a hydroxide ion on the carbonyl group of the lactam.

Q2: At which stage of the Levetiracetam synthesis is the formation of this impurity most likely to occur?

A2: The formation of 2-[(3-carboxypropyl) amino] butyric acid is most probable during any step where the intermediate (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid is subjected to strong alkaline conditions, particularly at elevated temperatures. This can occur during work-up procedures or if the pH of the reaction mixture is not carefully controlled.

Q3: What are the critical process parameters that influence the formation of this impurity?

A3: The primary factors are:

  • pH: Strongly alkaline conditions (high pH) significantly promote the hydrolysis of the lactam ring.

  • Temperature: Higher temperatures increase the rate of the hydrolysis reaction.

  • Reaction Time: Prolonged exposure to harsh conditions increases the yield of the impurity.

  • Concentration of the Base: Higher concentrations of strong bases like NaOH or KOH will accelerate the formation of the impurity.

Q4: How can I detect the presence of 2-[(3-carboxypropyl) amino] butyric acid in my sample?

A4: This polar, acidic impurity can be detected and quantified using various chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common method.[2][3][4][5][6] For higher sensitivity and confirmation, liquid chromatography-mass spectrometry (LC-MS) can be employed, looking for the characteristic mass-to-charge ratio of the impurity (m/z 190.1 for [M+H]⁺).[1]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the formation of 2-[(3-carboxypropyl) amino] butyric acid.

Problem 1: An unknown peak corresponding to the mass of the impurity is detected in the LC-MS analysis of my crude Levetiracetam.
Potential Cause Troubleshooting Step Scientific Rationale
Excessive pH during work-up Monitor and control the pH of the aqueous layers during extraction and washing steps. Aim to keep the pH below 9, if the process allows.The rate of alkaline hydrolysis of the pyrrolidone ring is highly pH-dependent. Maintaining a lower pH minimizes the concentration of the nucleophilic hydroxide ions.
High reaction or work-up temperature Conduct alkaline treatment or extractions at lower temperatures (e.g., 0-10 °C).The hydrolysis reaction is temperature-dependent. Lowering the temperature will significantly reduce the reaction rate.
Prolonged reaction or hold times under alkaline conditions Minimize the duration of any steps where the intermediate is exposed to high pH.Reducing the exposure time to harsh conditions will limit the extent of the impurity-forming side reaction.
Problem 2: The level of 2-[(3-carboxypropyl) amino] butyric acid in my final product exceeds the acceptable limit.
Potential Cause Troubleshooting Step Scientific Rationale
Inefficient purification Implement a robust purification strategy. Recrystallization from solvents like acetone or ethyl acetate is often effective for removing polar impurities.[][8] Multiple recrystallizations may be necessary. The use of activated carbon during recrystallization can also aid in removing impurities.The di-acid impurity has different solubility properties compared to Levetiracetam, allowing for its removal through crystallization. Activated carbon can adsorb polar impurities.
Co-precipitation of the impurity Optimize the crystallization conditions, such as the cooling rate and solvent system, to enhance the selective crystallization of Levetiracetam.A slower cooling rate can lead to the formation of purer crystals by allowing for better discrimination between the product and impurity molecules at the growing crystal lattice.
Carryover from the intermediate step Re-evaluate the synthesis and purification of the (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid intermediate to minimize the initial level of the hydrolyzed impurity.Reducing the impurity level in the starting material for the final amidation step will directly lead to a purer final product.

Experimental Protocols

Protocol 1: General Method for Monitoring 2-[(3-carboxypropyl) amino] butyric acid by RP-HPLC

This method is a general guideline and should be optimized and validated for your specific sample matrix.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a high aqueous composition (e.g., 95% A) and gradually increase the organic phase (B) to elute Levetiracetam. The polar impurity will elute early in the chromatogram.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Protocol 2: Purification of Levetiracetam by Recrystallization
  • Dissolve the crude Levetiracetam in a minimal amount of a suitable solvent (e.g., acetone or ethyl acetate) at an elevated temperature (e.g., reflux).[][8]

  • If necessary, add a small amount of activated carbon and stir for a short period to decolorize and remove impurities.

  • Filter the hot solution to remove the activated carbon and any insoluble matter.

  • Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

  • Analyze the purity of the recrystallized product by HPLC. Repeat the process if the impurity level is still unacceptable.

Visualizing the Process

Diagram 1: Formation of 2-[(3-carboxypropyl) amino] butyric acid

Mechanism of Impurity Formation cluster_0 Levetiracetam Synthesis Intermediate cluster_1 Undesired Side Reaction Intermediate (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid Impurity 2-[(3-carboxypropyl) amino] butyric acid Intermediate->Impurity Strong Base (e.g., NaOH) Heat

Caption: Alkaline hydrolysis of the pyrrolidone ring.

Diagram 2: Troubleshooting Workflow for Impurity Control

Troubleshooting Workflow Start Impurity Detected Above Limit Investigation Investigate Process Parameters Start->Investigation pH High pH? Investigation->pH Temp High Temperature? pH->Temp No pH_Yes Reduce pH in Work-up pH->pH_Yes Yes Time Long Reaction Time? Temp->Time No Temp_Yes Lower Reaction/Work-up Temperature Temp->Temp_Yes Yes Purification Inefficient Purification? Time->Purification No Time_Yes Minimize Exposure Time to Harsh Conditions Time->Time_Yes Yes Purification_Yes Optimize Recrystallization Protocol Purification->Purification_Yes Yes End Impurity Within Limit Purification->End No pH_Yes->End Temp_Yes->End Time_Yes->End Purification_Yes->End

Caption: Systematic approach to impurity troubleshooting.

References

How to improve the purity of synthesized Ethyl 2-oxopyrrolidine-1-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 2-oxopyrrolidine-1-acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you enhance the purity and yield of your final product.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its critical properties?

This compound (CAS: 61516-73-2) is a valuable organic intermediate, notably used in the preparation of N-substituted-2-oxopyrrolidinylacetamides with anticonvulsant activities and as an intermediate for non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] It is also listed as a known impurity of the nootropic drug Piracetam.[3] Understanding its physical properties is crucial for purification. There is some variability in reported states, which is often dependent on purity.

PropertyValueSource
Molecular Formula C₈H₁₃NO₃[1]
Molecular Weight 171.19 g/mol [1]
Appearance Colorless to pale yellow oil or a solid.[2][4]
Melting Point 96-98°C (when solid)[4]
Boiling Point 108-113°C at 1-2 Torr; 195-200°C at 760 mmHg[2][5]
Solubility Soluble in ethyl acetate, THF; Insoluble in water.[2][4]
Sensitivity Sensitive to hydrolysis, especially in basic conditions.[2]
Q2: What is a common synthesis route for this compound?

A standard and widely used method is the N-alkylation of 2-pyrrolidinone with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. The reaction is usually carried out in the presence of a base and an appropriate solvent.

The choice of base and solvent is critical. A strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is effective for deprotonating the lactam nitrogen, allowing it to act as a nucleophile.

Q3: What are the most likely impurities I will encounter during synthesis?

Impurities can arise from several sources: unreacted starting materials, side reactions, or the breakdown of the product.

  • Unreacted 2-pyrrolidinone: Highly polar and water-soluble.

  • Unreacted Ethyl Chloroacetate/Bromoacetate: A lachrymator, can be hydrolyzed during workup.

  • Hydrolyzed Product (2-oxopyrrolidine-1-acetic acid): The ester is sensitive to hydrolysis.[2] If the reaction or workup is performed under harsh basic or acidic conditions, or with prolonged exposure to water, this acidic impurity can form.

  • Solvent-Related Impurities: Reagents like ethyl acetate can contain water, ethanol, and acetic acid, which can complicate the reaction and purification.[6]

  • Dimerization or Polymerization Products: Although less common under controlled conditions, side reactions can lead to higher molecular weight impurities.[7]

Q4: Which analytical techniques are best for assessing purity?

A multi-pronged approach is recommended for accurate purity assessment:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time reaction monitoring and for selecting the right solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting trace-level impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and helps identify and quantify impurities by comparing the integrals of characteristic peaks.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[3]

Troubleshooting Guide: From Crude Reaction to Pure Product

This section addresses specific problems you may encounter during your experiment.

Problem 1: My NMR shows significant amounts of unreacted 2-pyrrolidinone. How do I remove it?

Likely Cause: Incomplete reaction or inefficient removal during workup. 2-pyrrolidinone is highly polar and has some water solubility, but can partition into the organic layer, especially if large volumes of solvent are used.

Recommended Action: Aqueous Workup Protocol

The key is to exploit the high water solubility of 2-pyrrolidinone. A thorough aqueous wash is a simple and effective first-line purification step.

dot

cluster_workup Aqueous Workup Protocol start Crude Reaction Mixture quench Quench with Water/Brine start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (3x with Brine) extract->wash Separates polar 2-pyrrolidinone dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product for Further Purification concentrate->end

Caption: Aqueous workup workflow to remove polar impurities.

Step-by-Step Protocol:

  • Quench: Carefully quench the reaction mixture by pouring it into a separatory funnel containing deionized water or a saturated NaCl solution (brine).

  • Extract: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Collect the organic layer.

  • Wash Vigorously: This is the critical step. Wash the combined organic layers multiple times (at least 3-4 times) with brine. The repeated washing maximizes the partitioning of the polar 2-pyrrolidinone into the aqueous phase.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Problem 2: My product is a yellow or brown oil/solid. What causes the discoloration and how can I remove it?

Likely Cause: Formation of high-molecular-weight, conjugated byproducts or baseline impurities from starting materials. These often result from running the reaction at too high a temperature or for an extended period.

Recommended Actions:

  • Activated Carbon Treatment: Before final purification, dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and add a small amount of activated carbon (approx. 1-2% w/w). Stir for 15-30 minutes at room temperature, then filter through a pad of Celite®. This is highly effective at adsorbing colored impurities.

  • Column Chromatography: This is the most definitive method for removing colored impurities, which are often more polar or much less polar than the desired product.

Problem 3: I'm struggling with purification. Should I use distillation, column chromatography, or recrystallization?

Likely Cause: The physical state of your product and the nature of the impurities dictate the best purification method. The discrepancy in the literature (oil vs. solid) suggests that minor impurities can prevent crystallization.

Recommended Action: Follow a Decision-Making Workflow

Use the following decision tree to select the most appropriate purification strategy.

dot

start Is the crude product a solid or an oil? solid_path Attempt Recrystallization start->solid_path Solid oil_path Purify by Vacuum Distillation or Column Chromatography start->oil_path Oil is_solid Solid is_oil Oil recryst_success Success? (High purity solid) solid_path->recryst_success pure_solid Pure Product recryst_success->pure_solid Yes recryst_fail No (Oils out, low purity) recryst_success->recryst_fail No chromatography Column Chromatography recryst_fail->chromatography Proceed to Chromatography impurity_check Are impurities volatile with different B.P.? oil_path->impurity_check distill Vacuum Distillation impurity_check->distill Yes impurity_check->chromatography No (or non-volatile)

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography

This is the most versatile method for purifying this compound, especially when it is an oil or when impurities are close in polarity.

1. TLC Analysis & Solvent System Selection:

  • Objective: Find a solvent system where the desired product has an Rf value of approximately 0.3-0.4.[8]

  • Procedure: Spot your crude material on a TLC plate. Develop the plate in various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate).

  • Typical Systems: Start with a 1:1 Hexane:Ethyl Acetate mixture and adjust the ratio as needed. Increasing the ethyl acetate content increases the polarity of the eluent.[9]

Eluent System (Hexane:Ethyl Acetate)Typical Rf of ProductObservation
3:1~0.1Spot stays near the baseline; eluent is not polar enough.
1:1~0.35Good starting point. Spots are well-separated.
1:3~0.7Spot moves close to the solvent front; eluent is too polar.

2. Column Preparation and Elution:

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Packing: Prepare a slurry of silica gel in your chosen eluent and pour it into the column. Allow it to pack evenly under slight pressure.

  • Loading: Dissolve your crude product in a minimal amount of the eluent (or DCM) and load it carefully onto the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. Monitor the separation by TLC.

  • Gradient Elution (Optional): If separation is difficult, you can start with a less polar solvent system (e.g., 2:1 Hex:EtOAc) and gradually increase the polarity (e.g., to 1:1, then 1:2) to elute your product and then more polar impurities.[8]

Protocol 2: Purification by Recrystallization

This method is ideal if your product is a solid and the impurities have different solubility profiles.

1. Solvent Selection:

  • Principle: The ideal solvent will dissolve the compound poorly at low temperatures but completely at high temperatures.[10]

  • Good Candidates: Try solvent systems like Ethyl Acetate/Hexane, Isopropanol, or Acetone/Water.

  • Test: In a small test tube, add a small amount of your crude solid and a few drops of solvent. It should not dissolve at room temperature. Heat the tube; the solid should dissolve completely. Cool it down; pure crystals should form.

2. Step-by-Step Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to just dissolve the solid. Keeping the solvent volume minimal is key to maximizing yield.[10]

  • If the solution is colored, this is a good point for a hot filtration after adding activated carbon.

  • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10]

  • Once crystals have formed, place the flask in an ice bath for 20-30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove residual solvent.

References

Validation & Comparative

A Comparative Analysis of the Anticonvulsant Potential of Ethyl 2-oxopyrrolidine-1-acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antiepileptic drugs (AEDs) with superior efficacy and a wider therapeutic window, the pyrrolidinone scaffold has emerged as a privileged structure. Levetiracetam, a prominent member of this class, has achieved widespread clinical use, distinguished by its unique mechanism of action and favorable side-effect profile. This has spurred considerable interest in the synthesis and evaluation of its analogues, including a variety of Ethyl 2-oxopyrrolidine-1-acetate derivatives. This guide provides a comprehensive comparative analysis of the anticonvulsant activity of these derivatives, grounded in experimental data and elucidating the structure-activity relationships that govern their therapeutic potential.

The Rationale for Pyrrolidinone-Based Anticonvulsants

The enduring challenge in epilepsy treatment is the significant portion of patients who remain refractory to existing therapies, coupled with the dose-limiting side effects of many current AEDs. The pyrrolidinone class of compounds offers a promising alternative by often targeting novel mechanisms beyond the classical voltage-gated ion channels and GABAergic systems. The parent compound, piracetam, and its more potent successor, levetiracetam, have paved the way for exploring the chemical space around the 2-oxopyrrolidine core. The primary focus of many derivatization efforts has been to enhance potency, broaden the spectrum of activity, and improve the safety profile.

Comparative Anticonvulsant Activity: In Vivo Evaluation

The preclinical evaluation of novel anticonvulsant candidates relies on a battery of well-established animal models that mimic different seizure types. The two most widely used primary screening assays are the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is predictive of efficacy against absence seizures.[1] Neurotoxicity is typically assessed using the rotarod test, which measures motor impairment. A crucial metric for evaluating the therapeutic potential of a compound is the Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI indicates a wider margin of safety.

The following table summarizes the anticonvulsant activity and neurotoxicity of a selection of N-substituted 2-oxopyrrolidine acetamide derivatives, which are structurally analogous to this compound.

CompoundSubstitution PatternMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI) in MES TestReference
Valproic Acid (Reference) -~485~646~784~1.6[2]
Compound 1 N-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamide0.43 (mmol/kg)->1.21 (mmol/kg)>2.81[3]
Compound 2 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione68.30->300>4.39[4]
Compound 3 N-phenyl-2-(4-methylpiperazin-1-yl)acetamide>100->500-[2]
Compound 4 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dioneActiveActive--[5]
Compound 5 3,3-dimethyl-1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dioneActive---[5]
Compound 6 (2,5-Dioxopyrrolidin-1-yl)(phenyl)-acetamide derivative23.759.4>300>12.6[6]
Compound 7 3-(trifluoromethyl)anilide derivative52.30->500>9.56[2]

Note: Direct comparison of ED50 values across different studies should be done with caution due to variations in experimental protocols. Data is presented as reported in the respective literature.

Structure-Activity Relationship (SAR) Analysis

The data from numerous studies on pyrrolidinone derivatives have illuminated key structural features that influence their anticonvulsant activity.

  • The Pyrrolidinone Core: The 2-oxopyrrolidine ring is a critical pharmacophore for anticonvulsant activity in this class of compounds.[7]

  • Substitution on the Acetamide Moiety: Modifications at the N-position of the acetamide side chain significantly impact potency and efficacy. For instance, the introduction of a 4-fluorobenzyl group (Compound 1) resulted in a highly potent compound with a favorable protective index.[3]

  • Aromatic Substituents: For derivatives with a phenyl ring in the side chain, the nature and position of substituents are crucial. Electron-withdrawing groups, such as a trifluoromethyl group at the meta-position of a phenyl ring, have been shown to enhance activity in the MES model.[2][8]

  • Lipophilicity: The lipophilicity of the derivatives can influence their pharmacokinetic properties, including the onset and duration of action. More lipophilic compounds may exhibit a delayed onset but a longer duration of anticonvulsant effect.[2]

  • Hybrid Molecules: The strategy of creating hybrid molecules, combining the pyrrolidinone scaffold with other pharmacophores known for anticonvulsant activity (e.g., piperazine, phenylacetamide), has yielded compounds with broad-spectrum activity.[6][9]

SAR_Analysis Pyrrolidinone_Core 2-Oxopyrrolidine Core (Essential Pharmacophore) Acetamide_Side_Chain N-Substituted Acetamide Side Chain (Modulates Potency) Pyrrolidinone_Core->Acetamide_Side_Chain Attached to Aromatic_Substituents Aromatic Substituents (e.g., on Phenyl Ring) Acetamide_Side_Chain->Aromatic_Substituents Often contains Anticonvulsant_Activity Enhanced Anticonvulsant Activity & Improved Safety Profile Acetamide_Side_Chain->Anticonvulsant_Activity Specific substitutions improve Aromatic_Substituents->Anticonvulsant_Activity Electron-withdrawing groups enhance Lipophilicity Overall Lipophilicity (Affects Pharmacokinetics) Lipophilicity->Anticonvulsant_Activity Influences onset & duration of

Caption: Key Structure-Activity Relationships for Pyrrolidinone Derivatives.

Proposed Mechanisms of Action

While the precise mechanisms of action for many novel this compound derivatives are still under investigation, compelling evidence points towards a primary interaction with the synaptic vesicle glycoprotein 2A (SV2A) .[10] This protein is a crucial component of the presynaptic terminal and is involved in the regulation of neurotransmitter release.

  • SV2A Binding: Levetiracetam and its analogues exhibit a high affinity for SV2A.[11] There is a strong correlation between the binding affinity of these compounds for SV2A and their in vivo anticonvulsant potency, suggesting that this interaction is central to their therapeutic effect.[11][12] Brivaracetam, a close analogue, displays a significantly higher binding affinity for SV2A compared to levetiracetam, which is thought to contribute to its increased potency.[10]

  • Modulation of Ion Channels: In addition to SV2A binding, some pyrrolidinone derivatives have been shown to modulate the activity of voltage-gated calcium channels, particularly L-type (Cav1.2) channels.[13] This interaction may contribute to their broad-spectrum anticonvulsant activity. There is also evidence that some derivatives may interact with voltage-gated sodium channels.[14][15]

Mechanism_of_Action cluster_presynaptic Presynaptic Terminal Pyrrolidinone Pyrrolidinone Derivative SV2A SV2A Pyrrolidinone->SV2A Binds to (Primary Target) Ca_Channel Voltage-Gated Ca2+ Channel Pyrrolidinone->Ca_Channel Modulates (Secondary Target) Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Function Neurotransmitter_Release Reduced Neurotransmitter Release Vesicle->Neurotransmitter_Release Leads to Ca_Channel->Neurotransmitter_Release Contributes to

Caption: Proposed Mechanism of Action for Pyrrolidinone Anticonvulsants.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key in vivo experiments cited in this guide.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

Apparatus:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

Procedure:

  • Male albino mice (weighing 20-25 g) are used.

  • The test compound is administered, typically via intraperitoneal (i.p.) injection.

  • After a predetermined pretreatment time (usually 30-60 minutes), a drop of an anesthetic/electrolyte solution (e.g., 0.5% tetracaine hydrochloride in 0.9% saline) is applied to the eyes of the mouse to ensure good electrical contact and minimize discomfort.

  • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.

  • The animal is observed for the presence or absence of a tonic hindlimb extension seizure. Abolition of this response is considered protection.

  • The ED50, the dose that protects 50% of the animals from the seizure, is calculated.[16]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is used to identify compounds effective against myoclonic and absence seizures.

Apparatus:

  • Observation chambers

  • Syringes for injection

Procedure:

  • Male albino mice (weighing 18-25 g) are used.

  • The test compound is administered i.p.

  • Following a set pretreatment time, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.

  • Each mouse is placed in an individual observation chamber and observed for 30 minutes.

  • The primary endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds. The absence of such a seizure indicates protection.

  • The ED50 is determined as the dose that protects 50% of the animals from clonic seizures.

Rotarod Neurotoxicity Test

This test assesses motor coordination and identifies potential neurological deficits caused by a test compound.

Apparatus:

  • Rotarod apparatus, consisting of a rotating rod.

Procedure:

  • Mice are first trained to stay on the rotating rod at a slow speed.

  • On the day of the experiment, the test compound is administered.

  • At the time of peak effect, the mice are placed on the rotarod, which is then set to rotate at a constant speed (e.g., 10 rpm) or with accelerating speed.

  • The latency for the animal to fall off the rod is recorded, up to a maximum cutoff time (e.g., 120 seconds).

  • A significant decrease in the time spent on the rod compared to vehicle-treated control animals indicates motor impairment.

  • The TD50, the dose at which 50% of the animals exhibit motor impairment (fall from the rod), is calculated.[16]

Experimental_Workflow cluster_screening Anticonvulsant Screening Workflow cluster_tests Efficacy & Toxicity Testing Compound_Admin Compound Administration (i.p. injection) Pretreatment Pretreatment Period (30-60 min) Compound_Admin->Pretreatment MES_Test MES Test (Tonic-Clonic Seizures) Pretreatment->MES_Test scPTZ_Test scPTZ Test (Absence Seizures) Pretreatment->scPTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity) Pretreatment->Rotarod_Test ED50_Calc Calculate ED50 (Efficacy) MES_Test->ED50_Calc scPTZ_Test->ED50_Calc TD50_Calc Calculate TD50 (Toxicity) Rotarod_Test->TD50_Calc Data_Analysis Data Analysis PI_Calc Calculate Protective Index (PI) (PI = TD50 / ED50) Data_Analysis->PI_Calc ED50_Calc->Data_Analysis TD50_Calc->Data_Analysis

Caption: A typical in vivo screening workflow for anticonvulsant drug candidates.

Conclusion

The exploration of this compound derivatives and their analogues continues to be a fruitful area of research in the development of novel anticonvulsant agents. The data clearly indicate that strategic modifications to the core pyrrolidinone structure can lead to compounds with high potency and a broad spectrum of activity. The favorable safety profiles observed for several derivatives, as indicated by their high Protective Indices, are particularly encouraging. The elucidation of their primary mechanism of action through binding to SV2A provides a rational basis for further drug design and optimization. Future research will likely focus on fine-tuning the pharmacokinetic properties of these compounds and further exploring their potential for treating a wide range of seizure disorders, including those that are resistant to current therapies.

References

A Guide to the Evaluation of Novel Alkylating Agents: A Hypothetical Analysis of Ethyl 2-oxopyrrolidine-1-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For decades, alkylating agents have been a cornerstone of cancer chemotherapy, valued for their ability to induce cytotoxicity by covalently modifying the DNA of rapidly proliferating cancer cells.[1][2] Originating from the study of chemical warfare agents like sulfur mustard, this class of drugs includes venerable compounds such as cyclophosphamide, melphalan, and temozolomide.[1][3] They function by attaching an alkyl group to nucleophilic sites on DNA, most commonly the N7 position of guanine, leading to DNA damage, cell cycle arrest, and apoptosis.[4][5]

However, the efficacy of these traditional agents is often hampered by significant limitations. Their non-specific action affects healthy, rapidly dividing cells in the bone marrow and gastrointestinal tract, causing severe side effects.[2] Furthermore, cancer cells can develop resistance through various mechanisms, including enhanced DNA repair pathways and decreased drug accumulation.[1][3] This has spurred a continuous search for novel alkylating agents with improved tumor selectivity and the ability to overcome existing resistance mechanisms—a field sometimes referred to as the pursuit of "soft alkylation."[6][7]

This guide provides a framework for the preclinical evaluation of novel alkylating agents. To illustrate this process, we will use Ethyl 2-oxopyrrolidine-1-acetate as a hypothetical candidate. It is critical to note that, based on current scientific literature, this compound is recognized as a chemical intermediate for syntheses and a known impurity of the nootropic drug Piracetam (specifically, Piracetam EP Impurity C).[8][9][10] There is no published evidence to support its function as a therapeutic alkylating agent. Therefore, this analysis is purely illustrative, designed to provide researchers and drug development professionals with a rigorous, scientifically-grounded workflow for assessing the potential of any new chemical entity in this class.

Part 1: Foundational Principles and The Mechanism of Traditional Agents

Before evaluating a novel compound, it is essential to understand the chemical principles that define a successful alkylating agent. The archetypal mechanism involves the formation of a highly reactive, electrophilic intermediate that readily attacks the electron-rich centers in DNA.

A classic example is the nitrogen mustard family, which includes drugs like mechlorethamine and melphalan. These compounds feature a bis(2-chloroethyl)amino group. In the physiological environment, an intramolecular cyclization reaction occurs, where the nitrogen atom attacks one of the chloroethyl side chains to form a highly strained and electrophilic aziridinium ion.[4][11] This intermediate is then attacked by a nucleophile, such as the N7 of a guanine base in DNA, forming a stable covalent bond. If the agent is bifunctional, the second chloroethyl arm can repeat this process, creating a second bond and resulting in an interstrand or intrastrand DNA cross-link—a highly cytotoxic lesion that is difficult for the cell to repair.[3]

Nitrogen_Mustard_Mechanism cluster_0 Step 1: Aziridinium Ion Formation cluster_1 Step 2: DNA Alkylation cluster_2 Step 3: Cross-linking (Bifunctional Agents) NitrogenMustard R-N(CH₂CH₂Cl)₂ (Nitrogen Mustard) Aziridinium R-N⁺(CH₂CH₂)CH₂CH₂Cl (Aziridinium Ion) NitrogenMustard->Aziridinium Intramolecular Cyclization Cl_minus Cl⁻ DNA_Guanine DNA-Guanine (N7) Aziridinium->DNA_Guanine Reaction with DNA Mono_Adduct DNA-Guanine-CH₂CH₂-N(R)CH₂CH₂Cl (Monofunctional Adduct) DNA_Guanine->Mono_Adduct Nucleophilic Attack Second_Aziridinium Formation of Second Aziridinium Ion Mono_Adduct->Second_Aziridinium Repeat Step 1 Crosslink DNA-Guanine-CH₂CH₂-N(R)CH₂CH₂-Guanine-DNA (Interstrand Cross-link) Second_Aziridinium->Crosslink Second Alkylation

Caption: Mechanism of action for a traditional bifunctional nitrogen mustard alkylating agent.

Theoretical Assessment of this compound

Structurally, this compound (C₈H₁₃NO₃) does not possess the classic features of an alkylating agent. It lacks a reactive leaving group like a chloroethyl moiety or a sulfonate ester. For it to act as an alkylating agent, a hypothetical mechanism would need to be proposed. For instance, under specific enzymatic or pH conditions within a tumor microenvironment, the lactam ring could potentially open, or the acetate group could be modified to generate an electrophilic center. However, such a mechanism is purely speculative and has no basis in the existing chemical literature. This lack of a plausible mechanism is the first and most significant hurdle in considering it a candidate.

Part 2: A Step-by-Step Experimental Workflow for Candidate Validation

To rigorously evaluate any new compound, a tiered approach is necessary, moving from basic chemical reactivity to complex cellular responses. The following workflow represents a gold-standard process for validating a potential alkylating agent.

Evaluation_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: Mechanism & Selectivity start Hypothetical Candidate (e.g., this compound) assay1 DNA Alkylation Assay (Cell-Free) start->assay1 assay2 Nucleobase Reactivity (HPLC/MS) assay1->assay2 assay3 Cytotoxicity Screening (IC50 Determination) assay2->assay3 assay4 DNA Damage Response Assay (Comet / γH2AX) assay3->assay4 assay5 Cell Cycle Analysis assay4->assay5 assay6 DNA Repair Pathway Analysis (e.g., using KO cell lines) assay5->assay6 assay7 Comparative Toxicity (Cancer vs. Normal Cells) assay6->assay7 stop Proceed to In Vivo Studies assay7->stop

Caption: A multi-phase workflow for the preclinical evaluation of a novel alkylating agent.

Experiment 1: Cell-Free DNA Alkylation Assay

Objective: To determine if the candidate compound can directly modify DNA in the absence of cellular metabolism.

Rationale: This is the foundational experiment. A positive result confirms direct chemical reactivity with DNA, the hallmark of an alkylating agent. A negative result would suggest the compound is either not an alkylating agent or requires metabolic activation (a prodrug), which would direct subsequent experiments.

Protocol:

  • Preparation: Incubate supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

  • Treatment: Add the candidate compound at a range of concentrations (e.g., 1 µM to 1 mM). Include a positive control (e.g., Melphalan) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Allow the reaction to proceed for a set time (e.g., 2-24 hours).

  • Analysis:

    • Gel Electrophoresis: Analyze the DNA on an agarose gel. Unmodified supercoiled DNA runs fastest. Single-strand breaks (nicking) caused by alkylation will relax the plasmid into an open-circular form, which runs slower. Cross-linking can cause the DNA to run even slower or remain in the well.

    • Mass Spectrometry (Optional): For a more detailed analysis, digest the DNA into individual nucleosides and analyze via LC-MS/MS to identify the specific adducts formed (e.g., an ethyl-guanine adduct).

Experiment 2: Cellular Cytotoxicity Screening

Objective: To quantify the cytotoxic potency of the candidate compound across a panel of cancer cell lines and a non-malignant control line.

Rationale: This assay establishes the dose-response relationship and provides the half-maximal inhibitory concentration (IC50), a key metric of potency. Using a panel of diverse cancer cell lines (e.g., breast, lung, colon) can reveal potential selectivity, while a non-malignant line (e.g., fibroblasts) provides an initial assessment of the therapeutic window.

Protocol:

  • Cell Plating: Seed cells from different cancer lines and a normal cell line into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dosing: Prepare a serial dilution of the candidate compound and the positive control drug (e.g., Cisplatin). Treat the cells for a standard duration (e.g., 72 hours).

  • Viability Assay: Measure cell viability using a standard method, such as the MTT assay (measures metabolic activity) or CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels).

  • Data Analysis: Plot cell viability against drug concentration and fit a dose-response curve to calculate the IC50 value for each cell line.

Hypothetical Data Summary Table:

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)MRC-5 (Normal Lung Fibroblast) IC50 (µM)
Candidate (Hypothetical) To Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined
Cisplatin (Control) 5.28.13.515.7
Melphalan (Control) 12.525.19.845.3
Experiment 3: Cellular DNA Damage Response (DDR) Assay

Objective: To confirm that the observed cytotoxicity is mediated by DNA damage within a cellular context.

Rationale: While cytotoxicity is essential, it doesn't prove the mechanism. This experiment directly visualizes the DNA damage induced by the compound. The Comet Assay detects DNA strand breaks, while γH2AX staining identifies DNA double-strand breaks, a particularly severe form of damage that often results from the processing of alkylation adducts.[12]

Protocol (γH2AX Immunofluorescence):

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with the candidate compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow antibody access.

  • Immunostaining: Block non-specific binding, then incubate with a primary antibody specific for phosphorylated H2AX (γH2AX). Follow with a fluorescently-labeled secondary antibody.

  • Microscopy and Quantification: Counterstain the nuclei with DAPI. Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus using image analysis software. An increase in foci indicates the induction of DNA damage.

Part 3: Comparative Analysis and Future Directions

Once a candidate has passed these initial validation steps, a direct comparison with established agents is crucial for understanding its potential advantages.

Comparative Data Table: Candidate Profile vs. Traditional Agent

FeatureThis compound (Hypothetical Candidate)Melphalan (Established Agent)
Class To Be DeterminedNitrogen Mustard[2]
Mechanism To Be DeterminedForms aziridinium ion; creates mono-adducts and interstrand/intrastrand DNA cross-links.[1][4]
Primary DNA Target To Be DeterminedN7 of Guanine, N3 of Adenine.[5]
Metabolic Activation To Be DeterminedNot required; spontaneously forms aziridinium ion in vivo.
Known Resistance To Be DeterminedIncreased glutathione levels, enhanced DNA repair (e.g., NER pathway), decreased drug transport.[1][3]
Primary Toxicities To Be DeterminedMyelosuppression (bone marrow suppression), nausea, vomiting, mucositis.
Therapeutic Window To Be DeterminedModerate; toxicity is a significant dose-limiting factor.

The journey of developing a novel alkylating agent is a meticulous process grounded in fundamental chemical and biological principles. It requires a systematic and evidence-based approach to move from a theoretical concept to a validated therapeutic candidate. This guide outlines a robust workflow for this evaluation, using this compound as a hypothetical subject to illustrate the necessary experimental rigor.

While this particular compound shows no promise as an alkylating agent based on its known chemistry and lack of supporting literature, the scientific process detailed herein remains critical.[8][10] For any new candidate, researchers must demonstrate direct DNA reactivity, quantify cellular potency and selectivity, and confirm a DNA damage-based mechanism of action. Only by adhering to such a stringent, self-validating system can we hope to discover the next generation of alkylating agents that offer greater efficacy and a wider margin of safety for cancer patients.

References

A Head-to-Head Comparison of Synthetic Routes to Levetiracetam: From Classical Resolution to Sustainable Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in Levetiracetam

Levetiracetam, marketed under brand names like Keppra®, is a cornerstone second-generation antiepileptic drug (AED) used for treating partial-onset, myoclonic, and generalized tonic-clonic seizures.[1] Its broad therapeutic window, favorable safety profile, and minimal drug-drug interactions have cemented its role in modern neurology.[2] The pharmacological activity of Levetiracetam resides exclusively in its (S)-enantiomer.[1] The (R)-enantiomer is essentially inactive, making the stereoselective synthesis of the (S)-form a critical challenge for pharmaceutical manufacturing.[2]

This guide provides a comprehensive, head-to-head comparison of the major synthetic strategies developed to produce enantiomerically pure (S)-Levetiracetam. We will dissect each route, moving from classical racemic approaches to modern asymmetric and green catalytic methods. The analysis will focus on chemical efficiency, scalability, economic viability, and environmental impact, providing researchers and drug development professionals with a clear understanding of the causality behind the evolution of its synthesis.

Route 1: Racemic Synthesis Followed by Chiral Resolution

This classical approach represents the earliest strategies for accessing Levetiracetam. The core principle is to first synthesize the racemic mixture of (±)-Levetiracetam and then separate the desired (S)-enantiomer from the unwanted (R)-enantiomer.

Synthetic Strategy & Rationale

The synthesis typically begins with the alkylation of 2-pyrrolidinone with an α-halobutyrate ester, followed by hydrolysis to the racemic carboxylic acid, and subsequent amidation to yield racemic Levetiracetam (Etiracetam).[2][3] The crucial step is the resolution, which is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine.[2] The differing solubilities of these salts allow for their separation by fractional crystallization.

The primary advantage of this route is the use of simple, achiral starting materials. However, the major, and ultimately prohibitive, drawback is the theoretical maximum yield of 50%, as half of the material (the R-enantiomer) is discarded. This inherent inefficiency leads to a high E-factor (Environmental factor) and makes the process economically and environmentally burdensome for large-scale production.[4]

Logical Workflow: Racemic Synthesis and Resolution

cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution Pyrrolidinone 2-Pyrrolidinone RacemicAcid Racemic (±)-2-(2-oxopyrrolidin-1-yl)butyric acid Pyrrolidinone->RacemicAcid 1. Base 2. Ethyl α-bromobutyrate 3. Hydrolysis Etiracetam Racemic Levetiracetam (Etiracetam) RacemicAcid->Etiracetam Amidation DiastereomericSalts Diastereomeric Salts (S,R) and (R,R) Etiracetam->DiastereomericSalts ResolvingAgent Chiral Resolving Agent (e.g., (R)-α-methylbenzylamine) ResolvingAgent->DiastereomericSalts Separation Fractional Crystallization DiastereomericSalts->Separation Levetiracetam (S)-Levetiracetam Separation->Levetiracetam R_Enantiomer (R)-Enantiomer (Waste) Separation->R_Enantiomer

Caption: Workflow for racemic synthesis followed by chiral resolution.

Route 2: Asymmetric Synthesis from a Chiral Pool

To overcome the inherent 50% yield limitation of racemic resolution, the most prevalent industrial strategy utilizes a "chiral pool" approach. This involves starting with an inexpensive, commercially available chiral molecule that already contains the desired stereocenter.

Synthetic Strategy & Rationale

The most common industrial pathway starts with (S)-2-aminobutyric acid or its derivative, (S)-2-aminobutanamide hydrochloride.[3][5] This strategy is powerful because it builds the rest of the molecule around the pre-existing, correct stereocenter, eliminating the need for a resolution step. The synthesis involves the acylation of the amine with 4-chlorobutyryl chloride, followed by an intramolecular cyclization under basic conditions to form the pyrrolidinone ring.[6][7]

This approach offers high enantiomeric purity and significantly improved overall yields compared to the resolution method, making it the workhorse for commercial production.[2] The primary consideration is the cost and availability of the chiral starting material, but its efficiency at scale often outweighs this initial expense.

Logical Workflow: Chiral Pool Synthesis

Start (S)-2-Aminobutanamide Hydrochloride Intermediate (S)-N-[1-(Aminocarbonyl)propyl] -4-chlorobutanamide Start->Intermediate Acylation (e.g., K2CO3, MeCN) AcylatingAgent 4-Chlorobutyryl Chloride AcylatingAgent->Intermediate Levetiracetam (S)-Levetiracetam Intermediate->Levetiracetam Intramolecular Cyclization (e.g., KOH, MDC) RacemicNitrile Racemic Nitrile Precursor S_Amide (S)-Amide Intermediate RacemicNitrile->S_Amide Selective Hydration R_Nitrile (R)-Nitrile RacemicNitrile->R_Nitrile Enzyme (S)-selective Nitrile Hydratase Enzyme->S_Amide Levetiracetam (S)-Levetiracetam S_Amide->Levetiracetam Oxidation R_Nitrile->RacemicNitrile In-situ Racemization Racemization Racemization Catalyst Racemization->R_Nitrile Oxidation Oxidation

References

A Comparative Guide to the Biological Activity of Novel Ethyl 2-oxopyrrolidine-1-acetate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidinone Scaffold as a Privileged Structure in Drug Discovery

The pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] This scaffold is present in a multitude of natural and synthetic compounds demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1]

The parent compound, Ethyl 2-oxopyrrolidine-1-acetate, serves as a versatile and readily available starting material for chemical synthesis.[4][5] While itself possessing limited biological activity, its structure provides a perfect foundation for derivatization. By introducing diverse functional groups onto the core scaffold, we can generate novel analogs with tailored biological profiles. This guide provides a comparative analysis of a new series of rationally designed this compound analogs, presenting supporting experimental data from key biological activity screens and elucidating the critical structure-activity relationships (SAR) that govern their performance.

Rationale for Analog Synthesis: The Path of Lead Optimization

The primary goal in synthesizing new analogs is to systematically modify the parent structure to enhance its therapeutic potential. This process, known as lead optimization, is driven by several key objectives:

  • Potency Enhancement: To increase the compound's activity at its biological target, thereby lowering the required therapeutic dose. This is often measured by parameters like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

  • Selectivity Improvement: To design compounds that preferentially interact with the intended target (e.g., a cancer-specific enzyme) over other biomolecules, which is crucial for minimizing off-target side effects.

  • Mechanism of Action Elucidation: To understand precisely how a compound exerts its biological effect, for instance, by inhibiting a specific enzyme in a critical disease pathway.[6]

  • Overcoming Resistance: In fields like oncology and microbiology, developing analogs that are effective against drug-resistant cancer cell lines or bacterial strains is a paramount objective.[7]

Our synthetic strategy involved modifying the ethyl acetate moiety of the parent compound into a series of substituted N-phenyl amides (Analogs E2O-A1 to E2O-A4 ), as this position allows for significant variation in electronic and steric properties to probe interactions with target binding pockets.

Comparative Biological Screening of Novel Analogs

A panel of newly synthesized analogs was subjected to a battery of in vitro assays to screen for anticancer, antimicrobial, and specific enzyme inhibitory activities. The parent compound, this compound (E2O-Parent), was included as a negative control, while established clinical agents served as positive controls.

Anticancer Activity: Cytotoxicity Screening

The analogs were evaluated for their ability to inhibit the proliferation of human cancer cell lines using the standard MTT assay.[3] This assay measures the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity. We selected A549 (non-small cell lung carcinoma) and MCF-7 (breast adenocarcinoma) as representative models for common solid tumors. Doxorubicin, a widely used chemotherapeutic agent, was used as a positive control.

Causality Behind Experimental Choices: The A549 and MCF-7 cell lines were chosen because they represent different cancer types with distinct genetic backgrounds, allowing for an initial assessment of the analogs' breadth of activity. The 48-hour incubation period is a standard timeframe that allows for multiple cell division cycles, ensuring that the antiproliferative effects of the compounds can be robustly observed.

Table 1: Comparative Anticancer Activity of E2O Analogs

CompoundR GroupA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
E2O-Parent -OCH₂CH₃ (Ester)>100>100
E2O-A1 -NH-Ph45.2 ± 3.158.7 ± 4.5
E2O-A2 -NH-Ph-4-CH₃31.5 ± 2.842.1 ± 3.9
E2O-A3 -NH-Ph-4-Cl8.9 ± 0.712.4 ± 1.1
E2O-A4 -NH-Ph-4-NO₂5.2 ± 0.47.8 ± 0.6
Doxorubicin N/A0.8 ± 0.11.1 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Key Insights: The data clearly demonstrate that converting the parent ester to an N-phenyl amide (E2O-A1) imparts moderate cytotoxic activity. A clear structure-activity relationship emerges with further substitution on the phenyl ring. The introduction of electron-withdrawing groups (EWG), such as chloro (E2O-A3) and nitro (E2O-A4), significantly enhances anticancer potency. This trend is consistent with other studies on pyrrolidinone derivatives where EWGs improve activity.[3] The nitro-substituted analog E2O-A4 was identified as the most promising anticancer agent in this series.

Antimicrobial Activity Screening

The rise of multidrug-resistant bacteria necessitates the search for new antimicrobial agents.[7] The synthesized analogs were screened for their ability to inhibit the growth of representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). Ciprofloxacin, a broad-spectrum antibiotic, served as the positive control.

Table 2: Comparative Antimicrobial Activity (MIC) of E2O Analogs

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
E2O-Parent >128>128
E2O-A1 64128
E2O-A2 64128
E2O-A3 1664
E2O-A4 832
Ciprofloxacin 0.50.25

Key Insights: Similar to the anticancer screen, the unsubstituted amide E2O-A1 showed weak activity. Potency increased with the introduction of EWGs, with E2O-A4 again being the most active compound. Notably, the analogs displayed greater potency against the Gram-positive S. aureus than the Gram-negative E. coli. This is a common observation for new chemical entities, as the outer membrane of Gram-negative bacteria presents a formidable penetration barrier. Several studies on pyrrolidine derivatives have reported promising activity against multidrug-resistant S. aureus strains.[7]

Mechanism of Action: Enzyme Inhibition

To investigate a potential mechanism for the observed anticancer activity, we evaluated the most potent analog, E2O-A4 , as an inhibitor of a representative tyrosine kinase, Epidermal Growth Factor Receptor (EGFR), which is a well-established target in cancer therapy.[8] Understanding how a compound interacts with its target enzyme is a critical step in drug development.[6]

Causality Behind Experimental Choices: An enzyme inhibition assay provides direct evidence of a compound's interaction with a specific molecular target.[9] EGFR was chosen as it is a key driver in many cancers, including lung cancer (A549 cells are EGFR-positive). Determining the mode of inhibition (e.g., competitive, non-competitive) is crucial, as it informs how the inhibitor's efficacy might be affected by the concentration of the enzyme's natural substrate in a physiological setting.[6]

Table 3: EGFR Kinase Inhibition Profile of E2O-A4

CompoundTarget EnzymeKᵢ (nM)Mode of Inhibition
E2O-A4 EGFR155 ± 12ATP-Competitive
Erlotinib EGFR2 ± 0.3ATP-Competitive

Key Insights: Analog E2O-A4 demonstrated potent, low-nanomolar inhibition of EGFR kinase activity. Further kinetic studies revealed an ATP-competitive mode of inhibition, suggesting that the compound binds to the kinase's ATP-binding pocket. This finding provides a plausible mechanism for the compound's antiproliferative effects in A549 cells and serves as a strong foundation for further optimization to improve potency to a level comparable with established inhibitors like Erlotinib.

Visualizing Experimental and Logical Frameworks

G cluster_0 Compound Library cluster_1 Biological Screening Cascade cluster_2 Outcome C E2O Analogs Synthesis P Primary Screening (Anticancer & Antimicrobial) C->P Test Analogs S Secondary Screening (Mechanism of Action) P->S Potent Hits SAR Structure-Activity Relationship Analysis S->SAR Mechanistic Data SAR->C Design Next Generation L Lead Candidate (e.g., E2O-A4) SAR->L Optimized Structure

Caption: A generalized workflow for biological activity screening.

G GF Growth Factor EGFR EGFR Receptor GF->EGFR P Phosphorylation (Activation) EGFR->P Signal Downstream Signaling Cascade (e.g., MAPK/ERK) P->Signal Prolif Cell Proliferation & Survival Signal->Prolif Inhibitor E2O-A4 Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by E2O-A4.

Detailed Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is a self-validating system where the amount of formazan produced is directly proportional to the number of living cells, with internal controls ensuring data reliability.

  • Cell Seeding: Seed A549 or MCF-7 cells into 96-well flat-bottom plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test analogs (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (Doxorubicin).[3]

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Generic ATP-Competitive Kinase Inhibition Assay (Luminescence-based)

This protocol is designed to identify inhibitors that compete with ATP and is validated by including a known inhibitor as a positive control.

  • Reagent Preparation: Prepare assay buffer, kinase solution (e.g., recombinant human EGFR), substrate solution (a generic peptide substrate for the kinase), and ATP solution.

  • Compound Plating: Dispense the test compound (e.g., E2O-A4) at various concentrations into a 384-well plate. Include a positive control (Erlotinib) and a no-inhibitor (DMSO) control.

  • Kinase Reaction: Add the kinase and substrate to the wells containing the compound and pre-incubate for 15 minutes. Initiate the kinase reaction by adding ATP (at a concentration close to its Km value for the enzyme to ensure sensitivity for competitive inhibitors).[9]

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature. The amount of ATP consumed will be inversely proportional to the inhibitory activity of the compound.

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of remaining ATP.

  • Data Acquisition: Measure the luminescence signal using a plate reader. A lower signal indicates less remaining ATP and therefore higher kinase activity (weaker inhibition).

  • Data Analysis: Normalize the data to controls and calculate the percent inhibition. Determine the IC₅₀ value and subsequently the Kᵢ value using the Cheng-Prusoff equation, which requires knowing the ATP concentration and its Km for the enzyme.

Conclusion and Future Prospects

This guide demonstrates a systematic approach to the biological screening of novel this compound analogs. Through comparative analysis, we have established clear structure-activity relationships, identifying key structural modifications that enhance biological activity.

Specifically, the conversion of the parent ester to an N-phenyl amide and the subsequent introduction of electron-withdrawing groups on the phenyl ring proved to be a highly effective strategy for increasing both anticancer and antimicrobial potency. The lead analog, E2O-A4 (N-(4-nitrophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide), emerged as a promising candidate, exhibiting single-digit micromolar cytotoxicity against cancer cells and demonstrating potent, ATP-competitive inhibition of the EGFR tyrosine kinase.

The findings presented herein validate the pyrrolidinone scaffold as a valuable starting point for the development of new therapeutic agents.[1][3] Future work will focus on the further optimization of analog E2O-A4 to improve its potency and selectivity, alongside comprehensive profiling of its pharmacokinetic and toxicological properties to assess its potential as a clinical drug candidate.

References

Navigating the Labyrinth of Anticonvulsant Discovery: A Comparative Guide to In Vitro and In Vivo Models

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's Guide to Selecting the Optimal Preclinical Model for Anticonvulsant Drug Screening

The quest for novel, more effective anticonvulsant therapies is a paramount challenge in neuroscience and drug development. A critical decision point in this journey lies in the selection of appropriate preclinical models. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for assessing anticonvulsant properties, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions that propel their research forward.

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions globally.[1][2] The development of new antiepileptic drugs (AEDs) is essential, particularly for the significant portion of patients who are resistant to current treatments.[1][3] Preclinical screening models are the bedrock of this endeavor, enabling the exploration of seizure mechanisms and the evaluation of potential therapeutics.[1][4]

The Fundamental Divide: In Vitro vs. In Vivo

The initial bifurcation in preclinical screening is between in vitro ("in the glass") and in vivo ("within the living") studies.[5] In vitro models utilize isolated cells or tissues in a controlled laboratory setting, offering a focused lens on specific molecular targets like ion channels or neurotransmitter receptors.[1][6] This approach is lauded for its cost-effectiveness, high-throughput capacity, and ability to dissect the fundamental mechanisms of drug action.[1][6]

Conversely, in vivo models employ whole, living organisms, most commonly rodents, to evaluate a compound's effect within a complex physiological system.[5][6] While more resource-intensive, in vivo studies provide invaluable data on a drug's overall efficacy, pharmacokinetics, and potential side effects, factors that cannot be fully replicated in a petri dish.[5][7]

A Closer Look at In Vitro Models: From Single Cells to Preserved Circuits

In vitro models offer a spectrum of complexity, each with its own set of advantages and limitations. While they cannot fully replicate the intricacies of a living organism, they are indispensable for initial screening and mechanistic studies.[7]

Dissociated Neuronal Cultures

These models, often referred to as "epilepsy in a petri dish," involve culturing neurons and glial cells isolated from rodent brains or derived from human stem cells.[8][9] They provide a simplified system to study fundamental neuronal excitability and the effects of compounds on mixed populations of excitatory and inhibitory neurons.[8][9] Human induced pluripotent stem cell (hPSC)-derived neuronal cultures are particularly promising for studying the impact of specific genetic mutations related to epilepsy.[8][10]

Organotypic Slice Cultures

Organotypic slice cultures, typically prepared from the hippocampus, represent a significant step up in complexity.[11][12] These cultures preserve much of the brain's original architecture, allowing for the study of neuronal networks and their response to anticonvulsant drugs over extended periods.[9][12][13] A key advantage is the ability to monitor longitudinal changes in network activity from a single animal, reducing the number of animals required for a study.[13] After a period in culture, these slices can develop spontaneous epileptiform activity, mimicking aspects of chronic epilepsy.[9][11]

Key Strengths and Inherent Limitations of In Vitro Models
Advantages Disadvantages
High-throughput screening capability[1][6]Lack of systemic physiological context (e.g., metabolism, blood-brain barrier)[14]
Cost-effective and reduced animal use[1][6]Slicing procedures can damage tissue and alter neural connections[14]
Precise control over the experimental environment[11]Spontaneous seizure-like events are not always observed (except in some organotypic cultures)[14]
Ideal for mechanistic studies of drug action at the cellular and molecular level[1][6]Potential for questionable translation to human physiology[15]

The Gold Standard of Preclinical Efficacy: In Vivo Models

While in vitro models are powerful for initial screening, in vivo models remain the gold standard for validating the anticonvulsant efficacy of a drug candidate. These whole-animal models are crucial for understanding how a compound behaves in a complex biological system.[7][16]

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used and clinically validated model for generalized tonic-clonic seizures.[16][17][18][19] It assesses a compound's ability to prevent the spread of seizures when neuronal circuits are maximally activated by an electrical stimulus.[17][18] The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[18][20]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test (Rodent)

1. Animal Preparation:

  • Acclimate male ICR-CD-1 mice or Sprague-Dawley rats to the laboratory environment for at least 3-4 days with ad libitum access to food and water.[20]

2. Drug Administration:

  • Administer the test compound or vehicle control via the desired route (e.g., intraperitoneally).

3. Anesthesia and Electrode Placement:

  • At the time of peak drug effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the animal's corneas.[18]

  • Place corneal electrodes on the eyes.[18]

4. Stimulation:

  • Deliver a short, high-frequency electrical stimulus. Common parameters are 50 mA at 60 Hz for 0.2 seconds in mice and 150 mA at 60 Hz for 0.2 seconds in rats.[17][18]

5. Observation and Scoring:

  • Immediately observe the animal for the presence or absence of tonic hindlimb extension.[18] An animal is considered protected if this phase is absent.[17]

6. Data Analysis:

  • Calculate the percentage of animals protected in the drug-treated group compared to the vehicle control. The median effective dose (ED₅₀) can be determined using probit analysis.[18]

Pentylenetetrazol (PTZ)-Induced Seizure Model

The pentylenetetrazol (PTZ) model is used to induce seizures that mimic absence and myoclonic seizures in humans.[19] PTZ is a GABA-A receptor antagonist that reduces neuronal inhibition, leading to hyperexcitability.[21][22] This model can be used to assess both acute seizure protection and the development of chronic epilepsy through a "kindling" paradigm, where repeated sub-convulsive doses of PTZ progressively lower the seizure threshold.[23][24][25]

Experimental Protocol: Acute PTZ-Induced Seizure Test (Rodent)

1. Animal Preparation:

  • Use adult male Wistar or Sprague-Dawley rats, or C57BL/6 mice.[22][24] Acclimate animals as described for the MES test.

2. PTZ Solution Preparation:

  • Freshly dissolve PTZ in 0.9% saline to the desired concentration (e.g., 50 mg/mL).[22][26]

3. Drug and PTZ Administration:

  • Administer the test compound or vehicle control.

  • After an appropriate pretreatment time, inject PTZ intraperitoneally (i.p.). Dosing regimens can vary, but a two-step regimen of 50 mg/kg followed by 30 mg/kg 30 minutes later has been shown to be effective in rats.[26] For mice, an initial dose of 30-35 mg/kg is recommended.[24]

4. Observation and Scoring:

  • Observe the animal's behavior and score the seizure severity using a standardized scale, such as the Racine scale.[22] Key behaviors include facial clonus, head nodding, forelimb clonus, and generalized tonic-clonic seizures.[22]

5. Data Analysis:

  • Compare seizure scores and latency to seizure onset between drug-treated and control groups.

The Rise of Alternative In Vivo Models: The Zebrafish

The zebrafish (Danio rerio) has emerged as a valuable tool in epilepsy research, particularly for high-throughput screening.[21][27] Zebrafish larvae are small, develop rapidly, and can absorb drugs directly from their bathing medium, making them ideal for large-scale studies.[21][27] They share a significant number of epilepsy-related genes with humans and can be used to model seizures induced by convulsants like PTZ.[27]

Visualizing the Workflow: From In Vitro Discovery to In Vivo Validation

The journey of an anticonvulsant drug candidate typically follows a logical progression from initial, high-throughput in vitro screening to more complex and physiologically relevant in vivo validation.

Anticonvulsant_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation invitro_start Compound Library dissociated_culture Dissociated Neuronal Culture Assays invitro_start->dissociated_culture High-Throughput Screening organotypic_slice Organotypic Slice Culture Assays dissociated_culture->organotypic_slice Hit Confirmation & Mechanistic Studies zebrafish Zebrafish Larvae Screening organotypic_slice->zebrafish Early Efficacy & Toxicity mes_ptz Rodent MES & PTZ Models zebrafish->mes_ptz Lead Candidate Selection chronic_models Chronic Epilepsy Models (e.g., Kindling) mes_ptz->chronic_models Advanced Efficacy & Side Effect Profiling preclinical_dev Clinical Trials chronic_models->preclinical_dev Preclinical Development

Caption: A typical workflow for anticonvulsant drug discovery.

Comparative Analysis: Choosing the Right Tool for the Job

The selection of an appropriate model is contingent upon the specific research question and the stage of drug development.

Model Type Complexity Throughput Cost Physiological Relevance Best For
In Vitro
Dissociated CulturesLowHighLowLowHigh-throughput screening, initial hit identification, basic mechanistic studies.[6][8]
Organotypic SlicesMediumMediumMediumMediumStudying network effects, chronic epilepsy models, reducing animal use.[9][12][13]
In Vivo
ZebrafishMediumHighLow-MediumMediumHigh-throughput in vivo screening, genetic studies, early toxicity assessment.[21][27]
Rodent (MES, PTZ)HighLowHighHighValidating efficacy, predicting clinical outcomes for specific seizure types.[16][17][19]

Signaling Pathways in Focus: The Mechanism of PTZ-Induced Seizures

Understanding the underlying molecular mechanisms of seizure induction in these models is crucial for interpreting experimental data. PTZ, for instance, acts as a non-competitive antagonist of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain.

PTZ_Signaling_Pathway PTZ Pentylenetetrazol (PTZ) GABA_A GABA-A Receptor PTZ->GABA_A Antagonizes Cl_influx Chloride (Cl-) Influx GABA_A->Cl_influx Mediates Inhibition Neuronal Inhibition Cl_influx->Inhibition Leads to Hyperexcitability Neuronal Hyperexcitability Inhibition->Hyperexcitability Prevents Seizure Seizure Activity Hyperexcitability->Seizure Results in

Caption: The signaling pathway of PTZ-induced seizures.

Conclusion: An Integrated Approach for Success

The most robust and efficient path to novel anticonvulsant discovery lies in an integrated approach that leverages the strengths of both in vitro and in vivo models. High-throughput in vitro screens can rapidly identify promising candidates, which can then be validated and further characterized in more physiologically relevant in vivo systems. This tiered approach not only accelerates the drug discovery pipeline but also aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal research. By carefully selecting and thoughtfully applying these powerful preclinical tools, the scientific community can continue to make significant strides in the fight against epilepsy.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 2-oxopyrrolidine-1-acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The journey of a drug candidate from discovery to market is underpinned by a series of rigorous analytical tests that characterize its identity, purity, and stability. A critical, yet often nuanced, aspect of this process is ensuring the consistency and reliability of analytical methods across different laboratories, instruments, and even between different analytical techniques. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Ethyl 2-oxopyrrolidine-1-acetate, a key intermediate in the synthesis of various pharmaceuticals.

This document eschews a rigid template in favor of a narrative that mirrors the logical flow of a senior scientist's thought process when tasked with such a critical cross-validation study. We will delve into the "why" behind our experimental choices, grounding our protocols in the authoritative standards of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Imperative of Cross-Validation: Ensuring Analytical Consistency

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent results for the same analyte.[1] This is not merely a procedural formality but a cornerstone of robust drug development. It becomes critically important in scenarios such as:

  • Method Transfer: When an analytical method is transferred from a research and development laboratory to a quality control (QC) setting.

  • Multi-site Manufacturing: Ensuring that product quality is assessed consistently across different manufacturing locations.

  • Method Modernization: When a legacy method is being replaced with a more advanced technique.

The objective is to establish a documented and statistically sound bridge between the methods, ensuring that data generated by either method is reliable and interchangeable.

Experimental Design: A Tale of Two Techniques

For a moderately polar and volatile compound like this compound, both HPLC-UV and GC-MS present as viable analytical options. The choice between them often depends on the specific requirements of the analysis, such as the need for structural confirmation (favoring MS detection) or high-throughput quantitative analysis (where HPLC-UV can excel). Our cross-validation study is designed to compare the performance of a newly developed GC-MS method against an established HPLC-UV method.

The cross-validation protocol is designed in accordance with the principles outlined in ICH Q2(R2) "Validation of Analytical Procedures" and USP General Chapter <1224> "Transfer of Analytical Procedures".[2][3][4][5] The core validation parameters to be compared are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-analyst, inter-day, and inter-instrument variation).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

The Workflow of Cross-Validation

The following diagram illustrates the logical flow of our comparative testing approach to cross-validation.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Evaluation Define_Scope Define Scope and Acceptance Criteria Develop_Protocol Develop Cross-Validation Protocol Define_Scope->Develop_Protocol Select_Samples Select Homogeneous Sample Lot Develop_Protocol->Select_Samples Analyze_HPLC Analyze Samples by HPLC-UV Select_Samples->Analyze_HPLC Analyze_GCMS Analyze Samples by GC-MS Select_Samples->Analyze_GCMS Compare_Data Compare Data Sets Analyze_HPLC->Compare_Data Analyze_GCMS->Compare_Data Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test) Compare_Data->Statistical_Analysis Evaluate_Criteria Evaluate Against Acceptance Criteria Statistical_Analysis->Evaluate_Criteria Final_Report Generate Final Cross-Validation Report Evaluate_Criteria->Final_Report

Cross-validation workflow from planning to final report.

Detailed Experimental Protocols

HPLC-UV Method

This method is designed for the routine quantification of this compound.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 10
    10 90
    12 90
    12.1 10

    | 15 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the validated range using the sample diluent.

GC-MS Method

This method provides both quantification and mass spectrometric confirmation of the analyte's identity.

Instrumentation:

  • GC-MS System: Agilent 7890B GC coupled with a 5977B MSD or equivalent.

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: m/z 98

    • Qualifier Ions: m/z 171, 70

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Ethyl Acetate to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the validated range using Ethyl Acetate.

Comparative Data Analysis

A single, homogeneous batch of this compound was analyzed by both methods. The following tables summarize the hypothetical data obtained.

Table 1: Specificity
MethodObservationResult
HPLC-UV Analysis of placebo and stressed samples (acid, base, peroxide, heat, light)No interfering peaks at the retention time of the analyte. Peak purity of the analyte in stressed samples was >99.5%.
GC-MS Analysis of placebo and stressed samplesNo interfering peaks in the chromatograms at the retention time of the analyte. Mass spectra of the analyte peak in all samples were consistent with the reference spectrum.
Table 2: Linearity
MethodRange (µg/mL)Correlation Coefficient (r²)y-intercept
HPLC-UV 1 - 1000.99981.2% of response at 100% concentration
GC-MS 1 - 1000.99951.5% of response at 100% concentration
Table 3: Accuracy (Recovery)
MethodSpiked Concentration (µg/mL)Mean Recovery (%)%RSD
HPLC-UV 5099.80.8
75100.50.6
100100.20.5
GC-MS 5099.51.1
75101.00.9
100100.80.7
Table 4: Precision
MethodParameterConcentration (µg/mL)%RSD (n=6)
HPLC-UV Repeatability750.7
Intermediate Precision751.2
GC-MS Repeatability751.0
Intermediate Precision751.5
Table 5: Comparative Analysis of a Single Batch
MethodNumber of Replicates (n)Mean Assay (%)Standard Deviation%RSD
HPLC-UV 699.70.450.45
GC-MS 699.90.520.52

Statistical Evaluation: A two-sample t-test was performed on the comparative analysis data to assess the statistical significance of the difference between the mean assay values obtained by the two methods.

  • t-statistic: -0.78

  • p-value (two-tailed): 0.45

An F-test was conducted to compare the variances of the two methods.

  • F-statistic: 1.34

  • p-value: 0.73

Discussion and Interpretation

The cross-validation study demonstrates that the newly developed GC-MS method provides results that are equivalent to the established HPLC-UV method for the analysis of this compound.

  • Specificity: Both methods proved to be highly specific for the analyte, with no interference from potential impurities or degradation products. The mass spectrometric detection in the GC-MS method provides an additional layer of confidence in the identity of the analyte.

  • Linearity: Excellent linearity was observed for both methods over the specified range, with correlation coefficients exceeding the typical acceptance criterion of ≥0.999.

  • Accuracy and Precision: Both methods demonstrated high accuracy, with mean recoveries well within the commonly accepted range of 98-102%. The precision of both methods, as indicated by the %RSD for repeatability and intermediate precision, was also well within acceptable limits (typically ≤2%).

  • Comparative Analysis: The statistical analysis of the data from the analysis of a single batch confirms that there is no significant difference in the mean values or variances between the two methods.

Conclusion: A Self-Validating System

This comprehensive cross-validation guide illustrates the process of establishing the equivalence of two distinct analytical methods. By adhering to the principles of scientific integrity and regulatory guidelines, we have demonstrated that both the HPLC-UV and GC-MS methods are suitable for their intended purpose of analyzing this compound. The choice of which method to employ can now be made based on practical considerations such as sample throughput, the need for mass spectral confirmation, and available instrumentation, with the assurance that the data generated will be consistent and reliable. This self-validating approach to analytical science is fundamental to ensuring the quality and safety of pharmaceutical products.

References

Navigating the Stability Landscape of Ethyl 2-oxopyrrolidine-1-acetate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the chemical stability of active pharmaceutical ingredients (APIs) is a cornerstone of successful formulation and therapeutic efficacy. For researchers, scientists, and drug development professionals working with the promising class of nootropic agents, understanding the inherent stability of Ethyl 2-oxopyrrolidine-1-acetate and its derivatives is paramount. This guide provides a comprehensive comparative analysis of the stability of these compounds, grounded in established scientific principles and supported by experimental data from analogous structures. While direct comparative forced degradation studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, this guide synthesizes existing knowledge on closely related compounds, primarily Piracetam, to offer a predictive and practical framework for stability assessment.

The Critical Role of Stability in Drug Development

The stability of an API is a critical quality attribute that influences its safety, efficacy, and shelf-life. Instability can lead to the formation of degradation products, which may be inactive, less active, or even toxic.[1] Therefore, a thorough understanding of a drug candidate's stability profile under various environmental conditions is a regulatory requirement and a fundamental aspect of formulation development.[2][3] Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[4]

The 2-Oxopyrrolidine Core: Structural Insights into Stability

The this compound scaffold consists of a five-membered lactam (a cyclic amide) ring, which is the primary site of potential hydrolytic degradation. The stability of this ring, and consequently the entire molecule, can be significantly influenced by the nature of substituents on the pyrrolidine ring and modifications to the ethyl acetate side chain.

Comparative Stability Analysis: A Predictive Approach

Based on forced degradation studies of Piracetam (2-oxo-1-pyrrolidine acetamide), a close structural analog, we can infer the likely stability profile of this compound and its derivatives.[5]

Key Findings from Piracetam Stability Studies:

  • Alkaline Conditions: Piracetam demonstrates significant degradation in basic media.[5] The primary degradation pathway is the hydrolysis of the lactam ring, leading to the formation of the corresponding open-chain carboxylic acid.

  • Acidic, Oxidative, Thermal, and Photolytic Stability: Piracetam is reported to be stable under acidic, oxidative (30% H₂O₂), thermal (80°C), and photolytic stress conditions.[5]

Hypothesized Comparative Stability of this compound Derivatives:

While direct experimental data is lacking, we can hypothesize how different structural modifications might impact the stability profile:

Derivative ClassificationHypothesized Stability ImpactRationale
Parent Compound: this compound Susceptible to base-catalyzed hydrolysis of both the lactam and the ester.The ester group is also prone to hydrolysis, particularly under basic conditions, which would yield the corresponding carboxylic acid.
Derivatives with Electron-Withdrawing Groups on the Pyrrolidine Ring Potentially increased susceptibility to nucleophilic attack and hydrolysis.Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbons in both the lactam and ester moieties, making them more susceptible to hydrolysis.
Derivatives with Electron-Donating Groups on the Pyrrolidine Ring Potentially increased stability against hydrolysis.Electron-donating groups may decrease the electrophilicity of the carbonyl carbons, thus slowing down the rate of hydrolytic degradation.
Derivatives with Modified Ester Groups (e.g., methyl, propyl) Stability may vary depending on the steric hindrance and electronic effects of the alcohol moiety.Steric hindrance around the ester carbonyl could slow the rate of hydrolysis. The electronic nature of the alcohol component can also influence the reaction rate.

Diagram of Potential Degradation Pathways:

G cluster_0 This compound cluster_1 Degradation Products A This compound B 2-oxopyrrolidine-1-acetic acid (Ester Hydrolysis) A->B Base-catalyzed hydrolysis C Open-chain amino diacid (Lactam Hydrolysis) A->C Base-catalyzed hydrolysis

Caption: Potential hydrolytic degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound derivatives, a systematic approach involving forced degradation studies and a validated stability-indicating analytical method is essential.

Forced Degradation (Stress Testing) Protocol

The following protocol is based on ICH guidelines and findings from studies on related compounds.[4][5]

Objective: To generate potential degradation products and evaluate the intrinsic stability of the derivatives under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis:

    • Prepare a 1 mg/mL solution of the test compound in 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Prepare a 1 mg/mL solution of the test compound in 0.1 M NaOH.

    • Incubate the solution at room temperature (25°C) for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of the test compound in 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at 60°C for 48 hours.

    • Prepare a 1 mg/mL solution of the solid compound in a suitable solvent (e.g., acetonitrile:water) for analysis.

  • Photolytic Degradation:

    • Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Prepare a 1 mg/mL solution of the exposed and control samples for analysis.

Workflow for Forced Degradation Studies:

G start Start: Drug Substance acid Acidic Hydrolysis (0.1M HCl, 60°C) start->acid base Alkaline Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidative Degradation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid, 60°C) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end End: Stability Profile analysis->end

Caption: Experimental workflow for forced degradation studies.

Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from its degradation products and impurities.[3][6] The following method is adapted from a validated procedure for Piracetam and its related substances, including this compound.[6]

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 6.5) (15:85, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Column Temperature Ambient

Method Validation:

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Data Presentation and Interpretation

For a comprehensive comparative analysis, the stability data for different this compound derivatives should be summarized in a clear and concise format.

Table of Comparative Stability Data (Hypothetical Example):

Derivative% Degradation (Acidic)% Degradation (Alkaline)% Degradation (Oxidative)% Degradation (Thermal)% Degradation (Photolytic)
This compound < 1%15.2%< 1%< 1%< 1%
Derivative A (Electron-withdrawing) < 1%25.8%< 1%< 1%< 1%
Derivative B (Electron-donating) < 1%8.5%< 1%< 1%< 1%
Derivative C (Bulky ester group) < 1%10.1%< 1%< 1%< 1%

Conclusion and Future Perspectives

This guide provides a foundational framework for the comparative stability assessment of this compound derivatives. Based on the available data for the closely related compound Piracetam, it is evident that the primary degradation pathway is likely to be hydrolysis of the lactam and ester functionalities, particularly under alkaline conditions.[5] The stability under acidic, oxidative, thermal, and photolytic conditions is expected to be high.

Future research should focus on conducting direct comparative forced degradation studies on a series of systematically designed this compound derivatives. Such studies would provide invaluable quantitative data to establish clear structure-stability relationships. This knowledge will empower medicinal chemists to design more stable and effective nootropic agents and guide formulation scientists in developing robust and reliable dosage forms.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-oxopyrrolidine-1-acetate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of Ethyl 2-oxopyrrolidine-1-acetate (CAS No. 61516-73-2). As a synthetic intermediate used in pharmaceutical and agrochemical development, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory adherence.[1][2] This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.

Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the substance's properties and hazards. While some safety data sheets (SDS) for this compound do not assign it a specific GHS hazard classification, others indicate potential hazards.[3] Notably, aggregated data from the European Chemicals Agency (ECHA) includes a notification for "H302: Harmful if swallowed."[4]

Given this discrepancy and the general lack of comprehensive toxicological and ecological data, the precautionary principle must be applied.[3] Therefore, This compound and any materials contaminated with it must be treated as hazardous waste. [5] Disposing of this chemical down the sewer is strictly prohibited.[3]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 61516-73-2 [1][4]
Molecular Formula C₈H₁₃NO₃ [1][4]
Molecular Weight 171.19 g/mol [4][6]
Appearance Colorless to pale yellow oil [1]
Boiling Point 195-200 °C @ 760 mmHg [1]

| Solubility | Soluble in common organic solvents |[1] |

Table 2: Summary of Hazard Profile

Hazard Type Information Causality & Disposal Implications
Acute Toxicity One ECHA notification reports "H302: Harmful if swallowed."[4] Other data is unavailable.[3] The potential for oral toxicity necessitates handling this as a hazardous waste stream to prevent ingestion or environmental release.
Skin Irritation May cause skin irritation.[1] Requires the use of appropriate gloves and lab coat to prevent direct contact. All contaminated PPE is also considered hazardous waste.
Ecological Toxicity No data available for toxicity to fish, daphnia, or algae.[3] The unknown environmental impact mandates containment. It must not be discharged into sewer systems or waterways.[3]

| Chemical Reactivity | Sensitive to hydrolysis.[1] Incompatible with strong acids, strong bases, acid chlorides, reducing agents, and oxidizing agents.[7] | Waste must be segregated from incompatible materials to prevent violent reactions, gas evolution, or container failure. |

Personal Protective Equipment (PPE) and Safety

Before handling the chemical for use or disposal, ensure appropriate PPE is worn. The causality is simple: creating a barrier between the researcher and the chemical is the most effective way to prevent exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection: A standard laboratory coat is required. Wear chemically resistant, impervious gloves (e.g., nitrile).

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[3]

Step-by-Step Disposal Protocol

This protocol is designed to comply with the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][9]

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a location at or near the point of waste generation where hazardous waste can be collected.[10][11] This area must be under the control of laboratory personnel. Designating a specific portion of a workbench or a chemical fume hood as an SAA is a common and acceptable practice.[10] This prevents the unnecessary transport of active waste through the laboratory.

Step 2: Select a Compatible Waste Container

The integrity of the waste container is critical to preventing leaks and spills.

  • Material: Use a container made of chemically compatible material, such as borosilicate glass or high-density polyethylene (HDPE). The original product container is often an ideal choice if it is in good condition.[10]

  • Condition: The container must be free of damage and have a secure, leak-proof screw cap.[8][10] Do not use foodstuff containers like jars.[10]

  • Headroom: Do not fill the container completely. Leave at least 10% of headspace (one inch) to allow for vapor expansion.[10]

Step 3: Label the Waste Container Correctly

Proper labeling is a key regulatory requirement and essential for safety. The label must be affixed to the container as soon as the first drop of waste is added.[5]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[10]

  • Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[10]

  • Hazard(s): List the associated hazards, such as "Toxic" and "Irritant".[10]

Step 4: Accumulate and Store Waste Safely
  • Segregation: Store the waste container in your designated SAA, ensuring it is physically separated from incompatible materials like acids, bases, and oxidizing agents.[10]

  • Container Closure: The waste container must remain closed at all times except when you are actively adding waste.[5][10] This minimizes the release of vapors and prevents spills.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to contain any potential leaks.[8]

Step 5: Managing Spills and Contaminated Debris

In the event of a small spill, absorb the liquid with an inert absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent and any used PPE (gloves, etc.) and place it in the hazardous waste container.[3][7] Do not attempt to clean up large spills without specialized training and equipment; contact your institution's Environmental Health and Safety (EHS) office immediately.

Step 6: Arrange for Professional Disposal

Once the waste container is full, it must be disposed of through your institution's hazardous waste management program.

  • Securely close the container.

  • Fill in the "full" date on the hazardous waste label.

  • Submit a chemical waste collection request through your EHS department.[5]

Under no circumstances should laboratory personnel transport hazardous waste across the facility.[5] The final disposal method will likely be controlled incineration at a licensed chemical destruction plant, which is the recommended method for this compound.[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_0 Workflow for this compound Disposal cluster_1 Workflow for this compound Disposal A Waste Generated (Pure or Contaminated) B Select Chemically Compatible Container A->B C Affix 'Hazardous Waste' Label - Chemical Name - Hazards (Toxic, Irritant) B->C D Place in Designated SAA (Segregated from Incompatibles) C->D E Add Waste as Needed (Keep Container Closed) D->E F Container Full? E->F J Spill Occurs E->J Potential Spill F->E No G Record 'Full' Date on Label F->G Yes H Contact EHS for Professional Disposal G->H I Disposal Complete H->I K Follow Spill Protocol: 1. Absorb with Inert Material 2. Collect Debris as Waste J->K K->E Add Contaminated Debris

Caption: Decision workflow for handling and disposal of this compound.

References

A Comprehensive Guide to the Safe Handling of Ethyl 2-oxopyrrolidine-1-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling and disposal of Ethyl 2-oxopyrrolidine-1-acetate (CAS No. 61516-73-2). This document provides an in-depth, procedural framework designed for researchers, scientists, and professionals in drug development. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Understanding the Compound: A Quick Overview

This compound is a colorless to pale yellow oil used as an intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), and as a building block for certain agrochemicals.[1] While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to mitigate any potential risks.[2][3] This guide is built on the principle of proactive safety, ensuring that every step, from preparation to disposal, is conducted with the utmost care.

Core Safety Directives: Personal Protective Equipment (PPE)

The foundation of safe laboratory practice lies in the correct and consistent use of Personal Protective Equipment. The following table outlines the recommended PPE for handling this compound, along with the rationale for each.

PPE ComponentSpecificationsRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.Protects against accidental splashes of the chemical, which can cause eye irritation.[4]
Skin Protection Nitrile or PVC gloves. A standard laboratory coat or overalls should be worn.Prevents direct skin contact, as the compound may cause skin irritation.[1][4] Impervious clothing adds a further layer of protection.[2]
Respiratory Protection Generally not required in a well-ventilated area. If exposure limits are exceeded or irritation occurs, a full-face respirator is recommended.Ensures you do not inhale any aerosols or vapors, particularly when handling larger quantities or in the event of a spill.[2]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This section provides a detailed workflow for handling this compound, from initial preparation to the final cleanup.

Pre-Handling Checklist:
  • Ventilation Check: Confirm that you are working in a well-ventilated area, such as a chemical fume hood.[3]

  • PPE Inspection: Before starting, inspect all PPE for any signs of damage. Ensure gloves are intact and goggles are clean.

  • Emergency Equipment: Locate the nearest eyewash station and safety shower.

  • Review Safety Data Sheet (SDS): Always have the most current SDS readily available for quick reference.

Handling Procedure:
  • Donning PPE: Put on your lab coat, followed by safety goggles and gloves.

  • Transferring the Chemical: When transferring this compound, do so carefully to avoid splashing or creating aerosols. Use non-sparking tools to prevent ignition sources.[3]

  • During Use: Avoid all direct contact with the chemical. If any part of your body comes into contact with the substance, follow the first-aid measures outlined below immediately.

  • Post-Handling: After you have finished your work, wash your hands thoroughly with soap and water, even if you were wearing gloves.[2]

First-Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.[2]

Visualizing the Workflow: Safe Handling Diagram

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep Start Review SDS Check Ventilation Inspect PPE handling Don PPE Transfer Chemical Perform Experiment prep->handling post Clean Work Area Doff PPE Wash Hands handling->post emergency Spill or Exposure Occurs Follow First-Aid Notify Supervisor handling->emergency If Incident Occurs disposal Segregate Waste Label Container Arrange for Licensed Disposal post->disposal

Caption: Workflow for the safe handling of this compound.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage Conditions:
  • Store in a tightly closed container.[2]

  • Keep in a dry, cool, and well-ventilated place.[2][3]

  • Store away from incompatible materials and foodstuff containers.[3]

Disposal Plan:

The disposal of this compound and its containers must be handled responsibly to prevent environmental contamination.

  • Chemical Waste: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2]

  • Contaminated Packaging: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[2]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to safety not only protects individuals but also ensures the continued integrity and success of your scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxopyrrolidine-1-acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxopyrrolidine-1-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.